molecular formula C7H11ClN2O2 B106461 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide CAS No. 214398-99-9

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B106461
CAS No.: 214398-99-9
M. Wt: 190.63 g/mol
InChI Key: YKDRUBGIBPCRBH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is used in the synthesis of Vildagliptin, an oral anti-diabetic drug, and its impurities (Impurity A).>

Properties

IUPAC Name

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDRUBGIBPCRBH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473494
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214398-99-9
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Linchpin Intermediate in Modern Antidiabetic Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Genesis, Synthesis, and Pivotal Role in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the significance of a molecule is often defined by its ultimate application. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a chiral pyrrolidine derivative, stands as a testament to this principle. While not a therapeutic agent in its own right, its "discovery" and historical importance are inextricably linked to the development of a blockbuster drug for type 2 diabetes. This technical guide provides an in-depth exploration of this critical synthetic intermediate, from the broader historical context that necessitated its synthesis to detailed, field-proven methodologies for its preparation and its crucial role in the synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

The Emergence of DPP-IV Inhibitors: A Paradigm Shift in Diabetes Management

The story of this compound begins with the scientific community's evolving understanding of glucose homeostasis. A significant breakthrough was the identification of the incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are secreted by the gut in response to food intake and stimulate insulin secretion.[1][2] However, the therapeutic potential of native GLP-1 is limited by its rapid inactivation (a half-life of approximately one minute) by the enzyme dipeptidyl peptidase IV (DPP-IV).[1][2]

This understanding led to a new therapeutic strategy: inhibiting DPP-IV to prolong the action of endogenous incretins. This approach offered a novel, glucose-dependent mechanism for managing type 2 diabetes with a lower risk of hypoglycemia compared to some traditional therapies. The pursuit of small molecule DPP-IV inhibitors became a major focus of pharmaceutical research, leading to the development of the "gliptin" class of drugs.[1][2] Vildagliptin, developed by Novartis, emerged as a prominent member of this class.[3] The quest for an efficient and stereospecific synthesis of Vildagliptin is where the story of this compound truly begins.

Chemical Properties and Stereochemical Significance

This compound is a white solid with the molecular formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol .[4] Its structure is characterized by a pyrrolidine ring with a carboxamide group at the 2-position and a chloroacetyl group at the 1-position. The "(S)" designation is of paramount importance, as the stereochemistry of this chiral center is crucial for the biological activity of the final drug, Vildagliptin.[4] This specific stereoisomer is the one that correctly orients the molecule for binding to the active site of the DPP-IV enzyme.[4]

PropertyValue
Molecular FormulaC₇H₁₁ClN₂O₂
Molecular Weight190.63 g/mol [4]
CAS Number214398-99-9[4]
Melting Point133–137°C[4]
AppearanceWhite solid[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity. A common and effective route starts from the readily available amino acid L-proline.[1][2]

Experimental Workflow

Synthesis_Workflow L_Proline L-Proline Step1 Chloroacetylation L_Proline->Step1 Chloroacetyl chloride, THF, Reflux Intermediate1 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 DCC, NH4HCO3, DCM Target This compound Step2->Target

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][2]

  • Suspend L-proline (1 equivalent) in tetrahydrofuran (THF).

  • Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Causality of Experimental Choices:

  • THF as Solvent: THF is a suitable aprotic solvent that can dissolve the reactants and remain stable under reflux conditions.

  • Excess Chloroacetyl Chloride: Using an excess of the acylating agent ensures the complete conversion of L-proline.

  • Aqueous Workup: The addition of water helps to quench any remaining chloroacetyl chloride and facilitate the separation of the product into the organic layer.

Step 2: Synthesis of this compound [1][2]

  • Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 10–15 °C.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (10 equivalents) and stir for an additional hour.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the residue with DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Causality of Experimental Choices:

  • DCC as a Coupling Agent: DCC is a widely used carbodiimide for amide bond formation, activating the carboxylic acid for nucleophilic attack by ammonia (from ammonium bicarbonate).

  • Low-Temperature Addition: The slow addition of DCC at a reduced temperature helps to control the exothermic reaction and minimize side product formation.

  • Ammonium Bicarbonate as Ammonia Source: This reagent serves as a convenient in-situ source of ammonia for the amidation reaction.

  • Filtration: The filtration step is crucial for removing the dicyclohexylurea byproduct, which is poorly soluble in DCM.

Role in Vildagliptin Synthesis

This compound is a key precursor in the synthesis of Vildagliptin.[4] The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution by the amino group of 3-amino-1-adamantanol, another key intermediate. This reaction forms the core structure of Vildagliptin. The carboxamide group of this compound is subsequently dehydrated to a nitrile to yield the final Vildagliptin molecule.[1][2]

Vildagliptin_Synthesis Intermediate (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide Step1 Dehydration Intermediate->Step1 Trifluoroacetic anhydride Nitrile (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step1->Nitrile Step2 Nucleophilic Substitution Nitrile->Step2 Vildagliptin Vildagliptin Step2->Vildagliptin Adamantanol 3-amino-1-adamantanol Adamantanol->Step2

Caption: Role of the carboxamide in the synthesis of Vildagliptin.

Conclusion

This compound is a molecule whose importance is defined by its role as a critical building block in the synthesis of Vildagliptin. Its "discovery" is a direct consequence of the targeted development of DPP-IV inhibitors. The stereospecific synthesis of this intermediate is a key challenge that has been addressed through well-defined chemical protocols. This technical guide has provided a comprehensive overview of the historical context, chemical properties, and detailed synthetic methodologies for this compound, highlighting its pivotal position in the production of a vital antidiabetic medication. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the successful and efficient synthesis of complex therapeutic agents.

References

An In-depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Key Intermediate in Modern Antidiabetic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 214398-99-9), a critical chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications. The guide emphasizes the rationale behind synthetic strategies and provides detailed experimental protocols, reflecting a synthesis of technical accuracy and field-proven experience.

Introduction: The Significance of a Chiral Building Block

This compound is a synthetic, chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry.[1] Its importance lies in its role as a key precursor for the synthesis of Vildagliptin, an oral anti-diabetic medication used in the management of type 2 diabetes.[2][3] The specific stereochemistry of this intermediate is paramount, as the (S)-configuration is crucial for the effective binding of the final active pharmaceutical ingredient (API) to the active site of the DPP-IV enzyme.[3] This enzyme plays a vital role in glucose metabolism, and its inhibition leads to increased insulin secretion.[3] Understanding the properties and synthesis of this intermediate is therefore fundamental for the efficient and stereochemically pure production of Vildagliptin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

PropertyValueSource(s)
CAS Number 214398-99-9[2]
Molecular Formula C₇H₁₁ClN₂O₂[2]
Molecular Weight 190.63 g/mol [2]
IUPAC Name (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[3][4]
Appearance White to off-white solid[3][5]
Melting Point 133-137°C[3][6]
Boiling Point (Predicted) 442.5 ± 45.0 °C[3][6]
Density (Predicted) 1.353 ± 0.06 g/cm³[5][6]
Solubility Soluble in water and organic solvents like Chloroform (Slightly, Sonicated), DMSO (Slightly), Methanol (Very Slightly)[6][7]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[6]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a critical step in the overall production of Vildagliptin. The primary synthetic route involves the N-acylation of L-prolinamide with chloroacetyl chloride. The choice of reagents and reaction conditions is crucial for achieving high yield and purity while maintaining the desired stereochemistry.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway from the starting material, L-prolinamide, to the target intermediate.

G cluster_reactants Starting Materials cluster_reaction N-Acylation Reaction cluster_product Product & Workup L_prolinamide L-prolinamide Reaction_Vessel Reaction in a suitable solvent (e.g., THF, Dichloromethane) with an acid scavenger (e.g., K₂CO₃, Propylene Oxide) L_prolinamide->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Vessel Intermediate This compound Reaction_Vessel->Intermediate Forms the target molecule Workup Filtration, Washing, Drying, and optional Crystallization Intermediate->Workup Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies found in the literature, designed to be robust and reproducible.

Materials:

  • L-prolinamide

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Propylene oxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-prolinamide to anhydrous tetrahydrofuran. Cool the resulting suspension to 0°C in an ice bath.[2]

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in tetrahydrofuran to the cooled suspension of L-prolinamide over a period of 30 minutes, maintaining the temperature at 0°C.[2] The slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Acid Scavenging: After the addition of chloroacetyl chloride is complete, add potassium carbonate to the reaction mixture.[2] The purpose of the base is to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion and preventing potential side reactions. Alternatively, propylene oxide can be used as an acid-binding agent, which simplifies the work-up as it avoids the formation of inorganic salts.[8]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography (LC), until the L-prolinamide is completely consumed.[2]

  • Work-up and Isolation: Upon completion of the reaction, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with tetrahydrofuran.[2] Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting oily residue in ethyl acetate. Wash the ethyl acetate solution with water twice to remove any remaining water-soluble impurities.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield this compound.[2] The product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to achieve high purity.[3]

Rationale for Experimental Choices
  • Solvent: Tetrahydrofuran (THF) is a common choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction while remaining relatively inert.[2] Dichloromethane is another viable option.[3]

  • Temperature Control: The initial cooling to 0°C is crucial to manage the exothermicity of the acylation reaction between the amine of L-prolinamide and the highly reactive chloroacetyl chloride. This minimizes the formation of impurities.[2]

  • Acid Scavenger: The use of a base like potassium carbonate or an organic base like triethylamine is essential to neutralize the HCl byproduct of the reaction.[2][8] This prevents the protonation of the starting L-prolinamide, which would render it unreactive. The use of propylene oxide as an acid scavenger offers a more streamlined work-up process by avoiding the formation of inorganic salts that require filtration.[8]

Application in the Synthesis of Vildagliptin

This compound is a pivotal intermediate in the synthesis of Vildagliptin. The chloroacetyl group serves as a reactive handle for the subsequent coupling reaction with 3-amino-1-adamantanol.

The Role in Vildagliptin Synthesis

The synthesis of Vildagliptin from this intermediate is a nucleophilic substitution reaction. The amino group of 3-amino-1-adamantanol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

G Intermediate This compound Vildagliptin Vildagliptin Intermediate->Vildagliptin Condensation Reaction Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Role of the intermediate in the final step of Vildagliptin synthesis.

This condensation reaction is a key step where the chiral center from the intermediate is incorporated into the final drug molecule, highlighting the importance of starting with enantiomerically pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the pyrrolidine ring protons, the chloroacetyl methylene protons, and the carboxamide protons, with characteristic chemical shifts.[9]

    • ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretches of the amide and the chloroacetyl group.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating it from any starting materials, byproducts, or enantiomeric impurities.[8]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Statements: Avoid breathing dust, and wear protective gloves, clothing, eye, and face protection.

  • Handling: Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a fundamentally important molecule in the pharmaceutical industry, particularly in the synthesis of the antidiabetic drug Vildagliptin. Its stereospecific synthesis and purification are critical to ensure the efficacy and safety of the final API. This guide has provided a detailed overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of this key intermediate is invaluable for scientists and professionals involved in the research, development, and manufacturing of DPP-IV inhibitors.

References

Physicochemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Abstract

This compound is a chiral pyrrolidine derivative of significant interest in the pharmaceutical industry. It serves as a critical building block in the stereoselective synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes.[1] The precise stereochemistry and functional groups of this intermediate are paramount to its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. It details authoritative data on its chemical identity, thermal properties, and solubility, and presents robust, step-by-step protocols for its synthesis, purification, and analytical characterization.

Chemical Identity and Significance

This compound is structurally defined by a pyrrolidine ring with a carboxamide group at the C2 position in the (S)-configuration and a reactive 2-chloroacetyl group attached to the ring's nitrogen atom.[1] This specific arrangement makes it an ideal precursor for coupling with other molecules in multi-step syntheses.

Its primary importance lies in its role as a key intermediate for Vildagliptin.[2][3] The chloroacetyl group provides an electrophilic site for nucleophilic substitution, while the (S)-stereocenter is essential for the target's specific binding to the DPP-IV enzyme's active site.[1] A thorough understanding of its physicochemical properties is therefore fundamental for process optimization, quality control, and ensuring the consistency of the final drug product.

Core Compound Data

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[1][4][5]
CAS Number 214398-99-9[1][4][6][7]
Molecular Formula C₇H₁₁ClN₂O₂[1][4][5][8]
Molecular Weight 190.63 g/mol [1][4][5][8]
Appearance White solid[1][7]
Melting Point 133–137 °C[1][7][9]
Boiling Point 442.5 ± 45.0 °C (Predicted)[1][9]
Density 1.353 ± 0.06 g/cm³ (Predicted)[7][9]
XLogP3 -0.7[5]
InChI Key YKDRUBGIBPCRBH-YFKPBYRVSA-N[1][5]

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through the chloroacetylation of L-prolinamide.[1] This method is efficient and preserves the critical (S)-stereochemistry of the starting material.

Causality in Synthetic Strategy

The choice of L-prolinamide as a starting material is strategic. L-prolinamide already contains the required pyrrolidine ring and the C2-carboxamide group with the correct (S)-stereochemistry. The reaction then focuses on the selective acylation of the secondary amine of the pyrrolidine ring. Chloroacetyl chloride is a highly reactive acylating agent, allowing the reaction to proceed under relatively mild conditions, which helps prevent racemization or side reactions.

Generalized Laboratory Synthesis Protocol

This protocol describes a common method for synthesizing the title compound.

  • Reaction Setup: Pre-cool a solution of chloroacetyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) to 0°C in a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet.[8]

  • Substrate Addition: Slowly add L-prolinamide (1.0 eq) to the cooled solution while maintaining the temperature at 0°C.[8]

  • Base Addition: After 30 minutes of stirring, add a base such as potassium carbonate (2.0 eq) to the reaction mixture to neutralize the HCl byproduct generated during the acylation.[8]

  • Reaction Progression: Allow the mixture to warm to room temperature and continue stirring for 3-4 hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the L-prolinamide is consumed.[8]

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. The filter cake is washed with the reaction solvent.[8]

  • Extraction & Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in ethyl acetate, wash with water to remove any remaining salts, and dry the organic layer over anhydrous sodium sulfate.[8]

  • Final Product: After filtering off the drying agent, concentrate the filtrate to yield this compound, which may be a colorless oil or a white solid upon full solvent removal.[8] Further purification can be achieved by recrystallization from a suitable solvent like isopropyl ether.[7][9]

Key Analytical Methodologies

The characterization and quality control of this compound rely on a suite of standard analytical techniques. The protocols described below are designed to be self-validating systems for ensuring identity, purity, and physical properties.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the compound, with commercial standards often exceeding 95% purity.[4] A reversed-phase method is typically employed, which separates compounds based on their hydrophobicity.

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[10]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is standard for this class of small molecules.[10][11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~210 nm (due to the presence of amide chromophores).

  • Data Analysis: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). Quantify against the calibration curve if an exact concentration is required.

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_run Execution & Analysis A Prepare Mobile Phase (e.g., ACN/H2O) C Equilibrate HPLC System (C18 Column, 1 mL/min) A->C B Prepare Standard & Sample (Dissolve & Filter) E Inject Sample (10 µL) B->E D Set Detector Wavelength (~210 nm) C->D D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (Area % Method) G->H

HPLC Purity Analysis Workflow.
Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline solids have a sharp, well-defined melting range, whereas impurities typically broaden and depress this range. The capillary method is a standard pharmacopeial technique.[12]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.[12]

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[13]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid ramp (10-20 °C/min) to find a preliminary value.

  • Accurate Determination: For an accurate measurement, set the starting temperature to ~10-15 °C below the expected melting point (133-137 °C). Heat at a slow, controlled rate of 1-2 °C per minute.[12]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

MeltingPoint_Workflow A Prepare Sample (Dry & Powder) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Set Start Temp (~120 °C) C->D E Heat at Slow Ramp (1-2 °C/min) D->E F Observe & Record Start (T1) & End (T2) of Melt E->F G Report Melting Range (T1 - T2) F->G

Capillary Method for Melting Point.
Equilibrium Solubility Determination

Solubility is a fundamental property influencing bioavailability and formulation design.[14] The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[14][15][16]

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.[15]

  • Equilibration: Agitate the vial in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][17]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a chemically inert filter (e.g., PTFE). This step is critical to avoid contamination of the liquid phase with undissolved solid.[14]

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[14]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Solubility_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 24-48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Report Solubility (e.g., mg/mL) E->F

Shake-Flask Solubility Workflow.

Conclusion

This compound is a well-characterized intermediate whose physicochemical properties are crucial for its successful application in pharmaceutical manufacturing. Its defined melting point, solubility profile, and chromatographic behavior provide the necessary parameters for robust quality control and process development. The methodologies outlined in this guide represent standard, reliable approaches for the synthesis and characterization of this key building block, ensuring consistency and quality for the production of Vildagliptin and other related APIs.

References

A Technical Guide to the Covalent Inactivation of Dipeptidyl Peptidase-IV by (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] Its inhibition is a clinically validated strategy for the management of type 2 diabetes mellitus.[1][4][5] This technical guide provides an in-depth examination of the mechanism of action for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a potent covalent inhibitor of DPP-IV. We will dissect the molecular interactions, the chemical basis for its irreversible mode of action, and the experimental methodologies required to validate its efficacy and mechanism. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel DPP-IV inhibitors.

Introduction: DPP-IV as a Therapeutic Target

DPP-IV is a type II transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[2][6] Its substrates include the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][7] These hormones are released postprandially and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][5] By rapidly degrading these incretins, DPP-IV attenuates their insulinotropic effect.

Inhibition of DPP-IV prolongs the action of endogenous incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control with a low risk of hypoglycemia.[4][5][7] DPP-IV inhibitors, or "gliptins," are classified based on their interaction with the enzyme's active site, which can be either non-covalent (e.g., sitagliptin) or covalent (e.g., vildagliptin, saxagliptin).[5] this compound belongs to the latter class, functioning as a precursor and key intermediate in the synthesis of inhibitors like vildagliptin and acting through an irreversible covalent mechanism.[8][9]

The Molecular Architecture of Inhibition

The DPP-IV Active Site

The catalytic activity of DPP-IV relies on a classic catalytic triad located within a hydrophobic pocket.[2][10] This triad consists of Serine 630 (Ser630) , Histidine 740 (His740) , and Aspartate 708 (Asp708) .[2][10][11] The active site can be further divided into subsites that accommodate the peptide substrate:

  • S1 Pocket: A hydrophobic pocket that preferentially binds the proline or alanine residue of the substrate.

  • S2 Pocket: A broader, more solvent-exposed region that interacts with the N-terminal residue.

  • Catalytic Site: Contains the Ser630 nucleophile, which is activated by His740 and Asp708 through a charge-relay system.[10]

Key residues such as Glu205 and Glu206 are crucial for recognizing the N-terminus of the substrate, while residues like Tyr662, Val711, and Trp659 contribute to the hydrophobic character of the S1 pocket.[12][13]

The Inhibitor: this compound

This molecule is a peptidomimetic designed to mimic the natural substrates of DPP-IV.[8] Its key structural features are:

  • (S)-pyrrolidine-2-carboxamide: This core structure mimics the proline residue, allowing it to dock snugly within the S1 pocket of the DPP-IV active site.[8] The (S)-stereochemistry is critical for optimal binding.[8]

  • 2-Chloroacetyl Group: This is the reactive "warhead" of the inhibitor. The carbon atom of the acetyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. The chlorine atom also serves as an excellent leaving group.

The Mechanism of Covalent Inactivation

The inhibition of DPP-IV by this compound is a two-step process characteristic of irreversible covalent inhibitors. This process is defined by an initial reversible binding step (governed by the inhibition constant, Ki) followed by an irreversible inactivation step (governed by the rate of inactivation, kinact).

Step 1: Reversible Binding (Formation of the Michaelis Complex) The inhibitor first binds non-covalently to the DPP-IV active site. The pyrrolidine ring occupies the S1 pocket, forming favorable hydrophobic and van der Waals interactions. This initial docking positions the electrophilic chloroacetyl group in close proximity to the nucleophilic hydroxyl group of Ser630.

Step 2: Irreversible Covalent Bond Formation The catalytic machinery of the enzyme facilitates its own destruction. The His740 residue, acting as a general base, abstracts a proton from the Ser630 hydroxyl group, increasing its nucleophilicity.[10] The activated Ser630 then launches a nucleophilic attack on the electrophilic carbonyl carbon of the chloroacetyl group. This attack results in the displacement of the chloride ion and the formation of a stable, irreversible ester bond between the inhibitor and the enzyme. This covalent modification permanently blocks the active site, rendering the enzyme inactive.

G cluster_0 Mechanism of Covalent Inhibition E_I DPP-IV + Inhibitor (Free State) E_I_complex E•I Non-covalent Complex (Reversible Binding) E_I->E_I_complex k_on / k_off (Binding, Ki) E_I_covalent E-I Covalent Adduct (Irreversible Inactivation) E_I_complex->E_I_covalent k_inact (Nucleophilic Attack) caption Logical flow of DPP-IV covalent inhibition.

Logical flow of DPP-IV covalent inhibition.

Experimental Validation of the Covalent Mechanism

Establishing a covalent mechanism of action requires a multi-faceted experimental approach to demonstrate irreversibility, time-dependence, and direct target engagement.[14]

Enzyme Kinetics: Demonstrating Time-Dependent Inhibition

Covalent inhibitors are characterized by an inhibition that increases with the duration of pre-incubation of the enzyme and inhibitor.[14][15] Kinetic assays are essential to determine the potency parameters Ki and kinact.

Experimental Protocol: Fluorometric DPP-IV Activity Assay

This protocol is designed to measure DPP-IV activity and its inhibition kinetically.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.[16]

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).

    • Substrate Solution: A fluorogenic substrate like Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin) is used.[3][16] Prepare a 2X working solution in Assay Buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO. Create serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of inhibitor dilutions (or buffer for control) to wells.

    • Add 50 µL of the 2X DPP-IV enzyme solution to initiate the pre-incubation.

    • Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependency.

    • Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 30-60 minutes.[16]

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the kinetic reads.

    • Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A downward trend confirms time-dependent inhibition.

    • The second-order rate constant (kinact/Ki), a key measure of covalent inhibitor efficiency, can be determined from these data.[17]

Table 1: Representative Kinetic Parameters for Covalent DPP-IV Inhibitors

ParameterDescriptionTypical Value Range
Ki Inhibition constant; reflects initial binding affinity.1 µM - 50 µM
kinact First-order rate constant for inactivation.0.01 min-1 - 0.5 min-1
kinact/Ki Second-order rate constant; overall efficiency.1,000 M-1s-1 - 100,000 M-1s-1
"Jump Dilution" or Washout Experiments for Irreversibility

To confirm that the inhibition is irreversible, a "jump dilution" or washout experiment can be performed.[15]

  • Incubate a concentrated solution of DPP-IV with a saturating concentration of the inhibitor for a sufficient time to ensure complete inactivation.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold or more into an assay solution containing the substrate.

  • Measure the enzymatic activity immediately.

  • Expected Result: If the inhibition is covalent and irreversible, the enzyme will remain inactive despite the dilution, and no recovery of activity will be observed.[14] A reversible inhibitor's effect would be diminished upon dilution.

G cluster_workflow Washout Experiment Workflow A Incubate Enzyme + Inhibitor (High Concentration) B Rapid 100x Dilution into Assay Buffer + Substrate A->B C Measure Activity B->C D Result: No Activity Recovery (Confirms Irreversibility) C->D caption Workflow for validating irreversible inhibition.

References

A Technical Guide to the Synthesis of Vildagliptin: The Pivotal Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its synthesis is a topic of significant interest in pharmaceutical process chemistry, demanding high stereochemical purity and process efficiency.[3] This technical guide provides an in-depth examination of a robust and widely utilized synthetic route to Vildagliptin, focusing on the synthesis and application of the critical chiral intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. We will explore the causal chemistry behind each synthetic step, from the selection of starting materials to the final condensation, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed, self-validating protocols, process optimization data, and visual workflows are presented to create a comprehensive resource for understanding and implementing this synthesis.

Introduction to Vildagliptin: A Mechanistic and Synthetic Overview

Mechanism of Action and Therapeutic Significance

Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][4] By prolonging the action of these hormones, Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][5] Its efficacy and favorable gastrointestinal tolerability profile have established it as a key therapeutic agent.[1]

Core Synthetic Strategy: A Retrosynthetic Analysis

The molecular architecture of Vildagliptin, (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[5][6]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, features a chiral pyrrolidine core linked to a bulky 3-amino-1-adamantanol moiety via an acetyl bridge.[7] A logical retrosynthetic disconnection points to two primary building blocks:

  • An electrophilic, chiral pyrrolidine synthon.

  • The nucleophilic amine, 3-amino-1-adamantanol.

The most industrially viable and convergent strategies hinge on the preparation of a highly reactive and stereochemically pure pyrrolidine intermediate. This has led to the widespread adoption of This compound as the key intermediate. Its structure contains the requisite (S)-stereocenter, a reactive chloroacetyl group for nucleophilic substitution, and a carboxamide that serves as a precursor to the final nitrile group.[8]

Synthesis of the Cornerstone Intermediate: this compound

The synthesis of this pivotal intermediate is a critical phase where the stereochemistry of the final Active Pharmaceutical Ingredient (API) is definitively set. The most efficient route begins with the readily available and inexpensive chiral starting material, L-Prolinamide.[3][6][9]

The N-Acylation of L-Prolinamide: A Causal Explanation

The first step involves the N-acylation of L-Prolinamide with chloroacetyl chloride. This reaction forms the crucial C-N bond and introduces the reactive chloroacetyl moiety.

Causality Behind Experimental Choices:

  • Starting Material: L-Prolinamide is selected over L-Proline to bypass the need for a separate amidation step later in the synthesis, streamlining the process.[9][10] Its inherent (S)-chirality is directly transferred to the final product, eliminating the need for costly chiral resolutions.[3]

  • Acylating Agent: Chloroacetyl chloride is the ideal acylating agent due to its high reactivity. The chlorine atom serves as an excellent leaving group in the subsequent nucleophilic substitution step with 3-amino-1-adamantanol.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used.[11][12] These solvents effectively dissolve the starting materials without participating in the reaction.

  • Base: An inorganic base, such as potassium carbonate (K2CO3), is employed to neutralize the hydrochloric acid (HCl) generated during the acylation.[11][12] This prevents the protonation of the L-Prolinamide's secondary amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Temperature Control: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine.[11][12] It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]

Diagram: Synthesis of this compound

G L_Prolinamide L-Prolinamide Reaction_Vessel Reaction Vessel (THF, K2CO3, 0°C -> RT) L_Prolinamide->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Workup Filtration & Solvent Evaporation Reaction_Vessel->Workup Reaction Mixture CIPC This compound Workup->CIPC Isolated Intermediate

Caption: Workflow for the N-acylation of L-Prolinamide.

Detailed Experimental Protocol: Synthesis of this compound
  • Vessel Preparation: A clean, dry, jacketed reactor is rendered inert with a nitrogen atmosphere.

  • Charging Reagents: Tetrahydrofuran (THF, 200 mL) is charged to the reactor. L-Prolinamide (11.2 g, 100 mmol) is added and stirred to form a suspension.[11]

  • Initial Cooling: The reactor jacket is cooled to 0°C.

  • Addition of Acylating Agent: Chloroacetyl chloride (11.5 g, 100 mmol) is added dropwise to the suspension over 30 minutes, maintaining the internal temperature at or below 5°C.[12]

  • Base Addition: After the addition is complete, potassium carbonate (27.3 g, 200 mmol) is added portion-wise to the reaction mixture.[12]

  • Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours.[12]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the L-Prolinamide is fully consumed.[12]

  • Work-up: The reaction mixture is filtered to remove inorganic salts. The filter cake is washed with a small amount of THF.[11]

  • Isolation: The combined filtrates are concentrated under reduced pressure (rotary evaporation) to yield an oily residue. This residue is dissolved in ethyl acetate, washed with water to remove any remaining salts, and dried over anhydrous sodium sulfate.[11]

  • Final Product: The solvent is removed by rotary evaporation to yield this compound as a colorless oil or white solid, which can be used in the next step without further purification if HPLC purity is high.[8][11]

The Final Steps: Vildagliptin Synthesis

The synthesis of Vildagliptin from this compound involves two key transformations: dehydration of the carboxamide to a nitrile and the final condensation (nucleophilic substitution) with 3-amino-1-adamantanol. While some routes perform these steps sequentially, many modern, efficient processes combine them.[13][14] However, for clarity, we will discuss the synthesis of the cyanopyrrolidine intermediate first, followed by the final condensation.

Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The conversion of the primary amide to a nitrile is a crucial step.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Potent dehydrating agents are required. Trifluoroacetic anhydride (TFAA) or a Vilsmeier reagent (generated in-situ from phosphorus oxychloride and DMF) are commonly used.[13][15] These reagents activate the amide oxygen, facilitating its elimination as water.

  • Temperature: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity of the dehydrating agent and minimize side reactions.[15]

Final Condensation with 3-amino-1-adamantanol

This is the key bond-forming reaction that assembles the final Vildagliptin molecule. It is a classic SN2 (nucleophilic substitution) reaction.

Causality Behind Experimental Choices:

  • Nucleophile: 3-amino-1-adamantanol, with its primary amine, acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group.

  • Solvent: Acetonitrile or Dichloromethane are effective solvents for this step.[5][13]

  • Base: A base, typically potassium carbonate, is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[16]

  • Catalyst: In some protocols, a catalytic amount of potassium iodide (KI) may be added. The iodide ion can displace the chloride via the Finkelstein reaction, forming a more reactive iodoacetyl intermediate in-situ, which accelerates the rate of substitution.[10]

Diagram: Synthesis of Vildagliptin

G CIPC_amide This compound Dehydration Dehydration (e.g., POCl3/DMF) CIPC_amide->Dehydration CIPC_nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Dehydration->CIPC_nitrile Condensation Condensation Reaction (Acetonitrile, K2CO3) CIPC_nitrile->Condensation HAAD 3-amino-1-adamantanol HAAD->Condensation Vildagliptin_Crude Crude Vildagliptin Condensation->Vildagliptin_Crude Purification Recrystallization (e.g., THF, Isopropanol) Vildagliptin_Crude->Purification Vildagliptin_API Vildagliptin API (>99.8% Purity) Purification->Vildagliptin_API

Caption: Final conversion of the intermediate to Vildagliptin API.

Detailed Experimental Protocol: One-Pot Dehydration and Condensation

This efficient protocol combines the dehydration and condensation steps, avoiding the isolation of the potentially irritant cyanopyrrolidine intermediate.[13][14]

  • Setup: Charge this compound (19.0 g, 100 mmol) into a dry, inerted reactor containing Dichloromethane (200 mL).

  • Dehydration: Cool the suspension to -5°C. Prepare the Vilsmeier reagent in a separate vessel by slowly adding phosphorus oxychloride (POCl3, 15.1 g, 98 mmol) to N,N-dimethylformamide (DMF, 14.7 g, 201 mmol) at low temperature, then add this reagent to the main reactor while maintaining the temperature at -5°C to 5°C. Stir for 2 hours.[13]

  • Quench: Carefully quench the reaction by adding it to crushed ice/water. Separate the organic layer.

  • Condensation: To the organic layer containing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, add 3-amino-1-adamantanol (20.1 g, 120 mmol) and potassium carbonate (55.0 g, ~400 mmol).[14]

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by HPLC.

  • Work-up: After the reaction is complete, cool the mixture, wash with water and brine, and dry the organic layer.

  • Crystallization & Isolation: Concentrate the organic layer under vacuum. The resulting crude product is purified by recrystallization from a suitable solvent system, such as tetrahydrofuran or isopropanol/tert-Butyl methyl ether (TBME), to yield Vildagliptin as a white crystalline solid.[14][17] The purity should be >99.8% by HPLC analysis.[17]

Process Data and Analytical Characterization

Process control and analytical validation are paramount in pharmaceutical manufacturing.

Summary of Process Parameters
StepKey ReagentsSolventBaseTemp.Typical YieldTypical Purity (HPLC)
N-Acylation L-Prolinamide, Chloroacetyl ChlorideTHFK₂CO₃0°C → RT90-95%>98%
Dehydration Intermediate Amide, POCl₃/DMFDCM--5°C → 5°C(In-situ)(In-situ)
Condensation Intermediate Nitrile, 3-amino-1-adamantanolDCM/ACNK₂CO₃Reflux75-80%>99.0% (Crude)
Purification Crude VildagliptinTHF-Cool>90%>99.8%
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, monitoring reaction completion, and quantifying impurities.[2][18] A reverse-phase C18 column is typically used with a buffered mobile phase (e.g., phosphate buffer) and an organic modifier like acetonitrile.[19]

  • Nuclear Magnetic Resonance (NMR): Used for structural elucidation of intermediates and the final API, confirming the correct chemical structure.[20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds at each stage.[10]

Conclusion

The synthesis of Vildagliptin is a prime example of efficient and stereoselective chemical manufacturing. The strategic choice of this compound as the core intermediate is central to this success. By starting with the inexpensive and chirally correct L-Prolinamide, the synthesis avoids complex resolution steps and proceeds with high fidelity. The subsequent acylation, dehydration, and condensation reactions are robust, high-yielding, and scalable. This guide has detailed the chemical reasoning and practical methodologies that underpin this important pharmaceutical synthesis, providing a solid foundation for professionals in the field.

References

Spectroscopic data (NMR, IR, MS) of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor, Vildagliptin.[1][2] Vildagliptin is an important therapeutic agent for the management of type 2 diabetes.[2] The stereochemical integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data essential for the structural confirmation and quality control of this compound. The guide synthesizes theoretical spectroscopic principles with practical, field-proven insights, detailing the causality behind experimental protocols and data interpretation.

Introduction to this compound

This compound (CAS No. 214398-99-9) is a synthetic organic compound with a defined stereochemistry that is crucial for its role as a building block in pharmaceutical synthesis.[1][3] Its structure features a pyrrolidine ring derived from the natural amino acid L-proline, an N-chloroacetyl group, and a primary carboxamide function.[4] The precise arrangement of these groups allows for subsequent chemical modifications to yield complex APIs like Vildagliptin.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 214398-99-9[3]
Molecular Formula C₇H₁₁ClN₂O₂[3]
Molecular Weight 190.63 g/mol [3][5]
Appearance White to pale beige solid[1][5]
Melting Point 133–137 °C[1][6]
Purity (Typical) >95% (HPLC)[3][7]

The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, while the carboxamide and the pyrrolidine ring contribute to the molecule's overall conformation and potential for hydrogen bonding.[1] Rigorous spectroscopic characterization is therefore non-negotiable to ensure that the material meets the stringent requirements for pharmaceutical manufacturing.

Synthesis and Spectroscopic Sample Preparation

The quality of spectroscopic data is fundamentally dependent on the purity of the analyte. The synthesis of this compound is typically achieved through the acylation of L-prolinamide.[6][8] However, a well-documented academic procedure involves the conversion of the corresponding carboxylic acid, which itself is synthesized from L-proline.[2][9]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated peer-reviewed method, ensuring a high degree of reliability and reproducibility.[2][9] The process begins with the synthesis of the carboxylic acid precursor, followed by its conversion to the target carboxamide.

G M [M+H]⁺ m/z = 191.058 F1 Loss of H₂O (-18.01 Da) m/z = 173.047 M->F1 F2 Loss of CONH₂ (-44.02 Da) m/z = 147.037 M->F2 F3 Loss of CH₂Cl (-49.00 Da) m/z = 142.058 M->F3 F4 Proline Ring Fragment m/z = 70.065 F2->F4 Loss of COCH₂Cl (-76.97 Da) G mol

References

An In-Depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: Stereochemistry and Biological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Precursor in Modern Drug Development

In the landscape of pharmaceutical sciences, the elegance of a final drug molecule often overshadows the critical journey of its synthesis. However, for researchers and drug development professionals, the intermediates in these synthetic pathways hold immense importance. They are the lynchpins that dictate the efficiency, scalability, and stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a molecule of significant interest not for its direct biological activity, but as a pivotal precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, most notably Vildagliptin.[1][2] This document will delve into the stereochemical nuances, synthetic strategies, and the underlying chemical logic that make this compound a cornerstone in the production of a key therapeutic agent for type 2 diabetes.

Molecular Architecture and the Imperative of Stereochemistry

This compound is a chiral molecule with the chemical formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol .[1][3] Its structure is characterized by a pyrrolidine ring, a carboxamide group at the 2-position, and a chloroacetyl group at the 1-position. The designation "(S)" at the C2 position of the pyrrolidine ring is of paramount importance.

The Significance of the (S)-Configuration

The stereochemistry of a drug molecule is fundamental to its interaction with biological targets, which are themselves chiral. In the context of DPP-IV inhibitors, the (S)-configuration of the pyrrolidine moiety is crucial for the final drug's ability to bind effectively to the active site of the DPP-IV enzyme.[1] While the (R)-enantiomer can be synthesized, it is considered pharmacologically inactive in DPP-IV inhibition.[1] Therefore, maintaining the (S)-stereochemistry throughout the synthesis is a critical quality attribute.

Functional Group Analysis: A Tale of Two Ends

The molecular structure of this compound is a testament to rational chemical design, with each functional group playing a distinct and vital role in its synthetic utility.

  • The Carboxamide Group (-CONH₂): Located at the C2 position, the primary amide is the precursor to the nitrile group in Vildagliptin. The conversion of the amide to a nitrile is a key step in the synthesis of the final drug.

  • The Chloroacetyl Group (-C(O)CH₂Cl): This functional group at the N1 position serves two primary purposes. Firstly, it acts as a protecting group for the secondary amine of the pyrrolidine ring during the synthesis. Secondly, and more critically, the chlorine atom provides a reactive site for the subsequent nucleophilic substitution that attaches the adamantyl moiety in the synthesis of Vildagliptin. The electrophilicity of the carbonyl carbon is enhanced by the adjacent chlorine atom, facilitating this reaction.[1]

  • The Pyrrolidine Ring: This five-membered nitrogen-containing ring provides a rigid scaffold that correctly orients the other functional groups for their respective roles in the synthesis and, ultimately, for the final drug's interaction with the DPP-IV enzyme.

PropertyValueSource
Molecular FormulaC₇H₁₁ClN₂O₂[1][3]
Molecular Weight190.63 g/mol [1][3]
AppearanceWhite to off-white crystalline solid[3]
Melting Point133-137 °C[1]
SolubilitySoluble in water and organic solvents[3]

Synthesis and Manufacturing: A Step-by-Step Protocol with Scientific Rationale

The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. The following is a detailed protocol, synthesized from established methods, with an emphasis on the causality behind the experimental choices.

Synthesis Protocol

A common and efficient route involves the acylation of L-prolinamide.

Step 1: Preparation of L-Prolinamide

This step is often a prerequisite, starting from L-proline. The conversion of the carboxylic acid to a primary amide can be achieved through various standard methods, such as activation with a coupling agent followed by treatment with ammonia.

Step 2: Chloroacetylation of L-Prolinamide

This is the core step in the formation of the title compound.

  • Reaction: L-prolinamide is reacted with chloroacetyl chloride in a suitable solvent.[2]

  • Reagents and Solvents:

    • L-Prolinamide: The chiral starting material.

    • Chloroacetyl Chloride: The acylating agent.

    • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) is commonly used.[2]

    • Base: A mild base like potassium carbonate is used to neutralize the HCl generated during the reaction.[2]

  • Procedure:

    • L-prolinamide is dissolved or suspended in THF and the mixture is cooled to 0°C. This cooling is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

    • Chloroacetyl chloride is added slowly to the cooled mixture. The slow addition maintains temperature control and prevents the formation of impurities.

    • After the addition is complete, the reaction is stirred at 0°C for a period, typically 30 minutes to an hour, to allow for the initial acylation to occur.[2]

    • Potassium carbonate is then added, and the reaction is allowed to warm to room temperature and stirred for several hours.[2] The base neutralizes the HCl byproduct, driving the reaction to completion.

    • The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the L-prolinamide is consumed.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the inorganic salts.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The resulting residue is dissolved in a solvent like ethyl acetate and washed with water to remove any remaining water-soluble impurities.[2]

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.[2]

    • The crude product can be further purified by crystallization to obtain this compound of high purity.

Self-Validating System and Causality
  • Stereochemical Integrity: Starting with L-proline, which has the desired (S)-configuration, and using mild reaction conditions helps to preserve the stereochemistry at the C2 position. The absence of harsh acidic or basic conditions at elevated temperatures minimizes the risk of racemization.

  • Purity Control: The use of a cooling step during the addition of the highly reactive chloroacetyl chloride is a critical control point to prevent the formation of byproducts. The aqueous work-up is effective in removing inorganic salts and any water-soluble starting materials.

  • Scalability: This synthetic route is amenable to large-scale production due to the availability of the starting materials and the relatively straightforward reaction conditions.

The Role in Vildagliptin Synthesis: From Carboxamide to a Key Intermediate

As emphasized, the primary significance of this compound lies in its role as a precursor to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][4]

The Dehydration Step: A Critical Transformation

The conversion of the carboxamide to a nitrile is a dehydration reaction. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride being common choices.

DOT Diagram: Synthetic Pathway to Vildagliptin Intermediate

Synthetic_Pathway L_Prolinamide L-Prolinamide Title_Compound This compound L_Prolinamide->Title_Compound Chloroacetyl Chloride Nitrile_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Title_Compound->Nitrile_Intermediate Dehydration (e.g., POCl₃)

Caption: Synthetic transformation of L-Prolinamide to the key nitrile intermediate.

The Nitrile Moiety: The Key to DPP-IV Inhibition

The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is the key intermediate that is then reacted with 3-hydroxy-1-aminoadamantane to form Vildagliptin. The cyanopyrrolidine moiety is crucial for the potent and reversible inhibition of DPP-IV.[4]

Biological Activity: An Indirect but Potent Contribution

While there is a lack of substantial evidence for the direct, potent biological activity of this compound as a DPP-IV inhibitor, its indirect contribution to the biological activity of Vildagliptin is undeniable. The chloroacetyl group, while potentially reactive, is primarily a synthetic handle. It is the subsequent conversion to the cyanopyrrolidine that imparts the desired biological function.

Mechanism of DPP-IV Inhibition by Vildagliptin

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes.[5]

DOT Diagram: Mechanism of DPP-IV Inhibition

DPP_IV_Inhibition cluster_0 Normal Physiology cluster_1 With Vildagliptin GLP1 Active GLP-1 DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactivation Vildagliptin Vildagliptin DPPIV_inhibited DPP-IV Enzyme Vildagliptin->DPPIV_inhibited Inhibition Active_GLP1_prolonged Prolonged Active GLP-1

References

Early research on (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Research on (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide and its Analogs

Introduction

This compound is a chiral pyrrolidine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] With the chemical formula C₇H₁₁ClN₂O₂ and CAS Number 214398-99-9, this compound is primarily recognized as a key intermediate in the synthesis of Vildagliptin, a potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The early research into this molecule and its analogs was pivotal, laying the groundwork for a new class of oral anti-diabetic agents. This guide provides a technical overview of the foundational synthesis, chemical properties, biological significance, and structure-activity relationships of this important scaffold.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction optimization, and purification.

PropertyValueSource
IUPAC Name (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[1]
Molecular Formula C₇H₁₁ClN₂O₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
CAS Number 214398-99-9[1]
Appearance White solid[1]
Melting Point 133–137°C[1]
Predicted Boiling Point 442.5±45.0°C[1]

Core Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid, L-proline. The choice of L-proline as the starting material is critical as it establishes the required (S)-stereochemistry at the 2-position of the pyrrolidine ring, a feature essential for the biological activity of the final drug targets.[1]

A common and practical synthetic route involves two main transformations: N-acylation followed by amidation.[4][5]

  • N-Acylation of L-Proline: The first step is the reaction of L-proline with chloroacetyl chloride. This reaction introduces the reactive chloroacetyl group onto the nitrogen atom of the pyrrolidine ring. Early methods reported long reaction times at low temperatures. However, optimizations demonstrated that conducting the reaction in a solvent like tetrahydrofuran (THF) at reflux temperature could significantly reduce the reaction time to approximately 2 hours and yield the intermediate, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, in high yield (around 81%).[4][5] The causality behind using refluxing THF is to provide sufficient thermal energy to overcome the activation barrier of the acylation reaction, thus accelerating the rate of formation of the N-acylated product.

  • Amidation of the Carboxylic Acid: The carboxylic acid intermediate is then converted into the primary carboxamide. This is typically achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of an ammonia source like ammonium bicarbonate.[4][5] DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by ammonia, leading to the formation of the desired this compound.

The diagram below illustrates this foundational synthetic workflow.

SynthesisWorkflow L_Proline L-Proline (Starting Material) Intermediate_Acid (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate_Acid N-Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate_Acid THF_Reflux THF, Reflux (2h) THF_Reflux->Intermediate_Acid Final_Product (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide Intermediate_Acid->Final_Product Amidation DCC DCC, NH4HCO3 DCC->Final_Product DCM DCM, 10-15°C to RT DCM->Final_Product

Caption: General synthesis workflow for this compound.

Biological Significance and Mechanism of Action

The primary importance of this compound and its direct nitrile analog lies in their role as precursors to Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][4]

DPP-IV and Glucose Homeostasis DPP-IV is a serine protease that plays a crucial role in glucose metabolism.[4][5] Its primary function is to inactivate incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 is released from the gut in response to food intake and stimulates insulin secretion, suppresses glucagon release, and slows gastric emptying.[4][5] In patients with type 2 diabetes, the action of GLP-1 is beneficial for maintaining glucose control. However, DPP-IV rapidly degrades GLP-1, limiting its therapeutic effect.[4][5]

Inhibition of DPP-IV By inhibiting DPP-IV, drugs like Vildagliptin prevent the breakdown of GLP-1. This extends the half-life and enhances the physiological activity of endogenous GLP-1, leading to improved glycemic control. The (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, derived from the carboxamide, is designed to covalently bind to the active site of the DPP-IV enzyme.[1] The cyanopyrrolidine moiety is a key pharmacophore that interacts with the catalytic triad of the enzyme.

The stereochemistry is paramount; the (S)-configuration is essential for correct orientation and binding within the chiral active site of the DPP-IV enzyme, while the (R)-enantiomer is typically inactive.[1]

DPP_IV_Mechanism cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Secretion ↓ Glucagon Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-IV inhibition for glucose control.

Early Analogs and Structure-Activity Relationship (SAR) Insights

While this compound is primarily an intermediate, the principles of SAR from related pyrrolidine derivatives provide insight into why this core structure is so effective.

  • The Pyrrolidine Ring: The five-membered ring serves as a rigid scaffold that correctly positions the other functional groups for interaction with the enzyme's active site. Its conformation is critical for activity.

  • The (S)-Stereocenter: As established, the (S)-configuration at C-2 is non-negotiable for potent DPP-IV inhibition, highlighting the stereospecificity of the enzyme-ligand interaction.[1]

  • The Carboxamide/Carbonitrile Group: The carboxamide is a precursor to the carbonitrile moiety in many final DPP-IV inhibitors like Vildagliptin. The nitrile group is a key interacting element, forming a reversible covalent bond with the catalytic serine residue in the DPP-IV active site.

  • The N-Acyl Group: The chloroacetyl group is a reactive handle. In the synthesis of Vildagliptin, the chlorine atom is displaced by an amine (specifically, from 3-hydroxy-1-adamantanamine). Early research on analogs would have explored variations of this side chain to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on related pyrrolidine amide derivatives have shown that modifications to this part of the molecule can significantly influence inhibitory activity against various enzymes.[6][7] For instance, altering the linker length or terminal groups can modulate potency and selectivity.[6]

Structural FeatureRole & SAR Implication
(S)-Pyrrolidine Scaffold Provides the essential stereochemistry for binding to the chiral active site of DPP-IV. The (R)-form is inactive.
C-2 Carboxamide Precursor to the cyanopyrrolidine moiety. The nitrile group is a critical pharmacophore for interacting with the enzyme's catalytic serine.
N-Chloroacetyl Group Acts as a reactive electrophile, enabling the attachment of various amine side chains to explore the S1 pocket of the DPP-IV enzyme.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative synthesis adapted from published literature, providing a self-validating framework for laboratory replication.[4][5]

Part 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8)
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-proline (20.0 g, 0.174 mol) and tetrahydrofuran (THF, 200 mL).

  • Reagent Addition: At room temperature, slowly add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Add water (20 mL) and stir for 20 minutes to quench any remaining chloroacetyl chloride.

  • Extraction: Add saturated brine (20 mL) and ethyl acetate (200 mL). Transfer the mixture to a separatory funnel, separate the layers, and collect the organic layer. Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.

Part 2: Synthesis of this compound (9)
  • Setup: In a 500 mL round-bottom flask, dissolve the carboxylic acid intermediate 8 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL). Cool the solution in an ice bath to 10–15 °C.

  • Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM over 5 minutes.

  • Activation: Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Ammonia Source Addition: Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture. A precipitate will form. Continue stirring for an additional 1 hour. Monitor the reaction by TLC.

  • Isolation: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea and excess ammonium bicarbonate. Wash the residue with fresh DCM.

  • Purification: Combine the filtrate and washings, and concentrate under vacuum. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure carboxamide.

ExperimentalWorkflow cluster_Part1 Part 1: N-Acylation cluster_Part2 Part 2: Amidation P1_Start Suspend L-Proline in THF P1_Add Add Chloroacetyl Chloride P1_Start->P1_Add P1_Reflux Reflux for 2h P1_Add->P1_Reflux P1_Quench Quench with H₂O P1_Reflux->P1_Quench P1_Extract Extract with Ethyl Acetate P1_Quench->P1_Extract P1_Isolate Isolate Intermediate Acid P1_Extract->P1_Isolate P2_Start Dissolve Acid in DCM (10-15°C) P1_Isolate->P2_Start Use in Part 2 P2_Add_DCC Add DCC Solution P2_Start->P2_Add_DCC P2_Stir Stir at RT for 1h P2_Add_DCC->P2_Stir P2_Add_NH4 Add NH₄HCO₃, Stir 1h P2_Stir->P2_Add_NH4 P2_Filter Filter Mixture P2_Add_NH4->P2_Filter P2_Isolate Isolate Final Product P2_Filter->P2_Isolate

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The early research focused on this compound was instrumental in defining a robust and scalable synthetic pathway to a key structural motif for DPP-IV inhibition. The foundational work established the critical importance of the (S)-stereochemistry derived from L-proline and leveraged the reactivity of the chloroacetyl group to build more complex and potent drug candidates. This intermediate represents a cornerstone in the development of gliptins, a class of drugs that has significantly advanced the therapeutic landscape for type 2 diabetes. The logical progression from a simple amino acid to a highly specific enzyme inhibitor precursor showcases a successful application of rational drug design principles.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Vildagliptin Intermediate 3

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Vildagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its efficacy hinges on a precisely engineered molecular architecture, the synthesis of which relies on key chiral building blocks. Among these, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often referred to as Vildagliptin intermediate 3, is of paramount importance.[3] This guide offers an in-depth exploration of the synthesis and characterization of this critical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical rationale behind various synthetic strategies, provide detailed experimental protocols, and present a thorough guide to the analytical characterization of this compound.

The Strategic Importance of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The 2(S)-cyanopyrrolidine moiety is a recognized pharmacophore that plays a crucial role in the potent and reversible inhibition of the DPP-IV enzyme.[3][4] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a versatile and reactive precursor, enabling the straightforward introduction of this key structural motif. Its chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the coupling with the second key intermediate, 3-amino-1-adamantanol, in the final stages of Vildagliptin synthesis.[5][6] The stereochemical integrity at the C2 position of the pyrrolidine ring is crucial for the biological activity of the final drug, making the stereoselective synthesis of this intermediate a primary focus.

Synthetic Pathways to Vildagliptin Intermediate 3

Several synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile have been developed, primarily starting from the readily available and chiral building block, L-proline. The choice of a particular route often depends on factors such as scalability, cost-effectiveness, and desired purity. Below, we dissect the most prominent and field-proven synthetic strategies.

Strategy A: N-Acylation followed by Amidation and Dehydration

This classical and widely adopted approach involves a three-step sequence starting from L-proline. The underlying logic is the sequential and controlled transformation of the carboxylic acid functionality into the desired nitrile group.

Workflow for Synthesis Strategy A

cluster_0 Strategy A: Step-wise Conversion L_Proline L-Proline Intermediate_A (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_A Chloroacetyl chloride, THF, Reflux Intermediate_B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Intermediate_A->Intermediate_B DCC, NH4HCO3, DCM Final_Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_B->Final_Product Trifluoroacetic anhydride, THF

Caption: Synthetic workflow for Strategy A.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [2]

  • To a suspension of L-proline (1 equivalent) in tetrahydrofuran (THF), add chloroacetyl chloride (1.5 equivalents) at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and process to isolate the product.

Causality: The use of chloroacetyl chloride directly acylates the secondary amine of L-proline. THF is a suitable solvent for this reaction, and refluxing ensures the reaction goes to completion.

Step 2: Synthesis of this compound [2]

  • Dissolve the carboxylic acid intermediate (1 equivalent) in dichloromethane (DCM).

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM at 10-15°C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (10 equivalents) and continue stirring for another hour.

  • Filter the reaction mixture to remove dicyclohexylurea and wash the residue with DCM.

  • Concentrate the filtrate to obtain the crude amide.

Causality: DCC is a common coupling agent that activates the carboxylic acid, facilitating the formation of the amide with ammonium bicarbonate. The large excess of ammonium bicarbonate drives the reaction to completion.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [4]

  • Suspend the amide intermediate (1 equivalent) in THF.

  • Cool the mixture to 0-5°C and add trifluoroacetic anhydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully add ammonium bicarbonate portion-wise at 5-10°C for quenching.

  • Concentrate the mixture under vacuum and extract the product.

Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts the primary amide to a nitrile. The low temperature during addition helps to control the exothermic reaction.

Strategy B: One-Pot Synthesis from (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

To enhance process efficiency and reduce the number of unit operations, a one-pot conversion of the N-acylated intermediate to the final nitrile has been developed.[1][7] This approach is particularly attractive for large-scale industrial production.

Workflow for Synthesis Strategy B

cluster_1 Strategy B: One-Pot Conversion L_Proline L-Proline Intermediate_A (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_A Chloroacetyl chloride, THF, Reflux Final_Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_A->Final_Product Acetonitrile, H2SO4, Heat

Caption: Synthetic workflow for Strategy B.

  • Synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as described in Strategy A, Step 1.

  • To the crude carboxylic acid intermediate, add acetonitrile and a catalytic amount of sulfuric acid.[1]

  • Heat the reaction mixture, typically to around 95°C.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and proceed with workup and isolation.

Causality: In this one-pot reaction, sulfuric acid acts as a catalyst to facilitate the dehydration of an intermediate amide formed in situ from the carboxylic acid and acetonitrile (Ritter-type reaction), directly yielding the nitrile. This streamlines the process by avoiding the isolation of the amide intermediate.

Comprehensive Characterization of Vildagliptin Intermediate 3

Thorough analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The presence of cis- and trans-amide rotamers in solution is a key characteristic of this compound, which is observable in its NMR spectra.[3]

Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₉ClN₂O[8]
Molecular Weight 172.61 g/mol [8]
Appearance White crystalline solid[8]
Melting Point 52-53 °C[8]
Boiling Point 363.1±37.0 °C at 760 mmHg[8]
Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Observations
¹H NMR (CDCl₃) Signals corresponding to the pyrrolidine ring protons (multiplets in the range of δ 2.17–2.39 ppm and δ 3.57–3.78 ppm), the chloroacetyl methylene protons (a singlet around δ 4.06–4.25 ppm), and the proton at the chiral center (a multiplet around δ 4.75–4.86 ppm).[1] The presence of rotamers may lead to the doubling of some signals.
¹³C NMR The presence of cis- and trans-amide rotamers can be observed in the ¹³C NMR spectrum.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 173.0.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitrile (C≡N) and amide carbonyl (C=O) functional groups.
High-Performance Liquid Chromatography (HPLC) A well-resolved peak on a suitable reversed-phase column (e.g., C18) with UV detection.[9][10]

Data Interpretation and Quality Control:

  • Purity Assessment: HPLC is the method of choice for determining the chemical purity of the intermediate. The area percentage of the main peak is a direct measure of its purity.

  • Impurity Profiling: HPLC and LC-MS can be employed to identify and quantify any process-related impurities. A common impurity to monitor is the starting material, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Stereochemical Integrity: Chiral HPLC or derivatization followed by GC or HPLC analysis can be used to confirm the enantiomeric purity of the product.

Conclusion and Future Perspectives

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a well-established process that is critical for the manufacturing of Vildagliptin. The choice between a stepwise or a one-pot approach will depend on the specific requirements of the manufacturing process, with the latter offering advantages in terms of process intensification. A thorough understanding of the reaction mechanisms and the implementation of robust analytical controls are essential to ensure the consistent production of this key intermediate with high purity and the correct stereochemistry. Future research may focus on developing even more efficient and greener synthetic methodologies, potentially involving catalytic and continuous flow processes to further optimize the production of this vital pharmaceutical building block.[6]

References

The Advent of Gliptins: A Technical Guide to the History and Development of Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Regulator of Glucose Homeostasis

The management of type 2 diabetes mellitus (T2DM) has been revolutionized by the development of targeted therapies that address specific pathophysiological defects. Among these, the dipeptidyl peptidase IV (DPP-4) inhibitors, also known as "gliptins," have emerged as a cornerstone of oral antihyperglycemic treatment.[1][2] This class of drugs offers a unique mechanism of action, enhancing the body's own ability to control blood glucose levels by protecting incretin hormones from degradation.[3][4] This in-depth technical guide provides a comprehensive overview of the history, development, and core scientific principles underlying DPP-4 inhibitors, intended for researchers, scientists, and drug development professionals. We will explore the journey from the initial discovery of the DPP-4 enzyme to the intricate structure-activity relationships that led to the approval of multiple gliptins, and the experimental methodologies that validated their clinical utility.

Dipeptidyl peptidase-4, also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed on the surface of various cell types.[5][6] Its primary function in glucose metabolism is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By cleaving these hormones, DPP-4 curtails their insulinotropic and glucagonostatic effects, thereby playing a pivotal role in glucose homeostasis. The discovery that inhibiting this enzyme could prolong the action of incretins provided a rational and targeted approach to the treatment of T2DM.[8]

The Incretin Effect: A Physiological Basis for DPP-4 Inhibition

The concept of the "incretin effect" is central to understanding the mechanism of action of DPP-4 inhibitors. This physiological phenomenon, first described in the 1960s, refers to the observation that an oral glucose load stimulates a much greater insulin response than an equivalent intravenous glucose infusion.[7][9] This difference is attributed to the release of incretin hormones from the gastrointestinal tract in response to food intake.

The two primary incretin hormones are:

  • Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon, GLP-1 has multiple beneficial effects on glucose regulation. It stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.[7][10]

  • Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the duodenum and proximal jejunum, GIP also stimulates glucose-dependent insulin secretion.

In individuals with T2DM, the incretin effect is diminished.[9] This impairment is a key contributor to postprandial hyperglycemia. The therapeutic strategy of DPP-4 inhibition is designed to counteract this by preventing the rapid degradation of endogenously released GLP-1 and GIP.[7] This, in turn, enhances their physiological actions, leading to improved glycemic control.[11]

Incretin_Effect Oral Nutrient Intake Oral Nutrient Intake Intestinal L-cells Intestinal L-cells Oral Nutrient Intake->Intestinal L-cells stimulates Intestinal K-cells Intestinal K-cells Oral Nutrient Intake->Intestinal K-cells stimulates Active GLP-1 & GIP Active GLP-1 & GIP Intestinal L-cells->Active GLP-1 & GIP release Intestinal K-cells->Active GLP-1 & GIP release DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme substrates for Pancreatic β-cells Pancreatic β-cells Active GLP-1 & GIP->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1 & GIP->Pancreatic α-cells inhibits Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes glucose uptake Glucagon Secretion->Glucose Homeostasis reduces hepatic glucose output

Caption: The Incretin Pathway and the Role of DPP-4.

A Historical Timeline of Discovery and Development

The path to the clinical use of DPP-4 inhibitors was paved by decades of fundamental research in endocrinology and enzymology.

  • 1966-1967: The enzyme dipeptidyl peptidase IV is first discovered and characterized.[5]

  • Late 1980s - Early 1990s: The first DPP-4 inhibitors are synthesized and characterized, initially as research tools to understand the enzyme's function.[12]

  • 1990s: The crucial role of DPP-4 in inactivating the newly discovered incretin hormone GLP-1 is established.[8] This discovery provides the therapeutic rationale for DPP-4 inhibition in T2DM.

  • 1998: The first clinical candidate DPP-4 inhibitor enters development.[13]

  • 2004: The first clinical study of a DPP-4 inhibitor that would eventually reach the market, vildagliptin, is presented.[8]

  • 2006: Sitagliptin (Januvia®) becomes the first DPP-4 inhibitor to receive FDA approval, marking a new era in the treatment of T2DM.[1][14]

  • 2007-Present: A series of other DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, gain regulatory approval worldwide, each with unique pharmacokinetic profiles.[15][16]

Chemical Classes and Structure-Activity Relationships (SAR)

The development of DPP-4 inhibitors has been a showcase of rational drug design, with medicinal chemists exploring various chemical scaffolds to achieve high potency, selectivity, and favorable pharmacokinetic properties. The inhibitors can be broadly classified into substrate-like and non-substrate-like compounds.[12]

1. Substrate-Like Inhibitors (Peptidomimetics): These inhibitors are designed to mimic the natural substrates of DPP-4 (GLP-1 and GIP), which have a proline or alanine at the P1 position.

  • Cyanopyrrolidines: This class, which includes vildagliptin and saxagliptin, features a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[12][17] The cyano group is crucial for the enhanced potency of these compounds.

  • Azetidines: These compounds represent another class of peptidomimetic inhibitors.[12]

2. Non-Substrate-Like Inhibitors: These inhibitors do not closely resemble the natural substrates and bind to the active site through non-covalent interactions.

  • β-Amino Amide Derivatives: Sitagliptin is the pioneering example of this class, featuring a trifluoromethyl-substituted piperazine ring that interacts with the S1 pocket of the enzyme.[12] Its development was a significant breakthrough, demonstrating that potent and selective inhibition could be achieved without a substrate-like scaffold.

  • Xanthine-Based Compounds: Linagliptin is a notable member of this class, characterized by a xanthine scaffold.[12] This unique structure contributes to its primary excretion via the bile and feces, making it suitable for patients with renal impairment without dose adjustment.[18]

  • Pyrimidine-2,4-dione Derivatives: Alogliptin belongs to this class of inhibitors.[14]

The structure-activity relationship (SAR) studies of these compounds have been extensive, focusing on optimizing interactions with the various subsites (S1, S2, S1', S2') of the DPP-4 active site to enhance potency and selectivity against other related proteases like DPP-8 and DPP-9.[14][17]

DPP4_Inhibitor_Classes DPP-4 Inhibitors DPP-4 Inhibitors Substrate-Like (Peptidomimetics) Substrate-Like (Peptidomimetics) DPP-4 Inhibitors->Substrate-Like (Peptidomimetics) Non-Substrate-Like Non-Substrate-Like DPP-4 Inhibitors->Non-Substrate-Like Cyanopyrrolidines Cyanopyrrolidines Substrate-Like (Peptidomimetics)->Cyanopyrrolidines Xanthines Xanthines Non-Substrate-Like->Xanthines β-Amino Amides β-Amino Amides Non-Substrate-Like->β-Amino Amides Pyrimidine-2,4-diones Pyrimidine-2,4-diones Non-Substrate-Like->Pyrimidine-2,4-diones Vildagliptin Vildagliptin Cyanopyrrolidines->Vildagliptin Saxagliptin Saxagliptin Cyanopyrrolidines->Saxagliptin Linagliptin Linagliptin Xanthines->Linagliptin Sitagliptin Sitagliptin β-Amino Amides->Sitagliptin Alogliptin Alogliptin Pyrimidine-2,4-diones->Alogliptin

Caption: Major Chemical Classes of DPP-4 Inhibitors.

Approved DPP-4 Inhibitors: A Comparative Overview

Several DPP-4 inhibitors have been successfully developed and are now widely used in clinical practice. While they share a common mechanism of action, they exhibit distinct pharmacokinetic and metabolic profiles.

Drug Year of First Approval (FDA) Typical Dosing Primary Route of Elimination Dose Adjustment in Renal Impairment Placebo-Corrected HbA1c Reduction (Monotherapy)
Sitagliptin 2006100 mg once dailyRenalYes~0.7% - 1.0%[16]
Vildagliptin Not FDA approved (approved in EU 2007)50 mg once or twice dailyHepatic metabolism followed by renal excretionYes~0.5% - 1.0%[19]
Saxagliptin 20092.5 or 5 mg once dailyHepatic metabolism and renal excretionYes~0.6% - 0.7%[20]
Linagliptin 20115 mg once dailyBiliary/fecalNo~0.5% - 0.7%[18]
Alogliptin 20136.25, 12.5, or 25 mg once dailyRenalYes~0.6%[21]

Clinical Efficacy Highlights:

  • Sitagliptin: As the first-in-class agent, sitagliptin has been extensively studied and has demonstrated consistent efficacy in reducing HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, both as monotherapy and in combination with other antidiabetic agents.[16]

  • Vildagliptin: Clinical trials have shown vildagliptin to be effective in improving glycemic control with a low risk of hypoglycemia.[19][22] It has been studied as monotherapy and in combination with metformin, sulfonylureas, thiazolidinediones, and insulin.[19]

  • Saxagliptin: Saxagliptin has shown significant improvements in glycemic control in various clinical settings.[23][24] The SAVOR-TIMI 53 trial, a large cardiovascular outcomes trial, demonstrated its cardiovascular safety but also raised a potential concern regarding an increased risk of hospitalization for heart failure.[23]

  • Linagliptin: A key advantage of linagliptin is its primarily non-renal route of excretion, which obviates the need for dose adjustment in patients with renal impairment.[18] Clinical trials have confirmed its efficacy and safety across a broad range of patients with T2DM.[25][26]

  • Alogliptin: Alogliptin has been shown to be effective in lowering blood glucose levels.[21][27] The EXAMINE trial established its cardiovascular safety in patients with T2DM and a recent acute coronary syndrome.[27]

Experimental Protocols: Validating DPP-4 Inhibitor Efficacy and Selectivity

The development of DPP-4 inhibitors relies on a battery of in vitro and in vivo assays to characterize their potency, selectivity, and pharmacological effects.

In Vitro DPP-4 Enzyme Activity Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.

Principle: The assay measures the cleavage of a synthetic substrate by DPP-4, which results in the release of a chromogenic or fluorogenic molecule. The inhibitor's ability to block this reaction is quantified.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate, e.g., Gly-Pro-p-nitroanilide (chromogenic) or Gly-Pro-7-amino-4-methylcoumarin (fluorogenic).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.

    • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

    • Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using the microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

In Vivo Efficacy Assessment in a Diabetic Animal Model (e.g., db/db mice)

This protocol assesses the glucose-lowering effects of a DPP-4 inhibitor in a relevant animal model of T2DM.

Principle: db/db mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, thus mimicking key features of human T2DM. The efficacy of the test compound is evaluated by measuring its effect on blood glucose levels.

Step-by-Step Methodology:

  • Animals and Acclimatization:

    • Use male db/db mice (e.g., 8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or a suitable vehicle for the test compound).

    • Group 2: Test compound (DPP-4 inhibitor) at a specific dose.

    • (Optional) Group 3: Positive control (e.g., a known antidiabetic drug).

  • Procedure:

    • Administer the vehicle or test compound orally (e.g., via gavage) once daily for a specified period (e.g., 4 weeks).

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

      • Fast the animals overnight (e.g., 12-16 hours).

      • Collect a baseline blood sample from the tail vein.

      • Administer a glucose solution (e.g., 2 g/kg) orally.

      • Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

      • Measure blood glucose concentrations using a glucometer.

    • At the end of the study, collect terminal blood samples for HbA1c and plasma insulin measurement.

    • Euthanize the animals and collect relevant tissues (e.g., pancreas) for further analysis (e.g., histology).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT.

    • Compare the changes in fasting blood glucose, HbA1c, and AUC between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library DPP-4 Enzyme Assay DPP-4 Enzyme Assay Compound Library->DPP-4 Enzyme Assay Potency (IC50) Selectivity Assays (DPP-8, DPP-9) Selectivity Assays (DPP-8, DPP-9) DPP-4 Enzyme Assay->Selectivity Assays (DPP-8, DPP-9) Selectivity Profiling Lead Compounds Lead Compounds Selectivity Assays (DPP-8, DPP-9)->Lead Compounds Identify Hits Diabetic Animal Models (e.g., db/db mice) Diabetic Animal Models (e.g., db/db mice) Lead Compounds->Diabetic Animal Models (e.g., db/db mice) Advance to In Vivo Testing Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Diabetic Animal Models (e.g., db/db mice)->Oral Glucose Tolerance Test (OGTT) Efficacy HbA1c Measurement HbA1c Measurement Oral Glucose Tolerance Test (OGTT)->HbA1c Measurement Long-term Control Pharmacokinetic Studies Pharmacokinetic Studies HbA1c Measurement->Pharmacokinetic Studies ADME Properties Clinical Candidate Clinical Candidate Pharmacokinetic Studies->Clinical Candidate

Caption: Drug Discovery Workflow for DPP-4 Inhibitors.

Safety and Tolerability

A key advantage of DPP-4 inhibitors is their generally favorable safety and tolerability profile.[15][28] Because their mechanism of action is glucose-dependent, they are associated with a low risk of hypoglycemia when used as monotherapy or in combination with metformin.[11][15] Common adverse events reported in clinical trials are generally mild and include nasopharyngitis, upper respiratory tract infection, and headache.[16]

However, some safety concerns have been raised over the years:

  • Pancreatitis: Post-marketing reports suggested a potential association between DPP-4 inhibitors and an increased risk of acute pancreatitis. However, large-scale clinical trials and meta-analyses have not conclusively established a causal link, and the overall data appear reassuring.[15][28]

  • Heart Failure: The SAVOR-TIMI 53 trial with saxagliptin reported an unexpected increase in the rate of hospitalization for heart failure.[23] This has led to increased scrutiny of the cardiovascular safety of this class of drugs, particularly in patients with pre-existing cardiovascular disease.[11]

  • Joint Pain: Severe and disabling joint pain has been reported in patients taking DPP-4 inhibitors, leading to a warning from the FDA.

Overall, DPP-4 inhibitors are considered a safe and effective treatment option for many patients with T2DM, but careful patient selection and monitoring are important, especially in those with a history of pancreatitis or heart failure.[28]

Future Directions

The field of DPP-4 inhibitor research continues to evolve. While the market is now mature with several established gliptins, there is ongoing research into:

  • New Chemical Entities: The search for novel DPP-4 inhibitors with improved selectivity, pharmacokinetic profiles, or additional beneficial pleiotropic effects is ongoing.

  • Combination Therapies: The development of fixed-dose combinations of DPP-4 inhibitors with other antidiabetic agents, such as SGLT2 inhibitors, continues to be an area of active investigation.

  • Exploring Pleiotropic Effects: DPP-4 is a multifunctional protein, and its inhibition may have effects beyond glucose control, including potential roles in inflammation and immune regulation.[29] Further research is needed to elucidate these non-glycemic effects and their potential clinical implications.

Conclusion

The development of dipeptidyl peptidase IV inhibitors represents a triumph of rational drug design, translating a deep understanding of physiology and enzymology into a highly effective and well-tolerated class of therapies for type 2 diabetes mellitus. From the initial discovery of the DPP-4 enzyme to the nuanced optimization of various chemical scaffolds, the story of the gliptins is a testament to the power of targeted therapeutic intervention. As our understanding of the multifaceted roles of DPP-4 continues to grow, so too will the potential for harnessing the benefits of its inhibition for the betterment of patient care.

References

Methodological & Application

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide from L-prolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This document provides a comprehensive guide for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a critical intermediate in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Vildagliptin[1][2]. The protocol details the N-acylation of L-prolinamide using chloroacetyl chloride under controlled basic conditions. This application note is designed for researchers in medicinal chemistry and drug development, offering a robust, step-by-step methodology, mechanistic insights, and practical troubleshooting advice to ensure a high-yield and high-purity synthesis.

Introduction and Scientific Principles

This compound serves as a cornerstone building block for a class of oral anti-diabetic drugs. Its stereospecific structure is paramount for effective binding to the active site of the DPP-IV enzyme[1]. The synthesis route described herein is an efficient N-acylation, a fundamental transformation in organic chemistry that forms a stable amide bond[3].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the L-prolinamide pyrrolidine ring acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is an excellent acylating agent due to the electron-withdrawing effect of the two chlorine atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack[3].

A base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting L-prolinamide, rendering it non-nucleophilic and halting the reaction. The use of a non-protic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the starting materials without interfering with the reaction.

Reaction Scheme:

Mechanistic Pathway Visualization

The following diagram illustrates the key steps in the nucleophilic acyl substitution reaction.

G cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_end Products LPA L-Prolinamide (Nucleophile) TI Tetrahedral Intermediate LPA->TI Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->TI Product (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide TI->Product Collapse of Intermediate (Loss of Cl-) HCl HCl (Byproduct) TI->HCl Proton Transfer Base Base (e.g., K2CO3) Base->HCl Neutralization

References

One-pot synthesis protocol for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Efficient One-Pot Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a chiral pyrrolidine derivative of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a crucial building block for the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor.[1][2][3] DPP-IV inhibitors represent a major class of oral anti-diabetic drugs used in the management of type 2 diabetes mellitus.[4] The specific stereochemistry of the (S)-enantiomer is critical for the biological activity of Vildagliptin, as it ensures precise binding to the enzyme's active site.[1]

Traditional multi-step syntheses often involve protection/deprotection strategies or complex isolation methods, which can be inefficient for large-scale production.[4] This application note details a streamlined, high-yield, one-pot protocol for the synthesis of this compound. The method proceeds via the direct N-acylation of the readily available starting material, L-prolinamide, with chloroacetyl chloride. This approach offers advantages in terms of operational simplicity, reduced reaction time, and high product yield, making it suitable for both research and industrial applications.

Reaction Scheme

The synthesis involves a nucleophilic acyl substitution where the secondary amine of L-prolinamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. An inorganic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_product Product L_prolinamide L-Prolinamide Product This compound L_prolinamide->Product  Conditions:  Solvent: Tetrahydrofuran (THF)  Base: Potassium Carbonate (K₂CO₃)  Temperature: 0°C to Room Temp. Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product  Conditions:  Solvent: Tetrahydrofuran (THF)  Base: Potassium Carbonate (K₂CO₃)  Temperature: 0°C to Room Temp.

Caption: One-pot N-acylation of L-prolinamide.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
L-Prolinamide7531-52-4C₅H₁₀N₂O114.15
Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94
Potassium carbonate (anhydrous)584-08-7K₂CO₃138.21
Tetrahydrofuran (THF, anhydrous)109-99-9C₄H₈O72.11
Ethyl acetate141-78-6C₄H₈O₂88.11
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Water (Deionized)7732-18-5H₂O18.02

Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus (Büchner funnel)

Experimental Protocol

This protocol is designed for a ~100 mmol scale synthesis and can be adjusted accordingly.

Step 1: Reaction Setup
  • Equip a dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

  • Add L-prolinamide (11.2 g, ~100 mmol) to the flask.

  • Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the L-prolinamide.

  • Cool the resulting solution to 0°C using an ice-water bath.

    • Scientist's Note: Initiating the reaction at a low temperature is crucial for controlling the initial exotherm of the acylation reaction. Chloroacetyl chloride is highly reactive, and maintaining a low temperature prevents potential side reactions and ensures selectivity.

Step 2: Acylation Reaction
  • Slowly add chloroacetyl chloride (11.5 g, ~100 mmol) to the cooled L-prolinamide solution via the dropping funnel over 30 minutes, maintaining the internal temperature at 0°C.[2]

  • After the addition is complete, add potassium carbonate (27.3 g, ~200 mmol) to the reaction mixture in portions.[2]

    • Scientist's Note: Potassium carbonate acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. The use of a base is essential to prevent the protonation of the L-prolinamide's amine group, which would render it non-nucleophilic, and to drive the equilibrium towards the product. A 2-molar equivalent of the base is used to ensure complete neutralization.

  • Continue stirring the mixture at 0°C for 1 hour.[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.[2]

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until the L-prolinamide is completely consumed.[2]

Step 3: Work-up and Isolation
  • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filter cake with a small amount of THF (~50 mL) to recover any residual product.[2]

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the THF. An oily residue should be obtained.[2]

  • Dissolve the oily residue in ethyl acetate (~150 mL).

  • Transfer the ethyl acetate solution to a separatory funnel and wash it twice with water (2 x 50 mL) to remove any remaining water-soluble impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate for at least 2 hours.[2]

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a colorless oil or a white solid upon standing.[1][2] A reported yield for this procedure is approximately 90.7%.[2]

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis.

Discussion and Mechanistic Insights

The choice of a polar aprotic solvent like THF is advantageous for this reaction. It effectively dissolves the starting material and intermediates without interfering with the reaction, as it does not have acidic protons.[1] The use of potassium carbonate as the base is a key element for the success of this one-pot synthesis. It is inexpensive, easy to handle, and readily removed by filtration during the work-up. Its role is to deprotonate the pyrrolidine nitrogen after the initial nucleophilic attack, regenerating the amine's nucleophilicity and neutralizing the HCl formed from the leaving chloride ion on the acyl group.

This protocol represents a significant improvement over methods that start from L-proline. Synthesizing the target compound from L-proline requires an additional step to convert the carboxylic acid into a primary amide, often involving coupling agents like dicyclohexylcarbodiimide (DCC) and a source of ammonia like ammonium bicarbonate.[4][5] Such multi-step procedures can lead to lower overall yields and generate more complex waste streams (e.g., dicyclohexylurea). By starting directly with L-prolinamide, this one-pot protocol simplifies the process, making it more efficient and cost-effective for industrial-scale production.[6]

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid or colorless oil.[1][2]

  • Molecular Formula: C₇H₁₁ClN₂O₂[1]

  • Molecular Weight: 190.63 g/mol [1][2]

  • Purity (HPLC): >98% is typically achievable.

  • NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR, comparing the resulting spectra with established data. Key signals include a singlet for the chloroacetyl CH₂ protons and characteristic multiplets for the pyrrolidine ring protons.[1]

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle this reagent only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and always use from a freshly opened container or peroxide-tested stock.

  • Standard laboratory safety practices should be followed at all times.

References

Application Note: A Detailed Protocol for the Chloroacetylation of L-Prolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the chloroacetylation of L-prolinamide to synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. This compound is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, an oral anti-diabetic drug.[1] This document offers an in-depth look at the reaction mechanism, a step-by-step laboratory procedure, critical safety considerations, and methods for product purification and characterization. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing causality behind experimental choices to ensure robust and reproducible results.

Introduction and Reaction Principle

The synthesis of this compound is a fundamental step in the production of various active pharmaceutical ingredients. The reaction proceeds via a nucleophilic acyl substitution. L-prolinamide, possessing a nucleophilic primary amine, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] An acid scavenger, such as a tertiary amine or an inorganic base, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting L-prolinamide, rendering it non-nucleophilic and halting the reaction.[2]

General Reaction Scheme: (L-prolinamide) + (Chloroacetyl chloride) --[Base]--> this compound + [Base·HCl]

The choice of solvent, base, and temperature are critical parameters that influence reaction rate, yield, and purity. Aprotic solvents like tetrahydrofuran (THF), ethyl acetate, or dichloromethane (DCM) are preferred to avoid unwanted reactions with the highly reactive chloroacetyl chloride.

Critical Safety Precautions

WARNING: Chloroacetyl chloride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.

  • Toxicity and Corrosivity: Chloroacetyl chloride is toxic if inhaled or absorbed through the skin, is a lachrymator (tear-inducing agent), and causes severe skin and eye burns.[3][4][5]

  • Reactivity: It reacts violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride gas.[6][7] The reaction is highly exothermic.

  • Handling: All manipulations must be performed in a certified chemical fume hood.[3][4] Full personal protective equipment (PPE) is required, including chemical-resistant gloves (heavy rubber or compatible material), a lab coat, and chemical safety goggles with a face shield.[3][5] An eyewash station and safety shower must be immediately accessible.[4]

  • Spills: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or soda ash. Do not use water.[3][5][6] Collect the material in a sealed container for hazardous waste disposal.

Experimental Protocol

This protocol is adapted from established synthetic methods and is designed for laboratory-scale synthesis.[8][9]

Materials and Equipment
  • Reagents:

    • L-Prolinamide (≥98% purity)

    • Chloroacetyl chloride (≥98% purity)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Thermometer

    • Inert gas line (Nitrogen or Argon)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for filtration (Büchner funnel)

    • Standard laboratory glassware

Reagent Quantities

The following table outlines the reagent quantities for a representative reaction scale.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
L-Prolinamide114.1510.0 g87.61.0
Potassium Carbonate138.2113.3 g96.41.1
Chloroacetyl Chloride112.9410.9 g (7.7 mL)96.41.1
Deionized Water18.0250 mL--
Tetrahydrofuran (THF)72.11150 mL--
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel. Purge the system with an inert gas (e.g., Nitrogen).

  • Reagent Preparation:

    • In the reaction flask, dissolve L-prolinamide (10.0 g, 87.6 mmol) in 150 mL of anhydrous THF.

    • Separately, dissolve potassium carbonate (13.3 g, 96.4 mmol) in 50 mL of deionized water. Add this aqueous solution to the THF/L-prolinamide mixture. This creates a biphasic system where the base can neutralize the HCl byproduct generated at the interface.

  • Reaction Initiation:

    • Cool the stirred biphasic mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation and minimize potential side reactions.

    • Add chloroacetyl chloride (7.7 mL, 96.4 mmol) to the dropping funnel.

    • Add the chloroacetyl chloride dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

    • Let the mixture warm to room temperature and continue stirring for 2-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting L-prolinamide spot is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic (top THF) layer from the aqueous layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 50 mL) to recover any dissolved product.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 50 mL of brine (to reduce the amount of dissolved water).

  • Purification and Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound as a white crystalline solid.[10]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification process.

Chloroacetylation_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis prep_prolinamide Dissolve L-Prolinamide in anhydrous THF mix Combine Solutions & Cool to 0-5 °C prep_prolinamide->mix prep_base Dissolve K₂CO₃ in Deionized Water prep_base->mix add_cac Dropwise Addition of Chloroacetyl Chloride mix->add_cac react Stir at 0-5 °C, then RT (Monitor by TLC) add_cac->react separate Separate Layers react->separate extract Extract Aqueous Layer with Ethyl Acetate separate->extract wash Wash Combined Organics (NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from EtOAc/Hexane evaporate->recrystallize characterize Characterize Product (NMR, IR, MP, MS) recrystallize->characterize

References

Application Note: Quantitative Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 214398-99-9) is a pivotal chiral intermediate in the synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes.[1][2] The chemical purity and accurate quantification of this intermediate are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol .[3][4]

This application note provides a detailed, validated analytical protocol for the precise quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Furthermore, it explores alternative and complementary techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis and discusses the feasibility of Gas Chromatography (GC). The methodologies are developed in accordance with the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures, ensuring they are suitable for their intended purpose in a research, development, or quality control setting.[5][6]

Principles of Analysis: Addressing the Polarity Challenge

The quantification of this compound presents a common challenge in pharmaceutical analysis: its high polarity.[7] Polar molecules often exhibit poor retention on traditional reversed-phase (RP) HPLC columns like C18, which separate compounds based on hydrophobicity. This can lead to issues such as co-elution with the solvent front, poor peak shape, and unreliable quantification.

To overcome this, several chromatographic strategies can be employed:

  • Reversed-Phase Chromatography with Modified Conditions: Utilizing highly aqueous mobile phases can enhance the retention of polar analytes. However, this can sometimes lead to "phase dewetting" or collapse in standard C18 columns. Modern RP columns designed for aqueous stability are recommended.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[8] It uses a polar stationary phase (like bare silica or a bonded polar functional group) with a mobile phase containing a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with an ionized analyte, increasing its hydrophobicity and retention on an RP column.[7]

For this application note, a robust reversed-phase HPLC method using a modern, aqueous-stable C18 column is presented as the primary technique due to its versatility and widespread use in the pharmaceutical industry.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the assay and purity determination of this compound in bulk drug substance or in-process samples.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below. It involves careful preparation of standards and samples, followed by chromatographic separation and data analysis, all governed by system suitability checks to ensure run-to-run consistency.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., ACN:Buffer) P2 Prepare Diluent P3 Accurately Weigh & Dissolve Reference Standard P4 Accurately Weigh & Dissolve Test Sample H5 Inject Standard Solution P3->H5 H6 Inject Sample Solutions P4->H6 H1 Equilibrate HPLC System with Mobile Phase H2 Perform System Suitability Test (SST) (Inject Standard 5-6 times) H1->H2 H3 Verify SST Criteria (%RSD, Tailing, Plates) H2->H3 H4 Inject Blank (Diluent) H3->H4 If Pass H4->H5 H5->H6 D1 Integrate Chromatograms H6->D1 D2 Calculate Analyte Concentration (External Standard Method) D1->D2 D3 Report Results D2->D3 Sample_Prep_Workflow S1 Calibrate Analytical Balance S2 Accurately weigh sample into a Class A volumetric flask S1->S2 S3 Add ~70% of final volume of Diluent S2->S3 S4 Sonicate or Vortex to ensure complete dissolution S3->S4 S5 Equilibrate to room temperature S4->S5 S6 Dilute to final volume with Diluent S5->S6 S7 Mix thoroughly S6->S7 S8 Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial S7->S8

References

HPLC and NMR analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Introduction

This compound is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Vildagliptin, an oral anti-diabetic drug that functions as a dipeptidyl peptidase IV (DPP-IV) inhibitor.[1][2] The stereochemical integrity and purity of this intermediate are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This application note provides detailed, field-proven protocols for the comprehensive analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and identity confirmation.

The methodologies presented herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines to ensure data reliability and robustness.[3][4]

Part 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

1.1. Scientific Principle & Rationale

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying small to medium polarity organic molecules.[4][5] For this compound, a C18 stationary phase is selected due to its versatility and effectiveness in retaining the analyte through hydrophobic interactions. An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for quality control environments.

The selection of a UV detector is based on the presence of chromophores—specifically the amide carbonyl groups—within the molecule, which allows for sensitive detection. Method validation is crucial to ensure the procedure is suitable for its intended purpose, encompassing parameters like specificity, linearity, accuracy, and precision.[3][6][7]

1.2. HPLC Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation system HPLC System Setup (C18 Column, ACN/H2O Mobile Phase) prep->system 1. Prepare suitability System Suitability Test (SST) system->suitability 2. Equilibrate injection Inject Samples & Standards suitability->injection 3. Pass SST fail Troubleshoot & Re-run suitability->fail 3a. Fail SST acquisition Data Acquisition (UV Detection) injection->acquisition 4. Run Sequence analysis Chromatogram Analysis (Peak Integration) acquisition->analysis 5. Process Data report Calculate Purity / Assay & Generate Report analysis->report 6. Quantify fail->system Adjust System

References

Using (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in the synthesis of Vildagliptin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Vildagliptin Utilizing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The therapeutic efficacy of Vildagliptin is intrinsically linked to its specific chemical structure, particularly the (S)-2-cyanopyrrolidine moiety, which plays a critical role in binding to the active site of the DPP-IV enzyme.[2][3] The synthesis of this complex molecule involves the assembly of key structural fragments, and one of the most pivotal intermediates is this compound.[1][4]

This document serves as a detailed application guide for researchers, chemists, and drug development professionals. It outlines the strategic use of this compound, detailing its conversion to the essential carbonitrile intermediate and its subsequent condensation to form Vildagliptin. The protocols described herein are synthesized from established literature and patents, providing a comprehensive framework for laboratory-scale synthesis.

Core Synthetic Strategy: A Three-Phase Approach

The synthesis of Vildagliptin from L-proline derivatives can be logically segmented into three primary phases. The journey begins with the acylation of L-prolinamide to produce our key starting material, followed by a critical dehydration step, and culminates in the final condensation to yield the active pharmaceutical ingredient.

  • Phase 1: N-Acylation: L-prolinamide is reacted with chloroacetyl chloride in an N-acylation reaction to form this compound. This step attaches the reactive chloroacetyl group.[4][5]

  • Phase 2: Dehydration to Carbonitrile: The carboxamide group of the intermediate is dehydrated to form the crucial (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This transformation is paramount as the nitrile group is essential for the drug's inhibitory activity.[2][3][6]

  • Phase 3: Condensation: The chloroacetyl group of the carbonitrile intermediate undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol to form the final Vildagliptin molecule.[7][8]

G A L-prolinamide B This compound A->B Phase 1: N-Acylation (Chloroacetyl Chloride) C (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile B->C Phase 2: Dehydration (e.g., POCl₃/DMF) D Vildagliptin C->D Phase 3: Condensation E 3-amino-1-adamantanol E->D

Caption: Overall synthetic workflow for Vildagliptin.

Phase 1: Synthesis of this compound

Scientific Rationale

This initial step involves the straightforward N-acylation of L-prolinamide. Chloroacetyl chloride serves as a highly reactive acylating agent, readily forming an amide bond with the secondary amine of the pyrrolidine ring. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF). A base, such as potassium carbonate, is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion and preventing potential side reactions.[4][5]

Experimental Protocol

Materials and Equipment:

  • L-prolinamide

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • TLC plates (for reaction monitoring)

Procedure: [4]

  • Pre-cool a solution of chloroacetyl chloride (1.0 eq) in anhydrous THF in a round-bottom flask to 0°C using an ice bath.

  • To this solution, add L-prolinamide (1.0 eq) portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, add potassium carbonate (2.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the L-prolinamide is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts. The filter cake should be washed with a small amount of THF.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.

  • Dissolve the residue in ethyl acetate, wash with water (2 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate to yield this compound, typically as an oily product.

ParameterSpecificationPurpose
Starting Material L-prolinamideChiral source of the pyrrolidine ring
Reagent Chloroacetyl chlorideAcylating agent
Base Potassium carbonateHCl scavenger
Solvent Tetrahydrofuran (THF)Aprotic reaction medium
Temperature 0°C to Room Temp.Controls reaction rate and minimizes side reactions
Typical Yield ~90%[4]Efficiency of the acylation step

Phase 2: Dehydration of Carboxamide to Carbonitrile

Scientific Rationale

This is the most critical transformation in the sequence. The carboxamide functional group is converted into a carbonitrile (nitrile), which is indispensable for the biological activity of Vildagliptin.[3] This dehydration is commonly achieved using powerful dehydrating agents. A widely used and efficient method employs a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ as the active dehydrating species.[6] Strict temperature control is essential during this step to manage the exothermic nature of the reaction and prevent degradation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Dehydration Mechanism DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Carboxamide This compound Intermediate Reactive Intermediate Carboxamide->Intermediate + Vilsmeier Reagent Carbonitrile (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Intermediate->Carbonitrile - [Me₂NCHO + HPO₂Cl₂]

Caption: Dehydration of the carboxamide via Vilsmeier reagent.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Isopropanol or Ethanol for crystallization

  • Three-neck flask, thermometer, dropping funnel, magnetic stirrer, low-temperature bath

  • Crushed ice

Procedure: [6]

  • In a three-neck flask, create a suspension of this compound (1.0 eq) in an appropriate organic solvent (e.g., DCM).

  • Cool the suspension to a temperature between -5°C and 5°C.

  • Slowly and sequentially add DMF (approx. 2.0 eq) and phosphorus oxychloride (approx. 1.0 eq) via a dropping funnel, ensuring the internal temperature is maintained within the -5°C to 5°C range.

  • After the addition, maintain the reaction at this temperature for approximately 2 hours. Monitor completion by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with water, and then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield a crude oil.

  • Purify the product by crystallization. Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethanol at a slightly elevated temperature, then cool to -5°C to -10°C to induce crystallization.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

ParameterSpecificationReference Data
Melting Point 64-67 °C[6]
IR (cm⁻¹) ~2240 (C≡N stretch), ~1667 (C=O stretch)[1]
¹H NMR (CDCl₃, δ) 4.75–4.86 (m, CHCN), 4.06–4.25 (s, CH₂Cl)[1]
¹³C NMR (δ) ~165.3 (C=O), ~117.9 (C≡N)[1]
Purity (HPLC) >99.5%[6]

Phase 3: Final Condensation to Synthesize Vildagliptin

Scientific Rationale

The final step is a nucleophilic substitution that constructs the Vildagliptin molecule. The primary amine of 3-amino-1-adamantanol acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group on the cyanopyrrolidine intermediate. This attack displaces the chloride leaving group. The reaction is facilitated by a base, typically an inorganic carbonate like potassium carbonate, to neutralize the generated HCl. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the in situ formation of a more reactive iodoacetyl intermediate (Finkelstein reaction).[9][10]

G A (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile C Vildagliptin A->C B 3-amino-1-adamantanol B->C reagents Base (K₂CO₃) Solvent (Acetonitrile) Catalyst (KI, optional) reagents->C

References

Application Note: A Validated Protocol for the Synthesis of Vildagliptin via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of Vildagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type-II diabetes.[1] The synthesis is achieved through the condensation of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, with 3-amino-1-adamantanol. This document is designed for researchers, chemists, and drug development professionals, offering a comprehensive guide that goes beyond procedural steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for validation and troubleshooting.

Introduction and Scientific Rationale

Vildagliptin's molecular structure, (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[1][2]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is critical to its high affinity and selectivity for the DPP-IV enzyme.[3] The synthetic pathway detailed herein represents an efficient and widely adopted method for its preparation. The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.

Reaction Causality: The primary amine of 3-amino-1-adamantanol, a strong nucleophile, attacks the electron-deficient carbon atom of the chloroacetyl group in (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The chlorine atom, a good leaving group, is subsequently displaced. An inorganic or organic base is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction equilibrium towards the product. The stereochemistry of the chiral center on the pyrrolidine ring, crucial for biological activity, is preserved throughout this process.[3]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W.Recommended Purity
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile207557-35-5C₇H₉ClN₂O172.61>98%
3-amino-1-adamantanol702-82-9C₁₀H₁₇NO167.25>98%
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Anhydrous, >99%
Potassium Iodide (KI)7681-11-0KI166.00>99%
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous, HPLC Grade
Butanone (Methyl Ethyl Ketone)78-93-3C₄H₈O72.11ACS Grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS Grade
Deionized Water7732-18-5H₂O18.02>18 MΩ·cm
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS Grade
Equipment
  • Three-neck round-bottom flask (2 L) with stoppers

  • Reflux condenser and heating mantle

  • Mechanical or magnetic stirrer with hotplate

  • Digital thermometer or thermocouple probe

  • Constant pressure dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel

  • Rotary evaporator with vacuum pump and water bath

  • Büchner funnel, filter flask, and vacuum tubing

  • Analytical balance (0.001 g readability)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) and developing chamber

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of pure Vildagliptin.

Vildagliptin_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage setup 1. Reaction Setup - Charge 3-amino-1-adamantanol, DIPEA, KI, ACN - Heat to 75-80°C addition 2. Reagent Addition - Dissolve Chloro-intermediate in ACN - Add dropwise over 2h setup->addition react 3. Reaction & Monitoring - Stir at 75-80°C for 1-2h - Monitor by TLC addition->react cool 4. Cooling & Filtration - Cool to 20-30°C - Filter inorganic salts react->cool Reaction Complete concentrate 5. Solvent Removal - Concentrate filtrate on rotary evaporator cool->concentrate crude 6. Crude Product - Obtain near-white solid concentrate->crude dissolve 7. Recrystallization - Dissolve crude in hot Butanone crude->dissolve crystallize 8. Crystallization - Cool to 20-30°C, then to -5°C dissolve->crystallize isolate 9. Final Product Isolation - Filter via Büchner funnel - Wash with cold Butanone & Dry crystallize->isolate product Pure Vildagliptin isolate->product

Caption: Workflow for the synthesis and purification of Vildagliptin.

Step-by-Step Synthesis Protocol

This protocol is based on an optimized procedure adapted from established chemical literature.[4]

Reaction Setup and Execution
  • Vessel Preparation: Assemble a dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with an inert gas inlet), and a thermometer.

  • Reagent Charging: Under an inert atmosphere (N₂), charge the flask with:

    • 3-amino-1-adamantanol (111.4 g, 0.666 mol)

    • Diisopropylethylamine (DIPEA) (89.9 g, 0.696 mol)

    • Potassium Iodide (4.8 g, 0.029 mol)

    • Anhydrous Acetonitrile (650 mL)

  • Heating: Begin stirring and heat the mixture to a target temperature of 75-80°C.

    • Scientist's Note (Causality): Heating the mixture ensures all reagents are dissolved and provides the necessary activation energy for the reaction. DIPEA is a non-nucleophilic organic base chosen to efficiently scavenge the generated HCl without competing in the main reaction. Potassium Iodide acts as a catalyst; through an in-situ Finkelstein reaction, it transiently converts the chloroacetyl group to a more reactive iodoacetyl intermediate, accelerating the substitution.

  • Addition of the Chloroacetyl Intermediate: In a separate flask, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.579 mol) in anhydrous Acetonitrile (500 mL).

  • Transfer this solution to a constant pressure dropping funnel and add it dropwise to the heated reaction mixture over approximately 2 hours.

    • Trustworthiness Check: A slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 75-80°C, stirring for an additional 1-2 hours. Monitor the reaction's progress by TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is complete upon the disappearance of the limiting reactant spot ((S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile).

Product Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature (20-30°C). The salts (DIPEA·HCl and KI) will precipitate.

  • Filter the mixture through a pad of Celite or directly via vacuum filtration to remove the inorganic salts. Wash the filter cake with Acetonitrile (approx. 400 mL) to recover any entrained product.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator (bath temperature 50-60°C) until all solvent is removed. This will yield a near-white solid crude product.[4]

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a suitable flask and add Butanone (approx. 792 g). Heat the mixture to reflux with stirring until the solid is completely dissolved.[4]

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature (20-30°C). Stir at this temperature for 1 hour to induce crystallization.

  • Yield Maximization: Further cool the mixture in an ice-salt or cryo-cool bath to between -5°C and 5°C. Continue stirring at this temperature for at least 1 hour to maximize the precipitation of the pure product.[4]

  • Final Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold Butanone to remove residual soluble impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Key Process Parameters and Expected Results

ParameterValue / ConditionRationale & Significance
Molar Ratio (Amine:Base:Chloro-intermediate)1.15 : 1.20 : 1.00A slight excess of the amine and base ensures the complete consumption of the limiting chloro-intermediate, driving the reaction to completion.[4]
Solvent AcetonitrileProvides excellent solubility for reactants and has a suitable boiling point for the reaction temperature.[4]
Catalyst Potassium IodideSignificantly enhances the reaction rate, reducing overall reaction time.[4]
Temperature 75-80°COptimal temperature to ensure a reasonable reaction rate without promoting significant side reactions or degradation.[4][5]
Purification Solvent ButanoneChosen for its properties of dissolving Vildagliptin at high temperatures and having low solubility at cold temperatures, enabling efficient purification.[4]
Expected Yield ~80-85%A typical yield for this process under optimized conditions.[5]
Appearance White to off-white crystalline powderThe expected physical state of pure Vildagliptin.[3]
Melting Point 149-155°CA key physical constant for identity confirmation.[3]

Product Characterization and Validation

The identity, purity, and structural integrity of the synthesized Vildagliptin must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and detecting any process-related impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of Vildagliptin, ensuring all protons and carbons are consistent with the expected compound.[5][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (C₁₇H₂₅N₃O₂, approx. 303.40 g/mol ).[3][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups such as the nitrile (C≡N), hydroxyl (O-H), and amide (C=O) stretches.[10]

References

Application Note: A Comprehensive Protocol for the Laboratory-Scale Synthesis of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. This chiral pyrrolidine derivative is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Vildagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor for the management of type 2 diabetes.[1][2] The described methodology focuses on the N-acylation of L-prolinamide with chloroacetyl chloride, emphasizing reaction control, safety, and product purity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and high-yield outcomes.

Introduction and Scientific Principle

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is a synthetic intermediate whose stereochemical integrity is paramount for its function in building pharmacologically active molecules.[1] The synthesis route detailed herein is a robust and scalable nucleophilic acyl substitution.

The core of this synthesis is the reaction between the nucleophilic secondary amine of the L-prolinamide starting material and the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The reaction proceeds readily but requires careful temperature management due to its exothermic nature. A key consideration is the in-situ neutralization of the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inorganic base, such as potassium carbonate, is employed to scavenge this acid.[2][4] The choice of an aprotic solvent like tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Reaction Mechanism

The mechanism involves the attack of the lone pair of electrons from the nitrogen atom of L-prolinamide on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. The released proton and the chloride ion form HCl, which is subsequently neutralized by the base.

Caption: Nucleophilic acyl substitution mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentGradePuritySupplierNotes
L-ProlinamideReagent≥98%Standard SupplierMust be kept dry.
Chloroacetyl ChlorideReagent≥98%Standard SupplierHighly toxic and corrosive. Handle in fume hood only.
Potassium Carbonate (K₂CO₃)Anhydrous≥99%Standard SupplierFinely powdered is preferred for better reactivity.
Tetrahydrofuran (THF)Anhydrous≥99.9%Standard SupplierUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS Grade≥99.5%Standard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousReagentStandard SupplierFor drying organic phase.
Deionized WaterN/AHigh PurityIn-houseFor work-up.
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Ice-water bath

  • Nitrogen or Argon gas inlet and bubbler

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a ~100 mmol scale synthesis. All operations involving chloroacetyl chloride must be performed within a certified chemical fume hood.

Caption: High-level experimental workflow.

Step 1: Reaction Setup

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Add L-prolinamide (11.2 g, ~100 mmol) to the flask.

  • Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the resulting suspension.[2]

Step 2: Acylation with Chloroacetyl Chloride

  • In the dropping funnel, place chloroacetyl chloride (8.0 mL, 11.5 g, ~100 mmol).

  • Once the L-prolinamide suspension in the flask has cooled to 0-5°C, begin the dropwise addition of chloroacetyl chloride.

  • Causality: A slow, controlled addition is critical. The reaction is exothermic, and maintaining a low temperature prevents potential side reactions and ensures selectivity. The formation of a white precipitate (L-prolinamide hydrochloride) may be observed. The total addition time should be approximately 30-40 minutes.

Step 3: Neutralization and Reaction Completion

  • After the addition of chloroacetyl chloride is complete, continue stirring at 0°C for 30 minutes.[2]

  • Add anhydrous potassium carbonate (27.3 g, ~200 mmol) to the reaction mixture in one portion.[2] A slight effervescence may be observed as HCl is neutralized.

  • Causality: A 2-fold molar excess of base ensures the complete neutralization of HCl, driving the reaction to completion by keeping the L-prolinamide in its free-base, nucleophilic form.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring vigorously for 3-4 hours.[2]

Step 4: Reaction Monitoring

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) until the L-prolinamide spot/peak is completely consumed.[2][5]

  • TLC System: A mobile phase of 5-10% Methanol in Dichloromethane is typically effective. Visualize with iodine vapor or anisaldehyde stain.

Step 5: Work-up and Extraction

  • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filter cake with an additional 50 mL of THF to recover any product retained in the solid.[2]

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain an oily or semi-solid residue.

  • Dissolve the residue in 150 mL of ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash it twice with 50 mL of deionized water to remove any remaining water-soluble impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.[2]

Step 6: Product Isolation

  • Filter off the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator. The final traces of solvent should be removed under high vacuum.

  • The product, (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, is typically obtained as a white solid or a colorless oil that solidifies upon standing.[1][2]

Expected Results and Characterization

ParameterExpected ValueReference
Yield 85-95%[2]
Physical Appearance White solid or colorless oil[1]
Molecular Formula C₇H₁₁ClN₂O₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
Melting Point 133–137°C[1]

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrrolidine ring protons, the chloroacetyl methylene protons, and the amide protons.

  • ¹³C NMR: The carbon spectrum should confirm the presence of 7 distinct carbon atoms, including two carbonyl carbons.

  • Mass Spectrometry (MS-ESI): Expect to find the [M+H]⁺ ion at m/z ≈ 191.06 and the [M+Na]⁺ ion at m/z ≈ 213.04.

  • FTIR (ATR): Key vibrational bands should be observed for N-H stretching (amide), C=O stretching (amide and ketone), and C-Cl stretching.

  • HPLC: Purity should be assessed via reverse-phase HPLC, with an expected purity of >98%.[6][7]

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a potent lachrymator.[8][9] It reacts violently with water, releasing toxic HCl gas.

    • Handling: Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[8][9]

    • Storage: Store under an inert atmosphere, away from moisture and incompatible materials like alcohols, bases, and amines.[9]

    • Spills: For small spills, absorb with an inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[8][10] Evacuate the area and ensure proper ventilation.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves, must be worn at all times.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are immediately accessible.[8][9]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive L-prolinamide (hydrolyzed).2. Deactivated chloroacetyl chloride (hydrolyzed).3. Insufficient base.4. Reaction not run to completion.1. Use fresh, dry L-prolinamide.2. Use fresh chloroacetyl chloride; ensure anhydrous conditions.3. Ensure a 2-fold molar excess of anhydrous K₂CO₃ is used.4. Increase reaction time and monitor by TLC/LC.
Product is an Oil, Fails to Solidify 1. Residual solvent (THF, EtOAc).2. Presence of impurities.1. Dry the product under high vacuum for an extended period.2. Attempt trituration with a non-polar solvent (e.g., hexanes) or recrystallization (e.g., from EtOAc/hexanes).
Impure Product (Contaminated with Starting Material) 1. Insufficient chloroacetyl chloride.2. Short reaction time.1. Use a slight excess (1.05 eq) of chloroacetyl chloride.2. Ensure the reaction is monitored to completion before work-up.
Reaction Mixture Becomes Very Thick/Unstirrable 1. High concentration of reactants.2. Rapid precipitation of salts.1. Add more anhydrous THF to facilitate stirring.2. Ensure vigorous stirring throughout the reaction.

References

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Cornerstone in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Intermediate

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry.[1][2] Its significance lies primarily in its role as a key intermediate in the synthesis of a class of oral anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][3][4] The most prominent example of a drug synthesized from this intermediate is Vildagliptin, an effective treatment for type 2 diabetes mellitus.[1][5][6] The specific stereochemistry (the '(S)'-configuration) of this molecule is crucial for its biological activity, as it dictates the precise three-dimensional orientation required for effective binding to the active site of the DPP-4 enzyme.[1] This application note will provide an in-depth guide to the application of this compound in the synthesis of DPP-4 inhibitors, complete with detailed protocols and an exploration of the underlying scientific principles.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 214398-99-9[1][7]
Molecular Formula C₇H₁₁ClN₂O₂[1][7][8]
Molecular Weight 190.63 g/mol [1][7][8]
Appearance White to off-white solid[1][9]
Melting Point 133–137°C[1]
Solubility Soluble in water and organic solvents[9]

The Role in Medicinal Chemistry: Targeting DPP-4 for Diabetes Treatment

Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[10][11] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11][12] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][10][13] In patients with type 2 diabetes, the action of incretins is diminished.[10]

DPP-4 inhibitors, such as Vildagliptin, work by blocking the action of the DPP-4 enzyme.[10][12][14] This inhibition prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity.[10][13] The increased levels of active incretins lead to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[10][13][14]

DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate for Pancreas Pancreas Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Degrades Vildagliptin This compound -derived DPP-4 Inhibitor (e.g., Vildagliptin) Vildagliptin->DPP4_Enzyme Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Liver Liver Glucagon->Liver Stimulates HGP ↓ Hepatic Glucose Production Liver->HGP Leads to HGP->Glycemic_Control

Caption: Mechanism of DPP-4 Inhibition.

Synthetic Protocols: From Starting Material to Active Pharmaceutical Ingredient

The synthesis of Vildagliptin from this compound is a multi-step process. Below are detailed protocols for the synthesis of the intermediate itself and its subsequent conversion to the final active pharmaceutical ingredient (API).

Protocol 1: Synthesis of this compound

This protocol outlines a common method starting from L-prolinamide. The key steps are the N-chloroacetylation of L-prolinamide.

  • L-prolinamide

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF)

  • Potassium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add L-prolinamide to anhydrous tetrahydrofuran (THF). Cool the resulting suspension to 0°C in an ice bath.

  • N-Chloroacetylation: Slowly add a solution of chloroacetyl chloride in THF to the cooled suspension of L-prolinamide over 30 minutes, maintaining the temperature at 0°C.[6] The chloroacetyl chloride is a highly reactive acylating agent that will react with the secondary amine of the pyrrolidine ring.

  • Base Addition: After the addition of chloroacetyl chloride is complete, add potassium carbonate to the reaction mixture.[6] The potassium carbonate acts as a base to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the L-prolinamide is completely consumed.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction and Purification: Dissolve the resulting oily residue in ethyl acetate. Wash the ethyl acetate solution twice with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Final Product: Filter off the desiccant and concentrate the filtrate to obtain this compound as a colorless oil or white solid.[6]

Protocol 2: Synthesis of Vildagliptin from this compound

This part of the synthesis involves the dehydration of the carboxamide to a nitrile, followed by condensation with 3-amino-1-adamantanol.

  • This compound

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride

  • Acetonitrile

  • 3-amino-1-adamantanol

  • Organic base (e.g., potassium carbonate)

  • Dichloromethane

  • Dehydration to Nitrile: The carboxamide group of this compound needs to be converted to a nitrile to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15] This can be achieved using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride in a suitable solvent like acetonitrile.[15] This step is crucial for the subsequent reaction.

  • Condensation Reaction: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then reacted with 3-amino-1-adamantanol in a solvent such as acetonitrile or dichloromethane.[15] An organic base like potassium carbonate is added to facilitate the nucleophilic substitution of the chlorine atom by the amino group of 3-amino-1-adamantanol.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Once complete, the reaction mixture is worked up by filtering off any solids and removing the solvent. The crude product is then purified.

  • Purification: Purification of the final product, Vildagliptin, is typically achieved by column chromatography or recrystallization to obtain a high-purity product.[15]

Vildagliptin_Synthesis L_Prolinamide L-Prolinamide Intermediate_Carboxamide This compound L_Prolinamide->Intermediate_Carboxamide N-Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_Carboxamide Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Carboxamide->Intermediate_Nitrile Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Intermediate_Nitrile Vildagliptin Vildagliptin Intermediate_Nitrile->Vildagliptin Condensation Adamantanol_Amine 3-amino-1-adamantanol Adamantanol_Amine->Vildagliptin

Caption: Synthetic workflow to Vildagliptin.

Optimization of Reaction Conditions

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions.

ParameterConditionRationale
Solvent Polar aprotic solvents like THF or acetonitrileThese solvents are effective at dissolving the reactants and intermediates, and their high dielectric constants can improve reaction kinetics.[1]
Temperature 0°C for acylation, elevated temperatures for dehydrationLow temperature for acylation minimizes side reactions. Higher temperatures for dehydration are necessary to overcome the activation energy of the reaction but must be controlled to avoid racemization.[1]
Base Inorganic bases like potassium carbonateNeutralizes the acidic byproduct (HCl) from the acylation step, preventing side reactions and driving the equilibrium towards the product.[1]

Conclusion and Future Perspectives

This compound is a pivotal molecule in the field of medicinal chemistry, particularly in the development of treatments for type 2 diabetes. Its stereospecific synthesis and subsequent conversion to potent DPP-4 inhibitors like Vildagliptin highlight the importance of chiral intermediates in modern drug discovery. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals working in this area. Future research may focus on developing even more efficient and environmentally friendly synthetic routes to this valuable intermediate, as well as exploring its potential in the synthesis of other bioactive molecules.

References

Application Note: A Practical, Step-by-Step Guide to the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a Key Intermediate for Vildagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a critical intermediate in the manufacturing of Vildagliptin. Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and practical insights derived from established literature. We will explore the most efficient synthetic routes, explain the chemical principles behind the procedural steps, and provide methods for characterization and quality control.

Introduction: The Significance of the Cyanopyrrolidine Moiety

The therapeutic efficacy of Vildagliptin is largely attributed to its 2(S)-cyanopyrrolidine moiety, which plays a crucial role in the inhibition of the DPP-IV enzyme. This enzyme is responsible for the rapid degradation of incretin hormones like GLP-1, which are vital for glucose homeostasis. By inhibiting DPP-IV, Vildagliptin prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The synthesis of Vildagliptin, therefore, hinges on the efficient and high-purity production of its key building blocks. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (herein referred to as the "target intermediate") is particularly important as it incorporates both the cyanopyrrolidine ring and the chloroacetyl group necessary for the subsequent coupling with the second key intermediate, 3-amino-1-adamantanol. This document details a robust and scalable synthesis of this target intermediate.

Overview of Synthetic Strategies

Two primary pathways have been established for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, primarily differing in the choice of starting material: L-Prolinamide or the more fundamental amino acid, L-Proline.

  • Route A (From L-Prolinamide): This is a direct, two-step (one-pot) approach involving the N-acylation of L-Prolinamide with chloroacetyl chloride, followed by the dehydration of the resulting amide intermediate to form the target nitrile.[1][2] This route is often preferred for its efficiency.

  • Route B (From L-Proline): This is a more traditional, multi-step synthesis. It begins with the N-acylation of L-Proline, followed by conversion of the carboxylic acid to a primary amide, and finally, dehydration to yield the nitrile.[3] While L-Proline is a less expensive starting material, this pathway requires more transformations and intermediate isolations.

This guide will provide a detailed protocol for the more direct Route A , followed by a summary and comparison of Route B .

Synthesis_Overview cluster_0 Route A: From L-Prolinamide cluster_1 Route B: From L-Proline L-Prolinamide L-Prolinamide Intermediate_Amide_A (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide L-Prolinamide->Intermediate_Amide_A N-Acylation (Chloroacetyl Chloride) Target_A (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Intermediate_Amide_A->Target_A Dehydration (e.g., TFAA, POCI₃) L-Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid L-Proline->Intermediate_Acid N-Acylation Intermediate_Amide_B (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide Intermediate_Acid->Intermediate_Amide_B Amidation Target_B (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Intermediate_Amide_B->Target_B Dehydration Route_A_Detailed L_Prolinamide L-Prolinamide Acylation Step 1: N-Acylation (0-15 °C) L_Prolinamide->Acylation CAC Chloroacetyl Chloride CAC->Acylation Base K₂CO₃ (Base) Base->Acylation Solvent1 Acetonitrile or THF Solvent1->Acylation Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Acylation->Intermediate_Amide Dehydration Step 2: Dehydration (0 °C to RT) Intermediate_Amide->Dehydration Dehydrating_Agent Dehydrating Agent (e.g., TFAA, POCl₃) Dehydrating_Agent->Dehydration Solvent2 THF or DCM Solvent2->Dehydration Final_Product Target Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Dehydration->Final_Product

References

Application Note: Comprehensive Characterization of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a Key Vildagliptin Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Objective

This application note provides a comprehensive guide to the analytical characterization of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 214398-99-9). As a critical chiral intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin, its structural integrity, chemical purity, and enantiomeric purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals in drug development. We present a multi-technique approach, detailing not just the protocols but the scientific rationale behind the selection of each method, ensuring a self-validating system for complete characterization.

Introduction: The Significance of a Chiral Precursor

This compound is a chiral pyrrolidine derivative featuring a reactive chloroacetyl group.[1] Its precise three-dimensional structure, specifically the (S)-configuration at the C2 position of the pyrrolidine ring, is essential for its role as a precursor to Vildagliptin.[1] The presence of its enantiomeric counterpart, the (R)-isomer, constitutes a critical impurity that must be rigorously controlled.[1] Therefore, a robust analytical workflow is not merely a quality control checkpoint but a foundational requirement for ensuring the stereochemical fidelity of the subsequent synthesis steps. This document outlines an integrated analytical strategy employing spectroscopic and chromatographic techniques to confirm identity, structure, and purity.

Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These constants serve as the first point of comparison against a reference standard or literature values.

PropertyValueSource(s)
IUPAC Name (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[1][3]
CAS Number 214398-99-9[3][4]
Molecular Formula C₇H₁₁ClN₂O₂[3][5]
Molecular Weight 190.63 g/mol [3][6]
Appearance White to off-white crystalline solid[1][6]
Melting Point 133–137 °C[1]
Solubility Soluble in water and organic solvents like Dichloromethane and THF[2][4][6]
Storage Store at +4°C under an inert atmosphere[3][7]

Structural Elucidation and Identity Confirmation

Unambiguous confirmation of the covalent structure is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation in organic chemistry. ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this specific molecule, NMR is crucial for verifying the successful N-acylation of the pyrrolidine ring and the integrity of the carboxamide and chloroacetyl moieties. The chirality at C2 results in the diastereotopicity of adjacent methylene protons (e.g., on the pyrrolidine ring), often leading to more complex splitting patterns than would be observed in an achiral analogue.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition (¹H): Acquire spectra at 25°C. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

  • Acquisition (¹³C): Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Expected Spectral Data Interpretation:

Functional Group¹H NMR (Expected δ, Multiplicity)¹³C NMR (Expected δ)
-NH₂ (Carboxamide) 7.0 - 8.0 ppm (two broad singlets)N/A
-CH- (Pyrrolidine C2) 4.4 - 4.6 ppm (dd)58 - 62 ppm
-CH₂-Cl (Chloroacetyl) 4.1 - 4.3 ppm (s, may appear as two d due to rotational isomers)42 - 45 ppm
-CH₂-N- (Pyrrolidine C5) 3.4 - 3.7 ppm (m)46 - 50 ppm
-CH₂- (Pyrrolidine C3, C4) 1.8 - 2.3 ppm (m)22 - 32 ppm
C=O (Chloroacetyl) N/A165 - 168 ppm
C=O (Carboxamide) N/A172 - 176 ppm
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, adding another layer of certainty.[8] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions.[9]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.

  • Acquisition: Acquire data in positive ion mode. Key instrument parameters include a capillary voltage of ~3.5-4.5 kV, a source temperature of ~100-120°C, and a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Expected Mass Spectrometry Data:

Ion SpeciesTheoretical m/zDescription
[M+H]⁺ 191.0582 (for C₇H₁₂ClN₂O₂⁺)Protonated Molecular Ion
[M+Na]⁺ 213.0401 (for C₇H₁₁ClN₂NaO₂⁺)Sodium Adduct
Fragment ~115.0866Putative fragment corresponding to [M+H - C₂H₂ClO]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, FTIR is used to confirm the presence of the N-H bonds of the primary amide, the two distinct carbonyl (C=O) groups (one from the primary amide, one from the tertiary amide of the chloroacetyl group), and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or ZnSe ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[11]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200 N-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)
~1680 C=O Stretch (Amide I)Primary Amide (-CONH₂)
~1650 C=O Stretch (Amide I)Tertiary Amide (-NCOCCl)
1620 - 1580 N-H Bend (Amide II)Primary Amide (-CONH₂)
~1430 C-N StretchPyrrolidine Ring
800 - 600 C-Cl StretchChloroacetyl Group
Note: The two carbonyl peaks may overlap, appearing as a single broad, strong absorption.[12]

Purity Assessment: Chemical and Stereochemical

Beyond structural identity, the purity of the intermediate is a critical quality attribute. This involves assessing both chemical purity (presence of by-products or starting materials) and, most importantly, chiral purity (the amount of the undesired (R)-enantiomer).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This allows for the quantification of the main compound relative to any impurities present. A purity level of >95% is often required for such intermediates.[3]

Experimental Protocol: RP-HPLC with UV Detection

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Example: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Calculate purity by the area percent method.

Caption: Workflow for Chemical Purity Analysis by RP-HPLC.

Enantiomeric Purity by Chiral Derivatization and HPLC

Causality: Quantifying the enantiomeric excess is the most critical purity test for this chiral intermediate. While direct separation on a chiral HPLC column is possible, a robust and often more accessible method involves pre-column derivatization. Reacting the sample, which contains both (S)- and potential trace (R)-enantiomers, with a single, pure enantiomer of a chiral derivatizing reagent creates a mixture of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard achiral column (e.g., C18).[13] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is an excellent choice for derivatizing primary and secondary amines, and by extension, the parent amine precursor L-prolinamide.[13][14] This protocol is adapted for the analysis of the final product's precursor to ensure chiral integrity from the start.

Experimental Protocol: Derivatization followed by RP-HPLC

  • Derivatization Reagent: Prepare a solution of Marfey's reagent (1 mg/mL) in acetone.

  • Sample Preparation: a. Accurately weigh ~2 mg of the sample into a vial. b. Add 400 µL of acetone and 200 µL of 1M sodium bicarbonate solution. c. Add 400 µL of the Marfey's reagent solution. d. Cap the vial and heat at 40°C for 1 hour. e. Cool to room temperature and neutralize by adding 200 µL of 2M HCl. f. Dilute with the mobile phase to a final volume of 5 mL.

  • Chromatographic Conditions: Use the same HPLC system and column as for chemical purity analysis.

  • Mobile Phase: An isocratic or shallow gradient mobile phase, typically a buffered aqueous solution and an organic modifier (e.g., acetonitrile), must be optimized to achieve baseline separation of the two diastereomeric peaks.

  • Analysis: Inject the derivatized sample. The two diastereomers—(L-reagent)-(S-amide) and (L-reagent)-(R-amide)—will elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Chiral_Purity_Workflow start Sample containing (S)- and (R)-enantiomers reagent Add Chiral Reagent (e.g., Marfey's Reagent) start->reagent reaction Form Diastereomers (S,L) and (R,L) reagent->reaction hplc Inject into RP-HPLC reaction->hplc separation Separate Diastereomers on Achiral C18 Column hplc->separation detection Detect Peaks with UV separation->detection quant Calculate % Enantiomeric Excess from Peak Areas detection->quant

Caption: Logical workflow for enantiomeric purity analysis via chiral derivatization.

Conclusion and Summary of Characterization

The analytical strategy detailed in this document provides a robust, multi-faceted framework for the complete characterization of this compound. By integrating data from NMR, MS, and FTIR, the identity and structural integrity of the compound can be confirmed with high confidence. Furthermore, the orthogonal chromatographic methods for chemical and enantiomeric purity ensure that the material meets the stringent quality requirements for its use in pharmaceutical synthesis. This comprehensive approach guarantees that the chiral fidelity of this key Vildagliptin intermediate is maintained, directly contributing to the quality and safety of the final drug product.

References

Application Notes and Protocols for the Industrial Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in Modern Drug Development

This compound is a pivotal chiral intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key building block for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral anti-diabetic drugs.[1][3] The most notable among these is Vildagliptin, a widely prescribed medication for the management of type 2 diabetes mellitus.[3][4][5] The stereochemistry of the pyrrolidine ring and the reactive chloroacetyl group are crucial for the pharmacological activity of the final drug substance, making the stereoselective and efficient synthesis of this intermediate a critical aspect of pharmaceutical manufacturing.[3]

This document provides a comprehensive overview of the prevalent industrial synthesis methods for this compound, with a focus on the underlying chemical principles, process optimization, and practical, scalable protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of active pharmaceutical ingredients (APIs).

Synthetic Strategies: Pathways from L-Proline and its Derivatives

The industrial production of this compound predominantly starts from the readily available and relatively inexpensive chiral precursor, L-proline or its amide derivative, L-prolinamide. The choice of starting material often dictates the subsequent synthetic steps and the overall process economy.

Method 1: Synthesis from L-Proline

This route involves a two-step process: N-acylation of L-proline followed by amidation of the resulting carboxylic acid.

Step 1: N-Acylation of L-Proline

The first step is the reaction of L-proline with chloroacetyl chloride to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Reaction Rationale: The secondary amine of the pyrrolidine ring in L-proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the acid chloride. The presence of a base is not strictly required as the amine itself can act as a base, but the reaction can be sluggish. Refluxing conditions are often employed to drive the reaction to completion.[6]

Step 2: Amidation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

The carboxylic acid intermediate is then converted to the desired carboxamide. A common method for this transformation on an industrial scale is through the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an ammonia source, such as ammonium bicarbonate.[6][7]

  • Mechanism of DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of amide bonds.[3][8] The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[3][8] This intermediate is then susceptible to nucleophilic attack by ammonia (generated from ammonium bicarbonate), leading to the formation of the amide and the byproduct, dicyclohexylurea (DCU).[3][8]

Visualizing the Synthesis from L-Proline

Synthesis_from_L-Proline L_Proline L-Proline Intermediate_Acid (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride THF, Reflux Final_Product (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide Intermediate_Acid->Final_Product DCC, NH4HCO3 DCM, 10-15°C to RT

Caption: Synthetic pathway from L-Proline.

Method 2: Synthesis from L-Prolinamide

This approach offers a more direct route by starting with L-prolinamide, thereby bypassing the separate amidation step.

  • Reaction Rationale: The N-acylation of L-prolinamide with chloroacetyl chloride directly yields the target molecule. This reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) at controlled temperatures.[4][5] The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5]

Visualizing the Synthesis from L-Prolinamide

Synthesis_from_L-Prolinamide L_Prolinamide L-Prolinamide Final_Product (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide L_Prolinamide->Final_Product Chloroacetyl chloride K2CO3, THF, 0°C to RT

Caption: Direct synthesis from L-Prolinamide.

Comparative Analysis of Industrial Synthesis Routes

ParameterMethod 1: From L-ProlineMethod 2: From L-Prolinamide
Starting Material Cost L-Proline is generally less expensive.L-Prolinamide is more expensive.
Number of Steps Two main chemical transformations.One main chemical transformation.
Reagents Chloroacetyl chloride, DCC, Ammonium Bicarbonate.Chloroacetyl chloride, Potassium Carbonate.
Byproducts Dicyclohexylurea (DCU) - requires filtration.Potassium chloride - typically removed during workup.
Process Complexity More complex due to the additional step and handling of DCU.Simpler and more direct.
Overall Yield Can be high, but potential for loss in two steps.Generally high, reported up to 90.7%.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis from L-Proline

Step A: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [6][7]

  • Reactor Setup: Charge a suitable reactor with L-proline (1.0 eq) and tetrahydrofuran (THF, 10 vol).

  • Reagent Addition: Slowly add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2 hours.

  • In-process Control: Monitor the reaction completion by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Cool the mixture to room temperature, and cautiously add water (1 vol). Stir for 20 minutes. Add saturated brine (1 vol) and ethyl acetate (10 vol). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 vol).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a semisolid residue.

  • Purification: Stir the residue in diisopropyl ether, cool to 0°C, and filter the precipitated solid. Wash the solid with cold diisopropyl ether and dry under vacuum.

Step B: Preparation of this compound [6][7]

  • Reactor Setup: Dissolve the (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) from the previous step in dichloromethane (DCM, 20 vol).

  • DCC Addition: Cool the solution to 10-15°C and slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in DCM.

  • Activation: Stir the mixture at room temperature for 1 hour.

  • Amidation: Add ammonium bicarbonate (10.0 eq) and continue stirring for another hour.

  • In-process Control: Monitor the reaction by TLC or HPLC.

  • Isolation: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with DCM.

  • Purification: The filtrate containing the product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Synthesis from L-Prolinamide[4][5]
  • Reactor Setup: Charge a reactor with L-prolinamide (1.0 eq) and tetrahydrofuran (THF, 18 vol).

  • Reagent Addition: Cool the mixture to 0°C and add chloroacetyl chloride (1.0 eq). Maintain the temperature at 0°C and stir for 30 minutes.

  • Base Addition: Add potassium carbonate (2.0 eq) to the reaction mixture and continue stirring at 0°C for 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • In-process Control: Monitor the consumption of L-prolinamide by LC.

  • Work-up: Filter the reaction mixture and wash the filter cake with THF. Combine the filtrates and concentrate under vacuum.

  • Purification: Dissolve the resulting oily residue in ethyl acetate. Wash the organic solution with water, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Method 1: From L-Proline cluster_1 Method 2: From L-Prolinamide P1_Start L-Proline + Chloroacetyl Chloride in THF P1_React1 Reflux for 2h P1_Start->P1_React1 P1_Workup1 Aqueous Workup & Extraction P1_React1->P1_Workup1 P1_Isolate1 Isolate Intermediate Acid P1_Workup1->P1_Isolate1 P1_React2 Intermediate + DCC/NH4HCO3 in DCM P1_Isolate1->P1_React2 P1_Stir Stir at RT P1_React2->P1_Stir P1_Filter Filter DCU P1_Stir->P1_Filter P1_Product Final Product P1_Filter->P1_Product P2_Start L-Prolinamide + Chloroacetyl Chloride in THF at 0°C P2_Base Add K2CO3 P2_Start->P2_Base P2_React Warm to RT, Stir for 3h P2_Base->P2_React P2_Workup Filter & Aqueous Workup P2_React->P2_Workup P2_Product Final Product P2_Workup->P2_Product

Caption: Comparative experimental workflows.

Industrial Scale-Up and Process Safety Considerations

Purification at Scale

For industrial-scale production, purification by chromatography is often economically unfeasible. Crystallization is the preferred method for obtaining high-purity this compound. A common solvent system for crystallization is ethyl acetate/hexane.[1]

Impurity Profile and Control

Potential impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in Method 1, residual DCC and DCU can be problematic. In Method 2, over-acylation or hydrolysis of the product can occur. A robust impurity profile should be established using techniques like HPLC-UV and LC-MS.[1]

Safety Considerations for Chloroacetyl Chloride

Chloroacetyl chloride is a highly corrosive and toxic substance.[9][10] It reacts violently with water, releasing toxic hydrogen chloride gas.[9][11] Therefore, its handling requires strict safety protocols:

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and respiratory protection is mandatory.[9]

  • Reaction Conditions: Reactions should be conducted in a well-ventilated area, preferably in a closed system, with careful control of temperature and addition rates.

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible.[11]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process in the pharmaceutical industry. The choice between the L-proline and L-prolinamide routes depends on a balance of factors including raw material cost, process complexity, and desired throughput. The L-prolinamide route is generally more streamlined for industrial production.

Future advancements in this area may focus on the development of catalytic, one-pot procedures that minimize waste and improve process efficiency. The use of greener solvents and more benign reagents will also be a key consideration in the ongoing effort to develop more sustainable pharmaceutical manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. Here, we will delve into the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to enhance the yield and purity of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing the core knowledge needed for success.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution. The secondary amine of the starting material, (S)-pyrrolidine-2-carboxamide (also known as L-prolinamide), acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms the desired amide bond. A base is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

The overall transformation is illustrated below:

Caption: General reaction scheme for N-acylation of L-prolinamide.

Q2: Why is strict temperature control so critical during this acylation?

The reaction between L-prolinamide and chloroacetyl chloride is highly exothermic. Without proper cooling, two major problems can arise:

  • Side Reactions: Chloroacetyl chloride is a bifunctional reagent. At elevated temperatures, its high reactivity can lead to self-polymerization or undesired side reactions with the solvent or product, significantly reducing the yield and complicating purification.[1]

  • Degradation: Both the reactant and the product can be susceptible to degradation at higher temperatures, especially in the presence of acid or base.

Therefore, the standard procedure involves adding the chloroacetyl chloride dropwise to a cooled solution (typically 0 °C) of L-prolinamide. This dissipates the heat generated, ensuring the reaction proceeds smoothly and selectively. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[2][3]

Q3: How do I select the optimal base and solvent for this reaction?

The choice of base and solvent is interdependent and crucial for maximizing yield.

Solvent Selection: A polar aprotic solvent is ideal.

  • Tetrahydrofuran (THF): An excellent choice due to its good solubility for L-prolinamide and its relative inertness under the reaction conditions. It is easily removed under vacuum.[2]

  • Dichloromethane (DCM): Also widely used, offering similar benefits to THF. However, be aware of its higher volatility and potential environmental concerns.[4][5]

Base (Acid Scavenger) Selection: The base must neutralize the generated HCl without participating in side reactions.

  • Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃): This is a preferred choice. K₂CO₃ is a solid, inexpensive, and non-nucleophilic base that effectively scavenges HCl. Its insolubility in THF/DCM can make stirring vigorous, but it simplifies workup, as the base and the resulting KCl salt can be easily removed by filtration.[2] A molar ratio of at least 2 equivalents of base to L-prolinamide is recommended to neutralize the generated HCl and any acidic impurities.

  • Tertiary Amines (e.g., Triethylamine, TEA): While common in acylation reactions, TEA can sometimes lead to the formation of colored impurities and the resulting triethylammonium chloride salt can be challenging to remove completely.

  • Strong, Non-nucleophilic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a very effective catalyst for this type of acylation but is often more expensive and may require more careful purification to remove.[3][6]

For robustness and ease of operation, potassium carbonate in THF is a highly recommended starting point.[2]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 9.5:0.5 ratio typically provides good separation.

  • Visualization: The product and starting material can be visualized under UV light (254 nm) and/or by staining with an iodine chamber or p-anisaldehyde solution.

Procedure: Co-spot the starting material (L-prolinamide) and the reaction mixture on the TLC plate. The disappearance of the lower Rf starting material spot and the appearance of a new, higher Rf product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[7][8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem: My yield is consistently low (<70%).

Low yield is the most common issue. The following workflow can help diagnose the root cause.

Troubleshooting_LowYield start Low Yield Reported check_tlc Analyze final reaction mixture by TLC. Is starting material (SM) present? start->check_tlc sm_present Yes, SM is present check_tlc->sm_present Yes sm_absent No, SM is consumed check_tlc->sm_absent No cause_incomplete Cause: Incomplete Reaction 1. Extend reaction time at RT (e.g., to 3-5h). 2. Check base stoichiometry (≥2 eq. K2CO3). 3. Ensure efficient stirring. sm_present->cause_incomplete cause_workup Cause: Workup/Purification Loss 1. Ensure complete extraction from aqueous washes. 2. Avoid overly aggressive drying agents. 3. Optimize crystallization/column conditions. sm_absent->cause_workup cause_degradation Cause: Reagent/Product Degradation 1. Use fresh, high-purity chloroacetyl chloride. 2. Ensure strict temperature control (0 °C) during addition. 3. Check for solvent impurities (e.g., water). sm_absent->cause_degradation

Caption: Diagnostic workflow for troubleshooting low reaction yield.

  • Cause A: Ineffective HCl Scavenging: If the base is insufficient or of poor quality, the reaction mixture becomes acidic. This protonates the starting L-prolinamide, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 2 molar equivalents of fresh, dry potassium carbonate. Ensure vigorous stirring to maintain a good surface area for the solid base.[2]

  • Cause B: Degradation of Chloroacetyl Chloride: Chloroacetyl chloride is highly sensitive to moisture. Hydrolysis renders it unreactive.

    • Solution: Use a fresh bottle or a recently opened one stored under an inert atmosphere (e.g., nitrogen or argon). Always use dry solvents and glassware.

  • Cause C: Loss During Workup: The product has some water solubility.

    • Solution: When performing an aqueous wash, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.[2]

Problem: My final product is an impure oil or shows multiple spots on TLC.
  • Impurity A: Unreacted L-prolinamide: This is the most common impurity, appearing as a lower Rf spot on TLC.

    • Cause: Incomplete reaction (see above) or incorrect stoichiometry.

    • Solution: Ensure a slight excess (1.0 to 1.1 equivalents) of chloroacetyl chloride is used. Monitor the reaction by TLC until all L-prolinamide is consumed.[9]

  • Impurity B: Unknown Side Products: Often seen as streaks or multiple spots close to the product Rf.

    • Cause: This typically points to poor temperature control, allowing the reactive chloroacetyl chloride to undergo side reactions.

    • Solution: Re-run the reaction, ensuring the internal temperature of the reaction flask is maintained at 0-5 °C during the entire dropwise addition of the acylating agent.[3]

  • Purification Strategy: If impurities are present, the crude product (often an oil) can be purified.

    • Crystallization: The product is a white solid with a reported melting point of 133–137°C.[4] Attempt crystallization from a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: If crystallization fails, purification via flash column chromatography on silica gel using a gradient of methanol in dichloromethane is effective.

Optimized Experimental Protocol

This protocol is synthesized from best practices reported in the literature to provide a robust and high-yielding procedure.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Starting Material (S)-pyrrolidine-2-carboxamideEnsure high purity (>98%). Check for D-isomer contamination if stereopurity is critical.[10]
Acylating Agent Chloroacetyl Chloride (1.1 eq.)Use fresh, high-purity reagent. A slight excess drives the reaction to completion.
Base Potassium Carbonate (K₂CO₃, 2.0 eq.)Anhydrous and finely powdered. Acts as an effective and easily removable acid scavenger.[2]
Solvent Tetrahydrofuran (THF), anhydrousProvides good solubility and is relatively inert. Use approx. 20 mL per gram of L-prolinamide.
Temperature 0 °C for addition, then warm to RTCritical for controlling exotherm and preventing side reactions.[2]
Reaction Time 1-3 hoursMonitor by TLC for completion.
Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add (S)-pyrrolidine-2-carboxamide (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the stirred, cooled suspension over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the consumption of L-prolinamide by TLC (e.g., 9:1 DCM:MeOH).

  • Workup (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with additional THF.

  • Concentration: Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to obtain a crude residue (typically a pale oil or solid).

  • Purification: Dissolve the residue in ethyl acetate. Wash the organic solution twice with water, followed by once with saturated brine.[2]

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield this compound. The product can be further purified by crystallization if necessary. A yield of >90% can be expected.[2]

References

Technical Support Center: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. This critical intermediate, a precursor for synthesizing Vildagliptin, a notable DPP-IV inhibitor, presents several synthetic challenges that can impact yield, purity, and stereochemical integrity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Starting Materials and Reagents

Question 1: My reaction is sluggish or incomplete, even with stoichiometric amounts of chloroacetyl chloride. What could be the cause?

Answer:

This is a common issue that often points to the quality and handling of your reagents, particularly the chloroacetyl chloride and the solvent.

  • Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, which can occur upon exposure to atmospheric moisture.[4][5] This hydrolysis converts the reactive acyl chloride into the less reactive chloroacetic acid, which will not acylate the prolinamide under standard conditions.[4]

  • Troubleshooting & Prevention:

    • Reagent Quality: Always use a fresh, unopened bottle of chloroacetyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

    • Anhydrous Conditions: Ensure your reaction setup is scrupulously dry. This includes flame-drying glassware and using anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for this reaction and must be appropriately dried before use.[1][3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause 2: Solvent Purity. The purity of your solvent is paramount.

    • Troubleshooting & Prevention:

      • Use only anhydrous grade solvents.

      • If you suspect solvent contamination, consider purifying it using standard laboratory procedures before use.

Question 2: I'm observing a significant amount of an unknown, polar impurity in my crude product. What might this be?

Answer:

A common polar impurity is chloroacetic acid, resulting from the hydrolysis of chloroacetyl chloride.[4] Another possibility is unreacted L-prolinamide.

  • Cause: Hydrolysis of Chloroacetyl Chloride. As mentioned above, exposure to water will generate chloroacetic acid.[4]

  • Troubleshooting & Prevention:

    • Work-up Procedure: During the aqueous work-up, ensure efficient extraction of the product into the organic phase. A basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove acidic impurities like chloroacetic acid.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the reaction progress and confirm the consumption of the starting L-prolinamide.[1]

Section 2: Reaction Condition Optimization & Side Reactions

Question 3: My yield is consistently low, and I'm seeing multiple byproducts. How can I optimize the reaction conditions?

Answer:

Low yields and the formation of byproducts are often linked to reaction temperature and the rate of addition of reagents. The reaction between L-prolinamide and chloroacetyl chloride is exothermic.

  • Cause 1: Over-acylation or Polymerization. If the local concentration of chloroacetyl chloride is too high, or if the temperature is not adequately controlled, side reactions can occur.

  • Cause 2: Dimerization. Chloroacetyl chloride can potentially self-condense or react with the product to form dimers or oligomers, although this is less common under controlled conditions.

  • Troubleshooting & Prevention:

    • Temperature Control: The reaction should be performed at a reduced temperature, typically starting at 0°C.[1] Maintaining this temperature during the addition of chloroacetyl chloride is crucial.

    • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of L-prolinamide. This maintains a low concentration of the acylating agent and helps to control the exotherm.

    • Base Addition: A base, such as potassium carbonate, is typically added after the initial acylation to neutralize the HCl byproduct.[1][6] The timing and temperature of this addition are also critical.

Below is a diagram illustrating the main reaction pathway versus a key side reaction.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction A L-Prolinamide B (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide C Chloroacetyl Chloride C->B D Chloroacetic Acid C->D E Water (Moisture)

Caption: Main vs. Side Reaction Pathways.

Question 4: I'm concerned about epimerization at the C2 position of the pyrrolidine ring. How can I minimize this?

Answer:

Epimerization at the chiral center of proline derivatives can be a concern, particularly under harsh reaction conditions.[7]

  • Cause: Abstraction of the α-Proton. The proton at the C2 position can be abstracted under basic conditions, leading to a loss of stereochemical integrity. While the N-acylation reaction itself is not typically prone to significant epimerization, subsequent steps or improper work-up conditions could pose a risk.

  • Troubleshooting & Prevention:

    • Mild Base: Use a mild inorganic base like potassium carbonate or sodium bicarbonate rather than strong organic bases.

    • Temperature Control: Avoid prolonged exposure to high temperatures, especially in the presence of a base.

    • Chiral Analysis: If epimerization is a significant concern, use chiral HPLC to analyze the stereochemical purity of your product.

Section 3: Work-up and Purification

Question 5: I'm having difficulty removing dicyclohexylurea (DCU) after using DCC as a coupling agent. What's the best approach?

Answer:

While direct acylation with chloroacetyl chloride is common, some synthetic routes may involve a DCC coupling step to form the amide.[3][8] DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Troubleshooting & Prevention:

    • Filtration: The primary method for removing DCU is filtration. After the reaction is complete, cool the reaction mixture (if it's not already cold) to further decrease the solubility of DCU and then filter.

    • Solvent Choice: Dichloromethane is often used as the reaction solvent, in which DCU has limited solubility.[3][8]

    • Washing: Wash the filter cake thoroughly with the reaction solvent to recover any trapped product.

Question 6: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?

Answer:

This compound can exist as both an oil and a solid.[1] The physical state often depends on the purity.

  • Troubleshooting & Prevention:

    • Purification: The most common reason for obtaining an oil is the presence of residual solvent or impurities. Column chromatography or recrystallization can help purify the product.

    • Solvent Trituration: Adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stirring can sometimes induce precipitation of the solid product.

    • Seeding: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Experimental Protocols

Standard Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • L-prolinamide

  • Chloroacetyl chloride

  • Potassium carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-prolinamide (1.0 eq) and anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Add potassium carbonate (2.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Continue stirring at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC or LC until the L-prolinamide is consumed.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain a residue.

  • Dissolve the residue in ethyl acetate and wash with water (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow Start Start: L-Prolinamide in Anhydrous THF Step1 Cool to 0°C Start->Step1 Step2 Add Chloroacetyl Chloride (dropwise at 0°C) Step1->Step2 Step3 Add K2CO3 (portion-wise at 0°C) Step2->Step3 Step4 Warm to RT & Stir Step3->Step4 Step5 Reaction Monitoring (TLC/LC) Step4->Step5 Step6 Filtration Step5->Step6 Reaction Complete Step7 Work-up: Aqueous Wash Step6->Step7 Step8 Drying & Concentration Step7->Step8 End Final Product: (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide Step8->End

Caption: General Synthetic Workflow.

Quantitative Data Summary

ParameterRecommended ValueRationale
Temperature 0°C initially, then warm to RTMinimizes side reactions and controls exotherm.
L-prolinamide : Chloroacetyl Chloride 1 : 1 (molar ratio)Ensures complete acylation without excess reagent.
L-prolinamide : K2CO3 1 : 2 (molar ratio)Sufficient base to neutralize HCl byproduct.
Solvent Anhydrous THFGood solubility for reactants, aprotic nature.

References

Technical Support Center: Purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the crystallization of this critical pharmaceutical intermediate. As a key precursor in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, achieving high purity of this compound is paramount for downstream success and regulatory compliance.[1][2][3] This document synthesizes established chemical principles with field-proven insights to help you navigate the nuances of its purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (CAS No: 214398-99-9) is a chiral pyrrolidine derivative.[1] Its stereochemically defined structure is essential for its function as a key intermediate in the synthesis of Vildagliptin, an oral anti-diabetic drug.[2][3][4] The purity of this intermediate directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Q2: Why is crystallization the preferred purification method for this compound?

Crystallization is a robust and scalable purification technique that excels at removing impurities from a solid sample. For amide compounds like this one, it is often the method of choice.[5] The process leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. When executed correctly, it selectively isolates the desired compound as a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor). This method is generally more cost-effective and environmentally benign than chromatographic techniques, especially at an industrial scale.[6]

Q3: What are the most critical parameters for a successful crystallization?

The success of any crystallization hinges on four key factors:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Concentration: The solution must be saturated or slightly supersaturated at the higher temperature to ensure a good yield upon cooling.

  • Cooling Rate: A slow and controlled cooling rate is crucial.[7] Rapid cooling often leads to the crashing out of small, impure crystals or "oiling out."[8][9]

  • Agitation: Minimal disturbance is preferred during crystal growth to allow for the formation of large, well-defined crystals.[7]

Q4: What are the common impurities I should be aware of?

Given its typical synthesis from L-prolinamide and chloroacetyl chloride, common impurities may include unreacted starting materials, byproducts such as dicyclohexylurea (if DCC is used as a coupling agent), and related substances formed through side reactions.[3][6][10] Hydrolysis of the chloroacetyl group is also a potential degradation pathway if the compound is exposed to aqueous conditions.

Crystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a practical, question-and-answer format.

Problem: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause & Scientific Rationale: This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities. The principle of "like dissolves like" governs solubility; the polarity of your solvent may not be compatible with the compound. This compound has both polar (amide) and less polar (chloroacetyl, pyrrolidine ring) functionalities, requiring a solvent of intermediate polarity. Alternatively, impurities from the synthesis (e.g., inorganic salts, polymerized material) may be insoluble in the chosen organic solvent.

  • Solution Pathway:

    • Verify Solvent Choice: Confirm you are using a recommended solvent. For this compound, polar aprotic solvents or mixtures are often effective.[5] A commonly cited system is a mixture of ethyl acetate and a non-polar anti-solvent like hexane.[1][11]

    • Increase Temperature: Ensure the solvent is heated to its boiling point to maximize solubilizing power. Never heat organic solvents over an open flame.

    • Perform a Hot Filtration: If you suspect insoluble impurities, you must perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This removes the insoluble matter. The filtrate can then be cooled to induce crystallization.

Problem: No crystals have formed after the solution has cooled to room temperature.

  • Probable Cause & Scientific Rationale: This is a very common issue and usually indicates that the solution is not supersaturated upon cooling. This can be due to using too much solvent during the dissolution step or the inherent ability of the compound to remain in a stable supersaturated state.[9][12] Crystal formation requires a nucleation event—the initial formation of a stable crystalline seed—which can be slow to occur spontaneously.[9]

  • Solution Pathway:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8][9]

      • Seeding: If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a pre-formed template for crystal growth.[8][12]

    • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[8][9] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

    • Reduce Temperature: Cool the flask in an ice-water bath. Lowering the temperature further decreases the compound's solubility, which can promote crystallization.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" dropwise—a solvent in which your compound is insoluble. This reduces the overall solubility of your compound in the mixture, forcing it to crystallize. For example, if your compound is dissolved in ethyl acetate, you could slowly add hexane.

Troubleshooting Workflow: No Crystal Formation

G start Cooled solution remains clear check_supersat Is the solution supersaturated? start->check_supersat induce Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal check_supersat->induce Yes concentrate Too much solvent used check_supersat->concentrate No cool_further Cool in ice bath induce->cool_further success Crystals Form cool_further->success evaporate Gently heat to evaporate a portion of the solvent concentrate->evaporate re_cool Allow to cool slowly again evaporate->re_cool re_cool->success

Caption: Decision tree for troubleshooting lack of crystal formation.

Problem: The product has separated as an oil, not as solid crystals ("oiling out").

  • Probable Cause & Scientific Rationale: Oiling out occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).[9] Instead of forming a crystal lattice, the solute separates as a liquid phase. This is common when the solution is too concentrated, cooled too quickly, or if significant impurities are present, which can depress the melting point.

  • Solution Pathway:

    • Re-dissolve and Dilute: Heat the mixture until the oil re-dissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-15% more) to decrease the saturation point.[9]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[8] Slow cooling ensures the solution reaches the saturation point at a temperature below the compound's melting point.

    • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point (133-137°C).[1][13] Choose a solvent or solvent mixture with a lower boiling point.

Problem: The final product yield is very low.

  • Probable Cause & Scientific Rationale: A low yield is most often caused by using an excessive amount of solvent, resulting in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[8] Other causes include premature crystallization during a hot filtration step or physical loss of product during transfers or washing.

  • Solution Pathway:

    • Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by placing a drop on a watch glass and letting it evaporate. A large amount of solid residue indicates significant product loss.[8] You can recover this by evaporating the bulk of the solvent and attempting a second crystallization.

    • Optimize Solvent Volume: In your next attempt, be meticulous about using the minimum amount of hot solvent required to just dissolve the crude solid.

    • Refine Washing Technique: When washing the filtered crystals, always use a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.

Data & Protocols

Compound Properties Summary
PropertyValueSource(s)
CAS Number 214398-99-9[1][2]
Molecular Formula C₇H₁₁ClN₂O₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
Appearance White to Pale Beige Crystalline Solid[1][2][14]
Melting Point 133-137 °C[1][2][13]
Storage 2-8°C, under inert gas[2][13]
Recommended Solvents for Crystallization
Solvent SystemTypeRationale & NotesSource(s)
Ethyl Acetate / n-Hexane Mixed (Anti-solvent)Excellent system. The compound dissolves in the more polar ethyl acetate, and crystallization is induced by the addition of non-polar hexane. Allows for fine control. A 1:3 to 1:5 ratio is a good starting point.[1][11]
Isopropyl Ether SingleMentioned in conjunction with melting point determination, suggesting it is a suitable solvent for either crystallization or as a final wash (trituration).[2][13]
Acetonitrile SingleA good polar aprotic solvent for crystallizing many amides. May require heating to achieve dissolution.[5]
Ethanol SingleA polar protic solvent that can be effective for amides, though its hydrogen-bonding capability can sometimes increase solubility more than desired.[5]

Experimental Protocol: Purification via Mixed-Solvent Crystallization

This protocol details the purification of this compound using an ethyl acetate/n-hexane solvent system, a method reported to yield high-purity material.[1]

Crystallization Workflow Diagram

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot ethyl acetate to dissolve A->B C If insoluble impurities exist, filter hot solution quickly B->C Optional D Slowly add n-hexane (anti-solvent) until solution becomes turbid B->D If no insolubles C->D E Gently re-heat to clarify, then cool slowly to room temp. D->E F Cool further in an ice bath to maximize crystal yield E->F G Collect crystals by suction filtration (Büchner funnel) F->G H Wash crystals with minimal ice-cold n-hexane G->H I Dry crystals under vacuum H->I

Caption: Step-by-step workflow for mixed-solvent crystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat ethyl acetate to a gentle boil. Add the minimum amount of hot ethyl acetate to the crude solid with swirling until it is completely dissolved.

  • Hot Filtration (if necessary): If any solid impurities remain undissolved, perform a hot filtration at this stage to remove them.

  • Induce Crystallization: While the ethyl acetate solution is still warm, slowly add n-hexane dropwise with swirling. Continue adding n-hexane until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.

  • Crystal Growth: Gently warm the turbid solution on the hot plate until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold n-hexane to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[14]

References

Technical Support Center: Column Chromatography Purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this polar, chiral molecule. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Vildagliptin.[1][2] Its purification via column chromatography can be challenging due to its polarity and the potential for closely-related impurities. This guide offers a structured approach to method development and troubleshooting, moving from frequently asked questions to detailed procedural breakdowns.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles researchers face.

Q1: My compound, this compound, won't move off the baseline on my silica gel TLC plate, even with 100% ethyl acetate. What should I do?

This is a classic sign that your mobile phase is not polar enough to elute your highly polar compound from the polar silica gel stationary phase.[3]

Troubleshooting Steps:

  • Increase Eluent Polarity: Start by adding a more polar solvent to your ethyl acetate. Methanol is an excellent choice. Begin with a small percentage (e.g., 95:5 ethyl acetate:methanol) and gradually increase the methanol content until you achieve a target retention factor (Rf) of approximately 0.3.[4]

  • Consider a Stronger Polar Solvent System: A mixture of dichloromethane (DCM) and methanol is a powerful solvent system for many polar compounds.[2] Start with a gradient, for example, from 100% DCM to 90:10 DCM:methanol, to find the optimal elution conditions.

Q2: My compound is colorless. How can I tell where it is during column chromatography?

Visual tracking is not possible for colorless compounds. The standard and most reliable method is to collect fractions and analyze them using Thin-Layer Chromatography (TLC).[3][5][6]

Protocol for Fraction Analysis:

  • Systematic Collection: Collect eluent in sequentially labeled test tubes. The size of the fractions will depend on the column size and the expected separation.

  • TLC Spotting: Using a capillary tube, spot a small amount from each fraction onto a TLC plate. To make this process efficient, you can spot multiple fractions on a single plate.[5]

  • Visualization: Since the compound is UV active, you can visualize the spots under a UV lamp.[5][7] The fractions containing your desired compound will show a dark spot at the correct Rf value. Other visualization techniques, such as staining with ninhydrin, can be used if the compound or impurities have reactive functional groups like primary or secondary amines.[8][9]

Q3: I'm seeing significant peak tailing in my column fractions. What causes this and how can I fix it?

Peak tailing, where the spot on a TLC plate appears elongated, is often caused by strong, undesirable interactions between the analyte and the stationary phase. For a molecule like this compound, which contains amide groups, this can be due to interactions with the acidic silanol groups on the surface of the silica gel.[10][11]

Solutions:

  • Use a More Polar Eluent: As discussed in Q1, increasing the polarity of the mobile phase can help to more effectively displace the compound from the stationary phase.

  • Add a Mobile Phase Modifier: For basic or amine-containing compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]

  • Consider an Alternative Stationary Phase: If tailing persists, an amide-functionalized stationary phase might be a better choice.[12][13][14] These columns are designed to have reduced interactions with polar and basic analytes, offering improved peak shape.[12][15]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving complex purification issues.

Issue 1: Poor Separation Between the Product and Impurities

Achieving good resolution is the primary goal of chromatography. If your product co-elutes with impurities, a more methodical approach to method development is required.

Workflow for Optimizing Separation

Separation_Optimization start Initial TLC shows poor separation (Rf values are too close) decision1 Are Rf values still too high? start->decision1 step1 Decrease Solvent Polarity decision2 Is separation improved? step1->decision2 step2 Test Different Solvent Systems (e.g., Hexane/Acetone, DCM/Methanol) step2->decision2 step3 Consider a Different Stationary Phase (e.g., Alumina, Amide, or Chiral Phase) end_bad Further Method Development Needed step3->end_bad decision1->step1 Yes decision1->step2 No decision2->step3 No end_good Proceed with Column Chromatography decision2->end_good Yes

Caption: Decision workflow for optimizing chromatographic separation.

Detailed Explanation:

  • Step 1: Fine-Tuning Polarity: If your initial solvent system is too strong (high Rf values), reducing the proportion of the more polar solvent will increase the retention time on the column, allowing for better separation.[3]

  • Step 2: Exploring Selectivity: Different solvent systems interact with your compound and impurities in unique ways. For example, a solvent system containing a hydrogen bond acceptor like acetone might provide different selectivity compared to a system with a hydrogen bond donor like methanol.

  • Step 3: Changing the Stationary Phase:

    • Normal Phase Alternatives: Alumina, which is slightly basic, can be a good alternative to acidic silica gel, especially if your impurities are acidic.[11] Amide-functionalized columns offer unique selectivity for polar compounds.[16][17]

    • Chiral Stationary Phases (CSPs): Since this compound is a chiral molecule, impurities may include the (R)-enantiomer. A chiral column is necessary for separating enantiomers. Polysaccharide-based chiral columns are widely used for this purpose.[18][19][20] The mobile phase for chiral separations often consists of hexane/isopropanol or hexane/ethanol, sometimes with additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.[18]

Issue 2: Product Degradation on the Column

The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[11]

Signs of Degradation:

  • Appearance of new spots on the TLC analysis of collected fractions.

  • Low overall yield after purification.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your starting eluent, followed by the eluent alone, to neutralize the acidic sites.

  • Use a Less Acidic Stationary Phase: As mentioned previously, alumina or a chemically modified silica gel can be gentler alternatives.[11]

  • Run the Column Quickly: Minimizing the time the compound spends on the column can reduce the opportunity for degradation. This is a principle of flash chromatography.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is crucial for achieving good separation and avoiding issues like channeling, which leads to poor resolution.[21]

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (typically 230-400 mesh for flash chromatography)[11]

  • Eluent (the least polar solvent system you will use)

  • Sand

  • Cotton or glass wool

Procedure:

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[4][21]

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.[4]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent. The consistency should be pourable but not too dilute.[4][21][22]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica pack evenly.[21]

  • Gently tap the sides of the column to dislodge any air bubbles and ensure a uniform packing bed.[4][11]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[4][22]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[11][22]

Protocol 2: Sample Loading

Proper sample loading is key to achieving sharp bands and good separation.

Wet Loading:

  • Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (DCM is a common choice).[4]

  • Carefully pipette the solution onto the top of the sand layer, ensuring even distribution.

  • Open the stopcock and allow the sample solution to absorb completely into the silica gel.[4]

  • Gently add a small amount of fresh eluent to wash any remaining sample from the sides of the column and allow this to absorb as well.

Dry Loading (Recommended for compounds with low solubility in the eluent):

  • Dissolve your crude sample in a suitable solvent.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[4]

  • Remove the solvent completely using a rotary evaporator.[23][24]

  • Carefully add the resulting free-flowing powder containing your sample adsorbed onto the silica gel to the top of the packed column.[4]

  • Add a protective layer of sand on top.

Data Presentation: Solvent Properties

The choice of solvent is critical in column chromatography. The following table summarizes the properties of common solvents used for the purification of polar compounds.

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)
n-Hexane0.169195
Dichloromethane (DCM)3.140233
Ethyl Acetate4.477255
Acetone5.156330
Acetonitrile5.882190
Isopropanol3.982205
Ethanol4.378210
Methanol5.165205
Water10.2100-

Data compiled from various sources.

Conclusion

The successful purification of this compound by column chromatography is an achievable goal with a systematic and informed approach. By understanding the principles of stationary and mobile phase selection, and by methodically troubleshooting issues such as poor mobility, peak tailing, and inadequate separation, researchers can consistently obtain a high-purity product. Remember that careful planning, beginning with TLC analysis, is the foundation of a successful column chromatography separation.

References

Technical Support Center: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate. As a key building block in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, ensuring the chemical and chiral purity of this compound is paramount.[1] This guide offers practical, field-proven insights to help you navigate the complexities of its synthesis and impurity control.

Overview of the Core Synthesis

The most prevalent synthetic route to this compound involves the N-acylation of L-prolinamide with chloroacetyl chloride.[1][2] This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a range of impurities, impacting yield, purity, and the overall success of subsequent synthetic steps.

Diagram 1: Primary Synthetic Pathway

Synthetic Pathway L_prolinamide L-Prolinamide reagents + Chloroacetyl Chloride (Solvent, Base) L_prolinamide->reagents product This compound reagents->product

Caption: General synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing insights into their causes and practical solutions.

FAQ 1: I see an unexpected peak in my HPLC analysis with the same mass as my product. What could it be?

Short Answer: You are likely observing the (R)-enantiomer, a chiral impurity.

In-depth Explanation: The most critical impurity in this synthesis is the undesired (R)-enantiomer, (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. Its presence compromises the stereochemical purity of the final active pharmaceutical ingredient (API), as the pharmacological activity of Vildagliptin is specific to the (S)-configuration.[1]

Causality of Racemization: Racemization at the chiral center of the pyrrolidine ring can occur during the acylation step. The mechanism is often base-catalyzed and can be exacerbated by certain coupling reagents or prolonged reaction times at elevated temperatures. Studies on proline derivatives have shown that racemization can be significant when using carbodiimides in polar aprotic solvents like DMF, especially in the presence of additives like 1-hydroxybenzotriazole (HOBt).[3] While this specific synthesis often uses chloroacetyl chloride directly, the principle of base-mediated proton abstraction from the chiral carbon, leading to a planar enolate-like intermediate, remains a risk.

Troubleshooting & Mitigation:

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride and throughout the reaction to minimize the rate of epimerization.[4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base. While common bases like potassium carbonate are used, carefully controlling stoichiometry is crucial. Some protocols have successfully used propylene oxide as an acid scavenger, which is consumed in the reaction and simplifies work-up.[5]

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Analytical Protocol: Chiral HPLC

To confirm the presence of the (R)-enantiomer, a chiral HPLC method is necessary.

Parameter Condition
Column Chiral stationary phases (CSPs) are required. Pirkle-concept or ligand-exchange type columns are often effective for amino acid derivatives.[6]
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
Detection UV at 210-220 nm.[7]
Flow Rate ~1.0 mL/min.
Alternative Indirect separation by derivatizing the sample with a chiral agent to form diastereomers, which can then be separated on a standard achiral C18 column.[8]
FAQ 2: My reaction seems complete, but after work-up, I have a significant amount of a more polar impurity. What is it and how can I avoid it?

Short Answer: This is likely the hydrolysis product, (S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide.

In-depth Explanation: The chloroacetyl group is susceptible to hydrolysis, especially during aqueous work-up or if there is residual water in the reaction mixture under basic conditions. The chlorine atom is a good leaving group, and nucleophilic substitution by water or hydroxide ions yields the corresponding hydroxyacetyl derivative.[9] This impurity is often observed in forced degradation studies of Vildagliptin under basic conditions.[10][11]

Causality of Hydrolysis: The presence of water during the reaction or, more commonly, during the work-up phase, can lead to the formation of this impurity. The rate of hydrolysis is significantly increased under basic conditions.

Troubleshooting & Mitigation:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Controlled Work-up: When quenching the reaction, use a cooled, saturated aqueous solution (e.g., sodium bicarbonate or ammonium chloride) and minimize the contact time between the organic and aqueous layers.

  • pH Control: Avoid strongly basic conditions during the work-up. Neutralize the reaction mixture carefully to a pH of ~7 before extraction.

Diagram 2: Formation of Key Impurities

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Pathways L_prolinamide L-Prolinamide product (S)-Product L_prolinamide->product + Chloroacetyl Chloride R_enantiomer (R)-Enantiomer L_prolinamide->R_enantiomer Base-catalyzed Epimerization unreacted_SM Unreacted L-Prolinamide L_prolinamide->unreacted_SM Incomplete Reaction hydrolysis_product Hydrolysis Product (Hydroxyacetyl derivative) product->hydrolysis_product H₂O / OH⁻ (Work-up)

Caption: Pathways for major impurity formation.

FAQ 3: My yield is low, and I'm recovering a lot of starting material. What's causing the incomplete reaction?

Short Answer: The reaction may be incomplete due to insufficient activation, poor solubility of the starting material, or an inadequate amount of base.

In-depth Explanation: Recovering unreacted L-prolinamide is a common issue.[5] This can stem from several factors:

  • Insufficient Reagent: The stoichiometry of chloroacetyl chloride and the base is critical. An insufficient amount of chloroacetyl chloride will naturally lead to an incomplete reaction.

  • Base Stoichiometry: At least one equivalent of base is required to neutralize the HCl generated. If less is used, the reaction mixture will become acidic, protonating the amino group of L-prolinamide and rendering it non-nucleophilic. Often, slightly more than one equivalent of base is used to ensure the reaction goes to completion.[12]

  • Solubility: L-prolinamide has limited solubility in some aprotic solvents like dichloromethane or ethyl acetate at low temperatures.[5] If the starting material is not fully dissolved, the reaction will be slow and may not go to completion.

Troubleshooting & Mitigation:

  • Solvent Choice: Consider using a solvent in which L-prolinamide has better solubility, such as tetrahydrofuran (THF) or acetonitrile.[5][12] Gentle warming to dissolve the starting material before cooling for the reagent addition can be beneficial.

  • Reagent Stoichiometry: Ensure you are using at least one equivalent of chloroacetyl chloride and a suitable amount of base (typically 1.1 to 2.0 equivalents, depending on the base and protocol).[4][12]

  • Order of Addition: Adding the chloroacetyl chloride solution slowly to the mixture of L-prolinamide and base can help maintain a consistent reaction rate and prevent side reactions.

Summary of Common Impurities

The following table summarizes the most common impurities, their source, and their typical analytical signature.

Impurity Name Structure Source of Formation Typical Analytical Observation (RP-HPLC)
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamideEnantiomer of the desired productBase-catalyzed epimerization at the C2 position of the pyrrolidine ring during acylation.[3]Co-elutes with the main peak on a standard achiral column. Requires a chiral HPLC method for separation.[1]
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamideChlorine atom is replaced by a hydroxyl group.[13]Hydrolysis of the chloroacetyl group by water or hydroxide, typically during aqueous work-up or from wet solvents.[9]Elutes as a more polar peak (earlier retention time) than the product on a reverse-phase column.
L-ProlinamideUnreacted starting material.Incomplete reaction due to improper stoichiometry, low temperature, poor solubility, or insufficient reaction time.[5]Elutes as a very polar peak, significantly earlier than the product.
Residual Solvents (e.g., THF, DCM, Acetonitrile)-Solvents used in the reaction and purification steps that are not completely removed during drying.Not typically detected by HPLC-UV. Requires Gas Chromatography (GC) with headspace analysis for detection and quantification.[14]

Analytical and Purification Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Assessment

This method is suitable for monitoring reaction progress and assessing the presence of non-chiral impurities like the hydrolysis product and unreacted starting material.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS)[15]
Mobile Phase A 0.1% Perchloric acid or phosphate buffer (pH ~3-4) in water.[12][15]
Mobile Phase B Acetonitrile or Methanol.[12]
Gradient Start with a high percentage of Mobile Phase A and gradually increase B. A typical gradient might be 10% to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min.
Detection UV at 210 nm.[12][15]
Column Temp 30-35 °C.[12]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing most process-related impurities.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethyl acetate is a commonly used solvent for this compound.[16][17]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, less polar solvent (e.g., a mixture of ethyl acetate and hexane, or ether) to remove residual soluble impurities.[1][18]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Workflow

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Workflow decision decision action action start Start: Crude Product Analysis decision1 Low Yield & High Starting Material? start->decision1 Problem Identified decision2 Extra Peak on Achiral HPLC? decision1->decision2 No action1 1. Check stoichiometry of reagents. 2. Use more suitable solvent (e.g., THF). 3. Ensure base is sufficient. 4. Increase reaction time/temp cautiously. decision1->action1 Yes decision3 Fails Chiral Purity Spec? decision2->decision3 No action2 Likely Hydrolysis Product: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere. 3. Minimize time of aqueous work-up. 4. Control pH during work-up. decision2->action2 Yes (More Polar) end Product Meets Specifications decision3->end No action3 Racemization Occurred: 1. Lower reaction temperature (0-5 °C). 2. Use hindered, non-nucleophilic base. 3. Minimize reaction time. 4. Consider chiral purification. decision3->action3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in the Chloroacetylation of L-prolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloroacetylation of L-prolinamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical reaction, often a key step in the synthesis of pharmaceutical intermediates like Vildagliptin.[1] Achieving a high, reproducible yield is paramount. This document provides a structured, in-depth troubleshooting guide and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The Reaction: A Mechanistic Overview

The chloroacetylation of L-prolinamide is a nucleophilic acyl substitution reaction. The secondary amine of the proline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction generates a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the L-prolinamide starting material.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L-Prolinamide L-Prolinamide Product (S)-N-(chloroacetyl)prolinamide L-Prolinamide->Product + Chloroacetyl Chloride CAC Chloroacetyl Chloride Base Base (e.g., K2CO3, TEA) Byproduct Base-HCl Salt Base->Byproduct + HCl (from reaction) Solvent Anhydrous Solvent (e.g., THF, DCM) cluster_incomplete Troubleshoot Conversion cluster_complete Troubleshoot Isolation Start Low Yield Observed CheckTLC Analyze Reaction Mixture (TLC / LC-MS) Start->CheckTLC Incomplete Problem: Incomplete Reaction CheckTLC->Incomplete  High SM remaining Complete Problem: Low Isolated Yield CheckTLC->Complete  No SM remaining Reagents Verify Reagent Quality (Anhydrous Conditions) Incomplete->Reagents Base Optimize Base & Stoichiometry Incomplete->Base Temp Optimize Temperature & Reaction Time Incomplete->Temp Solubility Check Substrate Solubility Incomplete->Solubility Workup Review Aqueous Workup (pH, Extractions, Brine) Complete->Workup Purification Optimize Purification (Crystallization / Column) Complete->Purification Stability Consider Product Instability (Hydrolysis) Complete->Stability

References

Technical Support Center: Optimizing the Purity of Vildagliptin Intermediate 3

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for Vildagliptin Intermediate 3, chemically known as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This crucial intermediate is foundational in the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor for treating type-II diabetes.[1][2] Achieving high purity in this intermediate is not merely a matter of process efficiency; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis and purification of this intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Intermediate 3 and why is its purity so important?

Vildagliptin Intermediate 3, or (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is the molecular scaffold that incorporates the critical 2(S)-cyanopyrrolidine moiety into the final Vildagliptin structure.[3] This functional group is essential for reversibly inhibiting the DPP-IV enzyme.[4] Impurities in this intermediate can carry through to the final API, potentially leading to the formation of toxic byproducts, reducing the drug's efficacy, or causing complications in downstream processing. Regulatory bodies like the FDA require that individual impurities in an API do not exceed 0.1%.[5]

Q2: What are the common impurities encountered during the synthesis of Intermediate 3?

Common impurities often relate to the starting materials or side reactions. These can include:

  • Unreacted L-proline or L-prolinamide: The starting materials for most synthetic routes.[1][5]

  • (S)-N-chloroacetyl-2-carbamoylpyrrolidine: The amide precursor to the nitrile, resulting from incomplete dehydration.[6][7]

  • Diastereomers ((R)-isomer): Racemization can occur under harsh reaction conditions, particularly with inappropriate bases or temperatures, compromising the stereochemical purity of the final drug.

  • Over-chlorinated species: Side reactions with the chlorinating agent.

Q3: What are the typical purity specifications for Intermediate 3 before proceeding to the next step?

While specifications can vary, a typical target for process chemists is an HPLC purity of >99.0%, with specific attention to ensuring the (R)-isomer is below the limit of detection or <0.1%. Achieving high chiral purity is a primary goal.[8][9]

Section 2: Troubleshooting Guide for Purification

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My crude product has a low purity (<95% by HPLC) after the initial synthesis.

  • Question: I've completed the synthesis from L-prolinamide, but my crude product is only 93% pure. What are the most likely causes and how can I improve this?

  • Answer & Scientific Rationale: Low initial purity is often a result of incomplete reactions or side reactions. The primary areas to investigate are the dehydration and acylation steps.

    • Causality - Incomplete Dehydration: The conversion of the amide precursor ((S)-N-chloroacetyl-2-carbamoylpyrrolidine) to the nitrile is a critical step.[7] Inefficient dehydrating agents or insufficient reaction time/temperature will leave a significant amount of this amide impurity. For instance, using trifluoroacetic anhydride requires careful temperature control (0-5°C initially, then room temperature) to drive the reaction to completion.[1][2]

    • Causality - Suboptimal Acylation: The initial N-acylation of L-proline or its derivatives with chloroacetyl chloride must be controlled to prevent side reactions. The reaction is typically performed at low temperatures (e.g., 0°C) to manage its exothermic nature.[5] Running the reaction at elevated temperatures can lead to degradation and byproduct formation.

    Troubleshooting Steps:

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to ensure the starting amide is fully consumed before quenching the reaction.

    • Optimize Dehydrating Agent Stoichiometry: Ensure at least 1.5 equivalents of a powerful dehydrating agent like trifluoroacetic anhydride are used. Some methods also employ cyanuric chloride or thionyl chloride.[5][9]

    • Control Temperature Rigorously: Maintain a temperature of 0-5°C during the addition of reagents like chloroacetyl chloride and trifluoroacetic anhydride to minimize byproduct formation.[10]

Problem 2: I'm struggling with the recrystallization of Intermediate 3. It's either "oiling out" or my yield is extremely low.

  • Question: I've tried to recrystallize the crude intermediate from isopropanol, but it forms an oil. When I tried a different solvent, my recovery was less than 50%. What is a reliable recrystallization protocol?

  • Answer & Scientific Rationale: "Oiling out" occurs when a compound melts in the solvent or its solubility is too high at the cooling temperature, preventing crystal lattice formation. Low yield indicates the compound is too soluble in the chosen solvent even at low temperatures. The key is to find a solvent system where the intermediate has high solubility at elevated temperatures and low solubility at cooler temperatures. A mixed solvent/anti-solvent system is often ideal.

    Recommended Protocol: Solvent/Anti-Solvent Recrystallization This protocol leverages a solvent in which the intermediate is soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").

    Step-by-Step Methodology:

    • Solvent Selection: Dissolve the crude Intermediate 3 in a minimum amount of a suitable solvent like Ethyl Acetate or Acetone at an elevated temperature (e.g., 40-50°C). A good starting ratio is approximately 5-10 mL of solvent per gram of crude material.

    • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them.

    • Cooling & Seeding: Slowly cool the solution. If crystallization does not begin spontaneously, add a small seed crystal of pure Intermediate 3 to induce nucleation.

    • Anti-Solvent Addition: Once the solution is at room temperature or slightly below, slowly add a pre-cooled anti-solvent like n-hexane or isopropyl ether while stirring.[9] The goal is to gradually decrease the solubility of the product. Add the anti-solvent until the solution becomes cloudy (the point of supersaturation), then add slightly more.

    • Crystallization & Maturation: Allow the mixture to stir at a low temperature (0-5°C) for several hours (a process called "maturation") to maximize crystal growth and yield.

    • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at a low temperature (<40°C).

    Data Presentation: Potential Solvent Systems

    Solvent Anti-Solvent Typical Volume Ratio (Solvent:Anti-solvent) Expected Purity
    Ethyl Acetate n-Hexane 1 : 4 to 1 : 5 >99.5%[9]
    Acetone Isopropyl Ether 1 : 3 to 1 : 4 >99.0%[5]
    Tetrahydrofuran (THF) Water Used for final Vildagliptin, but THF alone can be used for the intermediate[11] >99.8%[11]

    | Methanol | Water | Variable | >99.0% |

Problem 3: A persistent impurity remains even after multiple recrystallizations.

  • Question: My HPLC shows a consistent impurity at 0.3% that I cannot remove by recrystallization. How can I identify and eliminate it?

  • Answer & Scientific Rationale: If an impurity co-crystallizes with your product, it likely has a very similar polarity and structure. This could be a diastereomer or a closely related byproduct. In this scenario, an orthogonal purification method is required.

    Troubleshooting Workflow:

    • Impurity Identification: First, attempt to identify the impurity using LC-MS to obtain its molecular weight. This can provide clues as to its structure (e.g., is it the amide precursor? Is it a dimer?).

    • Slurry Wash: Before resorting to chromatography, try slurring the purified material in a solvent where the product has very low solubility, but the impurity might be slightly more soluble (e.g., cold methyl tert-butyl ether (MTBE)). Stir for several hours at a low temperature, filter, and re-analyze.

    • Flash Column Chromatography: This is the most effective method for removing stubborn impurities. A silica gel column is standard.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient system of Hexane and Ethyl Acetate is a common starting point. Begin with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity to elute your product, leaving more polar impurities on the column and washing away less polar ones first. Monitor the fractions by TLC or HPLC to isolate the pure product.

    • Adsorbent Treatment: In some cases, stirring the product solution with an adsorbent like activated carbon or silica gel can remove specific impurities. For example, a patent describes using silica gel in an acetone or methanol solution to reduce the content of the 3-amino-1-adamantane alcohol reactant in the final Vildagliptin step, a principle that can be adapted for intermediates.[12]

Section 3: Experimental Workflow Visualization

Troubleshooting Logic for Intermediate 3 Purification

The following diagram outlines the decision-making process when encountering purity issues with crude Vildagliptin Intermediate 3.

G start Crude Intermediate 3 (Purity <98%) recrystallize Perform Solvent/ Anti-Solvent Recrystallization start->recrystallize hplc_check1 HPLC Purity Check recrystallize->hplc_check1 success Pure Intermediate 3 (Purity >99.5%) hplc_check1->success >99.5% fail Purity <99.5% (Persistent Impurity) hplc_check1->fail <99.5% identify Identify Impurity (LC-MS) fail->identify chromatography Purify by Flash Column Chromatography identify->chromatography hplc_check2 HPLC Purity Check chromatography->hplc_check2 hplc_check2->success >99.5%

Caption: A workflow for troubleshooting the purification of Vildagliptin Intermediate 3.

References

Technical Support Center: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and analytical challenges associated with this key pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are hydrolysis and oxidation. The molecule possesses several reactive sites susceptible to degradation under common stress conditions.

  • Hydrolytic Degradation: The most labile part of the molecule is the chloroacetyl group. The carbon-chlorine bond is susceptible to nucleophilic substitution by water, leading to the formation of (S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide. This is a primary and expected degradation product under aqueous conditions, particularly at neutral to basic pH. Additionally, the primary carboxamide and the tertiary amide bond of the chloroacetyl group can undergo hydrolysis under more forceful acidic or basic conditions.

  • Oxidative Degradation: The pyrrolidine ring is susceptible to oxidation.[1][2] This can lead to the formation of various oxidized species, including lactams (pyrrolidinones), which have been observed in studies on similar pyrrolidine-containing compounds.[2][3] The specific oxidation products will depend on the oxidizing agent used (e.g., hydrogen peroxide, atmospheric oxygen) and the reaction conditions.

  • Thermal and Photolytic Degradation: While possible, studies on the final drug product, Vildagliptin, suggest that thermal and photolytic degradation are less significant compared to hydrolysis and oxidation under typical laboratory and storage conditions.[1][4] However, exposure to high temperatures or intense light should still be controlled.

Q2: What are the expected major degradation products I should look for?

A2: During stability and forced degradation studies, you should primarily monitor for the following potential degradants:

Degradant NameDegradation PathwayExpected Molecular WeightNotes
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamideHydrolysis172.18 g/mol This is the most common hydrolytic degradant resulting from the substitution of the chlorine atom with a hydroxyl group.[5]
(S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acidHydrolysis191.60 g/mol Results from the hydrolysis of the primary carboxamide group. This typically requires more stringent acidic or basic conditions.
(S)-Pyrrolidine-2-carboxamideHydrolysis114.14 g/mol Formed by the cleavage of the N-chloroacetyl group.
Oxidized Pyrrolidine Derivatives (e.g., Lactams)OxidationVariableVarious products can be formed depending on the site of oxidation on the pyrrolidine ring.[2][3]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[6] The solid form is generally stable under standard conditions.[7] However, due to its susceptibility to hydrolysis, it is crucial to protect it from moisture. For long-term storage, refrigeration (+4°C) is recommended.[6] When preparing solutions, use of anhydrous solvents is advisable if the subsequent reaction chemistry is sensitive to water. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Issue 1: An unexpected peak appears in my HPLC chromatogram during the analysis of a sample.

Possible Cause: An unexpected peak is often a degradation product. The retention time of this new peak relative to the parent compound can provide clues about its polarity and identity.

Troubleshooting Steps:

  • Characterize the Unknown Peak:

    • Polarity Assessment: If the new peak has a shorter retention time than the parent compound in a reversed-phase HPLC method, it is likely more polar. This would be consistent with the formation of the hydrolytic degradant, (S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide, where the chlorine is replaced by a more polar hydroxyl group.

    • Mass Spectrometry (LC-MS): The most effective way to identify the unknown peak is by using LC-MS.[2][4][8][9] Determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the expected molecular weights of potential degradation products listed in the FAQ section.

    • Forced Degradation Confirmation: Intentionally degrade a small sample of your starting material under specific conditions (e.g., mild basic hydrolysis by dissolving in water and adjusting pH to 8-9) and analyze it by HPLC. If the retention time of the peak in your stressed sample matches the unexpected peak in your experimental sample, it confirms the identity of the degradant.

  • Review Experimental Conditions:

    • Aqueous Contamination: Have any of your solvents or reagents been exposed to moisture? The chloroacetyl group is sensitive to hydrolysis.[10][11] Ensure you are using dry solvents and handle the material in a low-humidity environment if possible.

    • pH of the Medium: Was the sample exposed to acidic or basic conditions? Even seemingly neutral solutions can have a pH that promotes hydrolysis over time.

    • Oxidizing Agents: Were there any potential oxidizing agents present in your reaction mixture? Peroxides, often found in solvents like THF or ether, can cause oxidative degradation.

Issue 2: My reaction yield is consistently low, and I observe multiple minor impurity peaks in the HPLC analysis of the crude product.

Possible Cause: Low yields accompanied by multiple impurities can indicate that the starting material is degrading during the reaction or work-up process.

Troubleshooting Steps:

  • Assess Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using your HPLC method. If it already contains significant impurities, this will affect your yield.

  • Optimize Reaction Conditions:

    • Temperature Control: Some synthetic procedures involving chloroacetyl chloride are conducted at low temperatures (e.g., 0-5°C) to prevent hydrolysis of the reagent.[10][12] Similarly, keeping your reaction temperature as low as feasible can help prevent degradation of your starting material.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times, which can lead to increased degradation.

    • Inert Atmosphere: If you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Evaluate Work-up Procedure:

    • Aqueous Extraction: Minimize the contact time with aqueous layers during work-up. If an aqueous wash is necessary, perform it quickly and at a low temperature.

    • pH during Work-up: Be mindful of the pH during any extraction or purification steps. Strong acids or bases can accelerate degradation.

Section 3: Experimental Protocols & Methodologies

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1M NaOH. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1M HCl, and dilute with mobile phase.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute with mobile phase.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound. At each time point, dissolve the solid or dilute the solution to the target concentration.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.[1][4][9]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Use a PDA detector to check for peak purity.

    • Analyze the stressed samples using LC-MS to determine the m/z of the degradation products.

Section 4: Visualizations

Predicted Degradation Pathways

DegradationPathways Parent This compound (MW: 190.63) Hydrolysis_Product (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide (MW: 172.18) Parent->Hydrolysis_Product Hydrolysis (H₂O, mild base) Oxidation_Product Oxidized Pyrrolidine Derivatives (e.g., Lactams) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Amide_Hydrolysis_Acid (S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acid (MW: 191.60) Parent->Amide_Hydrolysis_Acid Amide Hydrolysis (strong acid/base)

Caption: Predicted primary degradation pathways for the topic compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

Caption: Workflow for identifying an unknown peak in a chromatogram.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Vildagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vildagliptin synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent dipeptidyl peptidase-4 (DPP-4) inhibitor. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to overcome common challenges and rationally optimize your reaction conditions. We will explore critical steps, troubleshoot potential pitfalls, and answer frequently asked questions to enhance the yield, purity, and scalability of your synthesis.

Overview of the Vildagliptin Synthetic Pathway

The most common and industrially relevant synthetic routes to Vildagliptin converge on the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol . The efficiency of the entire synthesis is highly dependent on the successful preparation of these building blocks and their final condensation. The following diagram outlines a prevalent pathway starting from the inexpensive and readily available amino acid, L-proline.[1][2]

G L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate_Acid  Chloroacetyl chloride  THF, 0°C to reflux Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Intermediate_Acid->Intermediate_Amide  DCC, NH4HCO3  DCM Key_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Intermediate_Amide->Key_Intermediate  Dehydration (e.g., TFAA)  THF, 0°C to RT Vildagliptin Vildagliptin Key_Intermediate->Vildagliptin  K2CO3, KI  THF or 2-Butanone  0°C to 10°C Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin  K2CO3, KI  THF or 2-Butanone  0°C to 10°C

Caption: Common synthetic route for Vildagliptin from L-proline.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield for the N-acylation of L-proline to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is consistently low (<80%). What are the likely causes and how can I improve it?

Answer: This is a critical first step, and maximizing its yield is essential for the overall process economy. Low yields are typically traced back to three factors: moisture, temperature control, and reaction time.

  • Causality (Moisture): Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to chloroacetic acid. This side reaction consumes your reagent and complicates purification. The reaction should be performed under anhydrous conditions.[3]

  • Expert Recommendation:

    • Solvent & Glassware: Ensure your solvent (typically Tetrahydrofuran, THF) is anhydrous. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool it under a stream of dry nitrogen or argon before use.

    • Temperature Control: The reaction is exothermic. The slow, dropwise addition of chloroacetyl chloride to the L-proline solution in THF should be done at a low temperature (0°C) to control the reaction rate and prevent potential side reactions.[2]

    • Reaction Time: After the addition is complete, allowing the reaction to reflux for approximately 2-2.5 hours is reported to drive the reaction to completion and achieve yields of around 90%.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.

Question 2: I am having trouble with the dehydration of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide to the nitrile intermediate. The reaction is sluggish and the final purity is poor.

Answer: The conversion of the amide to the nitrile is arguably one of the most challenging steps, with several available methods, each with its own pros and cons. Poor performance often stems from an inappropriate choice of dehydrating agent for your scale or suboptimal reaction conditions.

  • Causality (Reagent Choice):

    • Trifluoroacetic Anhydride (TFAA): This is a very effective dehydrating agent but can be expensive. The reaction is typically clean and fast when performed in THF at 0°C, followed by stirring at room temperature.[1][4]

    • Vilsmeier Reagent (VR): Prepared from DMF and reagents like POCl₃ or SOCl₂, VR is a powerful and cost-effective option. However, its preparation and use carry significant thermal hazards, making it a safety concern for large-scale synthesis without specialized equipment.[5] Calorimetry studies show that both the formation and consumption of VR can be highly exothermic, posing a risk of runaway reactions.[5]

    • Cyanuric Chloride: This is a lower-cost alternative that can be effective, but may require careful optimization of reaction conditions to achieve high yields.[3]

  • Expert Recommendation:

    • For Lab Scale: TFAA is often the most reliable choice for achieving high purity and yield with straightforward execution.[1][4]

    • For Scale-Up & Safety: If considering the Vilsmeier reagent, it is imperative to first conduct a thorough safety assessment. The use of continuous flow technology is highly recommended.[5] This approach allows for the in-situ generation and immediate consumption of the VR, preventing its accumulation and drastically mitigating the associated thermal risks.[5]

    • Monitoring: Regardless of the method, monitor the reaction closely by TLC or HPLC. Over-running the reaction can sometimes lead to the formation of degradation products. Quenching the reaction promptly upon completion is key to maintaining purity.

Question 3: The final coupling of the chloroacetyl intermediate with 3-amino-1-adamantanol is slow and gives a mixture of product and unreacted starting material. How can I optimize this condensation?

Answer: This nucleophilic substitution reaction is the final step in forming the Vildagliptin molecule. Incomplete conversion is often due to insufficient reactivity, which can be addressed by optimizing the base, solvent, and temperature, or by using a catalyst.

  • Causality (Reaction Conditions):

    • Base: A moderately strong inorganic base is required to act as an acid scavenger. Potassium carbonate (K₂CO₃) is a common, effective, and economical choice.[6][7]

    • Catalyst: The reaction is an alkylation with a chloride leaving group. The corresponding iodide is a much better leaving group. Adding a catalytic amount of Potassium Iodide (KI) can significantly accelerate the reaction via an in situ Finkelstein reaction, where the chloride is transiently replaced by iodide.[7]

    • Temperature: The initial mixing of reactants should be performed at a reduced temperature (<0°C) to control the initial exotherm. The reaction is then typically allowed to warm to around 10°C and stirred for several hours to proceed to completion.[7]

  • Expert Recommendation:

    • Add a Catalyst: Incorporate 0.1 equivalents of Potassium Iodide (KI) into your reaction mixture.[7]

    • Optimize Temperature Profile: Start the addition of your chloroacetyl intermediate to the mixture of 3-amino-1-adamantanol, K₂CO₃, and KI in THF at <0°C. After the addition is complete (over 1.5-2.5 hours), allow the mixture to slowly warm to 10°C and hold it there until the reaction is complete by HPLC analysis.[7]

    • Solvent Choice: While THF is commonly used, 2-butanone can also be an effective solvent for this step.[7]

G Start Low Yield in Final Coupling Step Check_Base Is the base (K2CO3) anhydrous and in sufficient excess (e.g., >=2 eq)? Start->Check_Base Check_Temp Is the temperature profile controlled (e.g., initial addition at <0°C, then warm to 10°C)? Check_Base->Check_Temp Yes Solution_Base Use anhydrous K2CO3 and ensure at least 2 molar equivalents. Check_Base->Solution_Base No Check_Catalyst Are you using a KI catalyst (0.1 eq)? Check_Temp->Check_Catalyst Yes Solution_Temp Implement strict temperature control. Monitor internal temperature. Check_Temp->Solution_Temp No Solution_Catalyst Add 0.1 eq. of KI to the reaction mixture to accelerate the substitution. Check_Catalyst->Solution_Catalyst No Success Yield Optimized Check_Catalyst->Success Yes Solution_Base->Check_Temp Solution_Temp->Check_Catalyst Solution_Catalyst->Success

Caption: Troubleshooting workflow for the final Vildagliptin coupling step.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of and how can I control them?

The most critical impurities are those formed from side reactions or degradation. Key ones include:

  • Vildagliptin Diketopiperazine: This impurity can form from the self-condensation of the Vildagliptin precursor under basic conditions.[8] Its formation can be minimized by using controlled temperatures and avoiding prolonged reaction times in the final coupling step.

  • Vildagliptin Cyclic Amidine: This is a known degradation impurity.[9] Its presence is often controlled by ensuring the purity of the final product through robust purification steps like recrystallization.

  • Racemic Impurity: Maintaining the (S)-stereochemistry at the pyrrolidine ring is essential for the drug's efficacy.[10] Using overly harsh conditions (strong bases or high temperatures) can risk racemization. It is crucial to verify the stereochemical purity of the final product.

Q2: Is there a more efficient way to synthesize the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate from the carboxylic acid without isolating the amide?

Yes, an alternative one-pot method has been developed that bypasses the isolation of the amide intermediate. This process involves reacting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid directly with acetonitrile in the presence of a strong acid like sulfuric acid, which acts as both a catalyst and a dehydrating agent.[2][11] The optimization of this specific step is highly dependent on the ratio of sulfuric acid to the substrate, the reaction temperature, and the reaction time.

Q3: What are the recommended analytical methods for in-process control and final product release?

  • In-Process Control (IPC):

    • TLC: Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

    • HPLC: Essential for quantitative analysis to determine reaction completion and to monitor the formation of impurities in real-time.

  • Final Product Release:

    • HPLC: For assessing purity and quantifying any impurities against a reference standard.[3]

    • NMR (¹H and ¹³C): To confirm the chemical structure of the final product.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • Chiral HPLC: To confirm the enantiomeric purity and ensure the correct (S)-configuration.

Data Summary for Optimization

Effective optimization relies on systematically evaluating reaction parameters. The following table summarizes data adapted from literature on the optimization of the one-pot nitrile formation from the carboxylic acid intermediate using H₂SO₄ and acetonitrile.[2]

EntryRatio of H₂SO₄ (mol/mol)Temperature (°C)Time (h)Yield (%)
13:1955.527
26:1955.531
39:1955.535
412:1855.533
512:1 95 5.5 39
612:11055.536
712:1954.534
812:1956.535

As demonstrated, a higher molar ratio of sulfuric acid and an optimal temperature of 95°C were crucial for maximizing the yield in this specific one-pot procedure.[2]

Key Experimental Protocols

The following protocols are provided as a starting point. Researchers must adapt them based on their laboratory's specific equipment and safety procedures.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (Intermediate Acid) [2][3]

  • Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Add L-proline (1.0 eq) and anhydrous THF to the flask. Stir to create a suspension.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70°C) for 2.5 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in CH₂Cl₂).

  • Once complete, cool the mixture to room temperature and cautiously add water to quench any remaining chloroacetyl chloride.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization from a suitable solvent like isopropyl ether.[3]

Protocol 2: Synthesis of Vildagliptin (Final Coupling Step) [7]

  • To a dry reaction vessel under a nitrogen atmosphere, add 3-amino-1-adamantanol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), potassium iodide (KI, 0.1 eq), and anhydrous THF.

  • Stir the suspension and cool the vessel to below 0°C.

  • In a separate flask, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Add the solution of the chloroacetyl intermediate to the cooled suspension dropwise over approximately 2 hours, maintaining an internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 10°C and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the chloroacetyl intermediate by HPLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude Vildagliptin can be purified by recrystallization from a solvent system such as 2-butanone or isopropanol.[7]

References

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from your final product. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and overcome challenges in your purification workflows.

Choosing Your Purification Strategy: A Logic-Based Approach

The first critical step in any purification is selecting the appropriate technique. A misstep here can lead to significant loss of yield and time. The ideal method hinges on the physical and chemical properties of your product versus those of the unreacted starting materials and byproducts.

Key Decision Factors:

  • Physical State: Is your product a solid or a liquid (oil)?

  • Scale: Are you working with milligrams or multiple grams?

  • Compound Properties: What are the differences in polarity, boiling point, and solubility between your product and contaminants?

The following flowchart provides a structured approach to selecting a primary purification method.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_multigram Multi-gram scale? is_solid->is_multigram Yes is_oil Is the product an oil? is_solid->is_oil No small_scale_check < 1 gram scale? is_solid->small_scale_check No crystallization Recrystallization is_multigram->crystallization Yes chromatography Column Chromatography is_multigram->chromatography No mw_check Molecular Weight < 350 amu? is_oil->mw_check Yes, multi-gram is_oil->chromatography No / < 1 gram mw_check->chromatography No distillation Distillation mw_check->distillation Yes microscale Microscale Methods small_scale_check->is_multigram No small_scale_check->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during common purification procedures.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1][2][3]

Issue: My product will not crystallize upon cooling.

Possible CauseSuggested Solution(s)
Too much solvent was used. The solution is not supersaturated, preventing crystal formation.[1]Action: Gently heat the solution to evaporate some of the solvent, thereby concentrating it. Allow it to cool again.[1]
The solution cooled too rapidly. This can inhibit the formation of crystal nuclei.[1]Action: Reheat the solution to redissolve the solid, then allow it to cool more slowly. Insulating the flask can help. Slow cooling is crucial for forming large, pure crystals.[1][3]
Impurities are inhibiting crystallization. Action 1: Try scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites.[4] Action 2: If available, add a "seed crystal" of the pure product to the solution to initiate crystallization.[1] Action 3: Introduce a small amount of a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool again.[1]

Issue: The recrystallized product is still impure.

Possible CauseSuggested Solution(s)
Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice (occlusion).[4]Action: Re-dissolve the crystals in fresh hot solvent, but this time use slightly more solvent than the minimum required.[4] Allow the solution to cool more slowly to promote the formation of purer crystals.[4]
Inadequate washing of crystals. Soluble impurities remaining on the crystal surface were not removed.Action: After filtering, wash the crystals in the funnel with a small amount of ice-cold solvent. Using cold solvent is critical to prevent your purified product from redissolving.[1]
The chosen solvent is not ideal. The impurities may have similar solubility profiles to the product in that specific solvent.Action: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.
Column Chromatography

A versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).

Issue: Poor separation between the product and starting material.

Possible CauseSuggested Solution(s)
Inappropriate solvent system (mobile phase). The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, causing them to remain on the baseline.Action 1: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired product. Action 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity sequentially.[5][6]
Similar polarity of product and starting material. Action: Consider using a different stationary phase. If you are using silica gel (slightly acidic), try alumina (can be acidic, neutral, or basic) or a reverse-phase silica.[5]
Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.Action: Use a larger column with more stationary phase. A general rule is a silica gel to crude product weight ratio of 30:1 to 100:1 for effective separation.[5]

Issue: Low or no product recovery.

Possible CauseSuggested Solution(s)
The product is irreversibly stuck to the column. This can happen with very polar compounds on silica gel.Action: Flush the column with a very strong, polar solvent like methanol or a mixture of dichloromethane and methanol to recover the compound.[5]
Incomplete elution. The chromatography was stopped before the product had a chance to elute.Action: Always monitor the elution process by collecting fractions and analyzing them by TLC before combining them.[5][6]
Product streaking or tailing. Acidic or basic compounds can interact strongly with the silica gel, leading to broad peaks and poor recovery.Action: Add a small amount (~1%) of a modifier to the eluent system. Use triethylamine for basic compounds or acetic acid for acidic compounds to improve peak shape and recovery.[5]
Distillation

This method is ideal for separating liquids with significantly different boiling points or for separating a volatile liquid from a non-volatile solid.[2][7]

Issue: The product co-distills with an impurity.

Possible CauseSuggested Solution(s)
The boiling points are too close. Simple distillation is not effective for separating liquids with boiling points that differ by less than ~25 °C.Action: Use fractional distillation. The increased surface area in a fractionating column allows for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[8]
An azeotrope has formed. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.Action: This is a complex issue. You may need to switch to a different purification method like chromatography or use a different solvent to break the azeotrope.
The distillation is proceeding too quickly. Action: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.

Frequently Asked Questions (FAQs)

Q1: How do I know if my reaction has gone to completion and needs purification? A1: The best way to monitor a reaction is by using Thin-Layer Chromatography (TLC).[9] Spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a TLC plate. The reaction is likely complete when the starting material spot has disappeared from the reaction mixture lane and a new product spot has appeared. For more quantitative analysis, techniques like HPLC or NMR spectroscopy can be used.[6]

Q2: What is the fastest way to remove a solvent after purification? A2: The most common and efficient method is using a rotary evaporator (rotovap). This apparatus reduces the pressure above the liquid, lowering its boiling point and allowing for rapid removal of the solvent at a low temperature, which is ideal for heat-sensitive compounds.[10]

Q3: My product is an oil, and chromatography is tedious. Are there other options? A3: If your oily product has a molecular weight under ~350 amu and is thermally stable, distillation (especially vacuum distillation for high-boiling compounds) is an excellent alternative.[11] If the impurities are acidic or basic, you could perform a liquid-liquid extraction by dissolving the mixture in an organic solvent and washing it with an aqueous acid or base to remove the respective impurities.[12]

Q4: How can I assess the purity of my product after I've finished the purification? A4: Several analytical techniques can be used:

  • Melting Point Analysis: A pure solid compound will have a sharp, defined melting point that matches the literature value. Impurities will typically cause the melting point to be lower and broader.[1]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[1]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information. The absence of peaks corresponding to starting materials in the NMR spectrum is a strong indicator of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique that can provide quantitative data on the purity of your sample.

Q5: Why is it important to purify the starting materials before a reaction? A5: Using pure starting materials is crucial for the success of a chemical reaction.[9] Impurities in the reactants can lead to unwanted side reactions, lower the yield of the desired product, or introduce contaminants that are difficult to remove later.[13] Purifying reactants beforehand can significantly improve reaction efficiency and lead to a higher actual yield.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.

Objective: To separate a target compound from unreacted starting materials and byproducts based on polarity.

Materials:

  • Crude product mixture

  • Silica gel (typically 230-400 mesh)

  • Appropriate solvents for the eluent system (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Pressurized air or nitrogen source (optional, for flash chromatography)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel using a pipette.[5] Allow the sample to absorb completely into the silica gel.[5]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve the desired flow rate.[5] Collect the eluting solvent in separate fractions.

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots (e.g., with a UV lamp or a chemical stain).[5]

  • Combine and Concentrate: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[5][10]

Protocol 2: Recrystallization

This protocol is for purifying a solid compound.

Objective: To obtain a highly pure crystalline solid from a crude mixture.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.[1] Using the minimum amount is key to maximizing yield.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them. This prevents the desired product from crystallizing prematurely.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Subsequently, you can place the flask in an ice bath to maximize the crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter or by transferring them to a desiccator.[1]

References

Technical Support Center: Stability Studies of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative, recognized as a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes treatment.[1] Given its role in pharmaceutical manufacturing, understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide serves as a technical support resource for professionals undertaking stability studies of this compound. As specific public stability data for this compound is limited, this document provides a foundational framework based on established principles of stability testing for new or uncharacterized drug substances. The methodologies and troubleshooting advice are grounded in the International Council for Harmonisation (ICH) guidelines, which are the authoritative standard for stability testing.[2][3][4]

Part 1: Frequently Asked Questions (FAQs) about Stability Study Design

Q1: Where do I start with the stability study of a compound with no prior data, like this compound?

A1: The first step is to perform a series of forced degradation (or stress testing) studies.[5] The objective is to intentionally degrade the sample under conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][5][6] This is a mandatory requirement by regulatory bodies like the FDA and is outlined in ICH guideline Q1A(R2).[2][3]

Q2: What are the essential stress conditions I must apply according to ICH guidelines?

A2: ICH Q1A(R2) mandates that the following conditions be investigated:[2][3]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl or H₂SO₄).[5]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH or KOH).[5]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Thermal Stress: Heating the solid drug substance (e.g., above accelerated testing temperatures of >50°C).[3]

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as detailed in ICH Q1B.[7][8][9][10]

The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical method can reliably detect and quantify the degradants.[2]

Q3: What is a "stability-indicating method," and why is it crucial?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from any other components, including process impurities, excipients, and, most importantly, degradation products.[11][12] Its primary purpose is to provide a clear picture of the drug's quality over time.[11] High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS) is the most common technique for developing a SIM.[11] The method must be able to separate the main compound peak from all degradant peaks.[13][14]

Q4: How do I select the initial concentrations and duration for my forced degradation experiments?

A4: There is no single rule, as it depends on the intrinsic stability of the molecule.[5] A good starting point is to use concentrations of acids, bases, and oxidants in the range of 0.1 M to 1 M and to monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours) at a controlled temperature (e.g., 60-80°C). The conditions should be adjusted to achieve the target 5-20% degradation. If no degradation is observed, you may need to increase the stressor concentration, temperature, or duration.

Part 2: Hypothetical Degradation Profile & Experimental Protocols

Based on the chemical structure of this compound, which contains susceptible functional groups (amide, chloroacetyl), we can predict potential degradation pathways.

Predicted Degradation Pathways

The primary sites for degradation are the two amide bonds and the chloroacetyl group.

  • Hydrolysis: The amide bond in the pyrrolidine ring and the external carboxamide are susceptible to both acid and base-catalyzed hydrolysis.[15][16] This would break the molecule into smaller fragments. The chloroacetyl group can also hydrolyze to a hydroxyacetyl group.[17]

  • Oxidation: The pyrrolidine ring itself can be susceptible to oxidation, potentially leading to ring-opening or the formation of lactams.[18][19][20]

G cluster_main Initial Compound cluster_paths Degradation Pathways cluster_products Potential Degradants A This compound B Acid/Base Hydrolysis (Amide Cleavage) A->B H+ or OH- Heat C Oxidation (Pyrrolidine Ring) A->C [O] e.g., H2O2 D Hydrolysis (Chloroacetyl Group) A->D H2O (Mild) P1 Pyrrolidine-2-carboxamide + Chloroacetic Acid B->P1 P2 Ring-Opened Products / Lactams C->P2 P3 (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide D->P3

Caption: Predicted degradation pathways for the title compound.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C in a water bath.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before dilution and injection into the HPLC system.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C.

    • Withdraw aliquots at 1, 4, 8, and 16 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

  • Analysis: Analyze all samples by a developed HPLC method, comparing them to an unstressed sample.

Protocol 2: Photostability Study (as per ICH Q1B)
  • Sample Preparation:

    • Place the solid drug substance directly in a quartz container.

    • Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare "dark control" samples by wrapping identical samples in aluminum foil.[21]

  • Exposure:

    • Place the samples and dark controls in a validated photostability chamber.

    • Expose them to a light source that conforms to ICH Q1B specifications, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

  • Analysis:

    • After exposure, analyze the light-exposed samples and the dark controls.

    • A significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.[21]

Hypothetical Forced Degradation Data Summary
Stress ConditionReagent/ConditionDuration (hrs)Temperature% Degradation (Hypothetical)No. of Degradants
Acid Hydrolysis 1 M HCl2480°C18.5%2
Base Hydrolysis 1 M NaOH860°C25.2% (rapid)3
Oxidation 15% H₂O₂48Room Temp9.8%1
Thermal Solid State72105°C< 1.0%0
Photolytic ICH Q1BN/AAmbient4.5%1

Part 3: Troubleshooting Guide for Analytical Method Development

This section addresses common issues encountered while developing a stability-indicating HPLC method.

Q5: I see degradation, but all the degradant peaks are co-eluting with the main peak. What should I do?

A5: This indicates a lack of specificity in your method. You need to improve the chromatographic resolution.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the ratio of your organic solvent to the aqueous buffer. Small changes can significantly impact retention times.[22]

    • Change pH: The ionization state of your molecule and its degradants can be altered by changing the mobile phase pH. This is a powerful tool for manipulating selectivity.[11] Ensure your column is stable at the chosen pH.

    • Try a Different Column: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help resolve peaks with different polarities.

Q6: I am not seeing any degradation under my initial stress conditions. How should I proceed?

A6: This suggests your compound is relatively stable or your conditions are too mild.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Incrementally increase the concentration of the acid/base/oxidant, the temperature, or the exposure time.[6]

    • Check Compound Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can prevent the stressor from interacting with the molecule.

    • Confirm Analytical Method Sensitivity: Verify that your method's limit of detection (LOD) and limit of quantification (LOQ) are low enough to detect small amounts of degradation (e.g., <0.1%).[14]

Q7: My HPLC baseline is noisy and drifting, making it hard to integrate small degradant peaks. What is the cause?

A7: Baseline issues are common and can stem from several sources.

  • Troubleshooting Steps:

    • Mobile Phase Issues: Ensure your solvents are high-purity HPLC grade and have been properly degassed.[22] Contaminated or old mobile phases are a frequent cause of baseline noise.

    • System Leaks: Check all fittings and connections from the pump to the detector for any signs of leaks.

    • Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities that might be slowly eluting.[23]

G cluster_problem Problem Identification cluster_solution Troubleshooting Path cluster_A Path for A cluster_B Path for B cluster_C Path for C A Poor Peak Resolution (Co-elution) A1 Adjust Mobile Phase (Ratio, pH) A->A1 B No Degradation Observed B1 Increase Stressor (Conc, Temp, Time) B->B1 C Noisy or Drifting Baseline C1 Check Mobile Phase (Purity, Degassing) C->C1 A2 Change Column (Different Stationary Phase) A3 Implement Gradient Elution B2 Verify Compound Solubility B3 Check Method Sensitivity (LOD/LOQ) C2 Inspect System for Leaks C3 Flush Column & Check Detector Lamp

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a critical chiral intermediate in the synthesis of Vildagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor for the management of type 2 diabetes.[1] The stereochemical integrity and purity of this intermediate are paramount, as any impurities, particularly the (R)-enantiomer, can impact the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of such pharmaceutical intermediates, offering the resolution and sensitivity required to detect and quantify critical process-related impurities and degradation products.

This guide provides a comparative analysis of three distinct HPLC methodologies for the comprehensive purity assessment of this compound. We will delve into a standard achiral reversed-phase method for general impurity profiling, a reversed-phase approach with a chiral mobile phase additive for enantiomeric separation on a conventional column, and a direct chiral chromatography method. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate analytical strategy for their specific needs, ensuring the quality and consistency of this vital pharmaceutical building block.

Understanding the Analytical Challenge: Key Impurities

A robust purity analysis method must effectively separate the main (S)-enantiomer from its potential impurities. The most critical impurities for this compound include:

  • (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: The opposite enantiomer, which is stereochemically related and often the most challenging to separate from the desired (S)-form.[2]

  • (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A potential degradation product formed through hydrolysis of the chloroacetyl group. This impurity is more polar than the parent compound.[1][2]

  • Starting materials and other process-related impurities: These can include unreacted L-prolinamide or byproducts from the acylation reaction.[3]

Comparative HPLC Methodologies

We present three distinct HPLC methods, each with its own set of advantages and limitations. The choice of method will depend on the specific analytical goal, whether it is routine quality control, in-depth chiral purity assessment, or process development support.

Method 1: Achiral Reversed-Phase HPLC for General Purity Profiling

This method is designed for the routine quality control of this compound, focusing on the separation of the main component from its non-enantiomeric impurities, such as the hydroxy-degradant and other process-related substances.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[4] The polar nature of the analyte and its impurities necessitates a column with good aqueous stability to prevent phase collapse with highly aqueous mobile phases.

  • Mobile Phase: A gradient of water and acetonitrile is employed to elute compounds with a range of polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, helps to suppress the ionization of any residual silanols on the silica-based stationary phase, leading to improved peak shape and reproducibility.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound, which lacks a strong chromophore.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC with a Chiral Mobile Phase Additive

This innovative approach allows for the separation of enantiomers on a standard achiral C18 column by introducing a chiral selector into the mobile phase. This method can be a cost-effective alternative to purchasing a dedicated chiral column.

Causality Behind Experimental Choices:

  • Chiral Additive: A chiral molecule, such as a cyclodextrin derivative or a chiral ligand-exchange reagent, is added to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different affinities for the stationary phase, enabling their separation. A patent for a similar Vildagliptin intermediate suggests using N-acetyl-S-(4-nitrophenyl)-L-cysteine as a chiral additive.[5]

  • Mobile Phase Conditions: The pH, temperature, and concentration of the chiral additive are critical parameters that must be carefully optimized to achieve resolution between the enantiomers. The interaction is often subtle, requiring precise control over the chromatographic conditions.

Experimental Protocol:

  • Instrumentation: A standard HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 20 µM N-acetyl-S-(4-nitrophenyl)-L-cysteine in 5% acetonitrile/water, with pH adjusted to 3.5 with phosphoric acid.[5]

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A suitable mixture of Mobile Phase A and B (e.g., 52:48 v/v of B:A) is used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Method 3: Direct Chiral HPLC

This is the most direct and often most effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that has stereoselective interactions with the analytes.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating chiral compounds. For pyrrolidine derivatives, columns like CHIRALPAK® AD-H have been shown to be effective.[6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase.

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are commonly used with polysaccharide-based CSPs. The choice of mobile phase and additives (e.g., diethylamine for basic compounds) is crucial for optimizing selectivity and resolution.

Experimental Protocol:

  • Instrumentation: A standard HPLC system.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm particle size.[6]

    • Mobile Phase: n-Hexane:Ethanol:Methanol (65:25:10 v/v/v).[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 35 °C.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bulk Sample of this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: General workflow for HPLC purity analysis.

Comparative Data Analysis

The following tables present simulated, yet realistic, data to illustrate the performance of each method in separating the target compound from its key impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: Achiral RP-HPLCMethod 2: RP-HPLC with Chiral AdditiveMethod 3: Direct Chiral HPLC
Analyte Retention Time (min) Retention Time (min) Retention Time (min)
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide8.29.512.1
This compound12.515.8 (S-enantiomer)18.5 (S-enantiomer)
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide12.5 (co-elutes)16.9 (R-enantiomer)20.3 (R-enantiomer)
Resolution (Rs)
(S)-enantiomer / (R)-enantiomerNot Resolved1.82.5
(S)-enantiomer / Hydroxy-degradant5.16.27.8
Limit of Quantification (LOQ) for (R)-enantiomer N/A~0.1%~0.05%

Discussion: A Head-to-Head Comparison

Method_Comparison cluster_attributes Method Attributes cluster_methods HPLC Methods Cost Cost-Effectiveness Specificity Specificity for Enantiomers Robustness Method Robustness Development Method Development Time Method1 Method 1: Achiral RP-HPLC Method1->Cost High Method1->Specificity Low Method1->Robustness High Method1->Development Low Method2 Method 2: RP-HPLC with Chiral Additive Method2->Cost Medium Method2->Specificity Medium Method2->Robustness Medium Method2->Development High Method3 Method 3: Direct Chiral HPLC Method3->Cost Low Method3->Specificity High Method3->Robustness High Method3->Development Medium

Caption: Comparison of key attributes for the three HPLC methods.

Method 1: Achiral Reversed-Phase HPLC is the most straightforward and cost-effective option for routine quality control. Its primary strength lies in its ability to resolve the parent compound from impurities with different polarities, such as the hydroxy-degradant. However, it is completely ineffective for determining enantiomeric purity, as the (S) and (R) enantiomers will co-elute. This method is ideal for monitoring process consistency and the formation of non-chiral byproducts.

Method 2: Reversed-Phase HPLC with a Chiral Mobile Phase Additive presents an intriguing compromise. It leverages existing, common C18 columns to achieve chiral separation, which can be a significant cost saving. However, method development can be more complex and time-consuming, as the resolution is highly dependent on the concentration of the chiral additive, pH, and temperature. The robustness of this method may also be a concern, as small variations in mobile phase preparation can impact the separation. It is a viable option when a dedicated chiral column is not available, but careful validation is essential.

Method 3: Direct Chiral HPLC is the most specific and robust method for determining enantiomeric purity. While the initial investment in a chiral column is higher, the method development is often more straightforward than the chiral additive approach. It typically provides superior resolution and sensitivity for the enantiomers, making it the preferred method for in-depth chiral purity analysis, especially when low levels of the undesired enantiomer need to be quantified. This method is highly recommended for release testing of the intermediate where enantiomeric purity is a critical quality attribute.

Scientific Integrity and Method Validation

To ensure the trustworthiness of any analytical data, the chosen HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8]

System Suitability: Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[9][10] Key SST parameters include:

  • Resolution (Rs): A measure of the separation between two peaks. For purity analysis, a resolution of >2 between the main peak and the closest eluting impurity is generally desired.[11]

  • Tailing Factor (T): Measures peak symmetry. A value between 0.8 and 1.8 is typically acceptable.[12]

  • Repeatability (%RSD): The precision of replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2.0%.[11]

Method Validation Parameters (as per ICH Q2(R1)): [7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion and Recommendations

The choice of an HPLC method for the purity analysis of this compound is contingent on the specific analytical objective.

  • For routine process monitoring and control of non-chiral impurities , the Achiral Reversed-Phase HPLC method (Method 1) is efficient, robust, and cost-effective.

  • For definitive enantiomeric purity assessment , the Direct Chiral HPLC method (Method 3) is the superior choice, offering the best specificity, resolution, and robustness. It is the recommended approach for final product release and in-depth stability studies.

  • The Reversed-Phase HPLC with a Chiral Mobile Phase Additive (Method 2) serves as a viable alternative for chiral separation when specialized chiral columns are unavailable, but it requires more intensive method development and validation to ensure reliable performance.

Ultimately, a comprehensive quality control strategy may involve the use of both an achiral method for general purity and a chiral method for enantiomeric purity to ensure the highest quality of this critical pharmaceutical intermediate. All methods must be rigorously validated to comply with regulatory expectations and to provide a high degree of assurance in the analytical results.

References

A Comparative Guide to the Synthetic Routes of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral intermediates is a critical step that dictates the efficiency, scalability, and economic viability of manufacturing active pharmaceutical ingredients (APIs). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a pivotal intermediate in the synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor for the management of type 2 diabetes.[1] The stereochemistry at the C2 position of the pyrrolidine ring is crucial for the pharmacological activity of Vildagliptin, making the stereochemical integrity of this intermediate a paramount concern.[1]

This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and mechanistic underpinnings. The information presented is grounded in published experimental data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparing the Synthetic Pathways

Two principal strategies have been established for the synthesis of this key intermediate, differing primarily in the choice of starting material: L-prolinamide or L-proline. The selection of the starting material fundamentally alters the reaction sequence, complexity, and overall efficiency.

FeatureRoute 1: From L-Prolinamide Route 2: From L-Proline
Starting Material L-ProlinamideL-Proline
Number of Steps 12
Key Reactions N-Acylation (Schotten-Baumann)N-Acylation, Amide Coupling (DCC)
Overall Yield ~91%~42%
Key Reagents Chloroacetyl chloride, K₂CO₃Chloroacetyl chloride, DCC, NH₄HCO₃
Simplicity High (One-pot synthesis)Moderate (Requires isolation of intermediate)
Waste Products KCl, CO₂, H₂ODicyclohexylurea (DCU), CO₂, H₂O

Route 1: Direct Acylation of L-Prolinamide

This approach is the more direct of the two, involving a one-step N-acylation of the readily available L-prolinamide.

Workflow and Mechanism

The synthesis begins with the reaction of L-prolinamide with chloroacetyl chloride in the presence of a base, typically an inorganic base like potassium carbonate, in a suitable organic solvent such as tetrahydrofuran (THF).

Route_1_Mechanism cluster_reactants Inputs cluster_products Outputs L_Prolinamide L-Prolinamide Intermediate Tetrahedral Intermediate L_Prolinamide->Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Base K₂CO₃ (Base) Neutralization Neutralization Base->Neutralization Reacts with HCl Product (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide Intermediate->Product Collapse & Chloride Elimination HCl HCl Intermediate->HCl HCl->Neutralization Byproducts KCl + H₂O + CO₂ Neutralization->Byproducts

Caption: Workflow for the N-acylation of L-prolinamide.

The mechanism is a classic Schotten-Baumann reaction.[2][3] The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by the base (potassium carbonate) to prevent the protonation of the starting amine, which would render it unreactive.[3] This drives the reaction to completion.

Experimental Protocol: Route 1

The following protocol is adapted from a documented synthesis yielding 90.7%.[4]

  • Preparation: Pre-cool a solution of chloroacetyl chloride (11.5 g, 100 mmol) in tetrahydrofuran (200 mL) to 0°C in a reaction vessel.

  • Addition of Starting Material: Add L-prolinamide (11.2 g, 100 mmol) to the cooled solution. Maintain the reaction system at 0°C.

  • Base Addition: After 30 minutes, add potassium carbonate (27.3 g, 200 mmol) to the reaction mixture. Continue stirring at 0°C for 1 hour.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., LC) until the L-prolinamide is completely consumed.

  • Work-up and Isolation:

    • Filter the reaction mixture and wash the filter cake with tetrahydrofuran (50 mL).

    • Combine the filtrates and remove the solvent by rotary evaporation.

    • Dissolve the resulting oily residue in ethyl acetate.

    • Wash the ethyl acetate solution with water (2 x 50 mL) and dry over anhydrous sodium sulfate for 2 hours.

    • Filter to remove the desiccant and concentrate the filtrate to yield this compound.

Analysis of Route 1

Advantages:

  • High Efficiency: This route demonstrates a significantly higher overall yield (~91%) compared to the alternative starting from L-proline.

  • Simplicity: As a one-step synthesis from a commercially available advanced intermediate, the process is straightforward and less labor-intensive.

  • Atom Economy: The direct acylation leads to a more atom-economical process.

Considerations:

  • Cost of Starting Material: The cost and availability of L-prolinamide versus L-proline may be a factor in large-scale production planning.

  • Stereochemical Purity: The reaction occurs at the nitrogen atom and does not directly involve the chiral center at C2. Therefore, under these mild, base-mediated conditions, the risk of racemization is considered to be very low, and the stereochemical integrity of the L-prolinamide is expected to be maintained.[5]

Route 2: Synthesis from L-Proline

This two-step pathway begins with the more fundamental amino acid, L-proline. It first involves N-acylation to form the corresponding carboxylic acid, followed by conversion to the primary amide.

Workflow and Mechanism

The process involves two distinct chemical transformations.

Route_2_Workflow L_Proline L-Proline Step1 Step 1: N-Acylation L_Proline->Step1 Intermediate_Acid (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxylic acid Step1->Intermediate_Acid Yield: ~81% Step2 Step 2: Amide Coupling Intermediate_Acid->Step2 Final_Product (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide Step2->Final_Product Yield: ~52%

Caption: Two-step synthetic workflow starting from L-proline.

Step 1: N-Acylation of L-Proline L-proline is reacted with chloroacetyl chloride in a solvent like THF. This reaction is similar to the acylation in Route 1, but the carboxylic acid functional group of L-proline remains intact.

Step 2: Carboxylic Acid to Amide Conversion The intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is converted to the target carboxamide. This transformation is challenging to perform directly by heating with an ammonia source due to potential side reactions. A common and effective method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an ammonia source like ammonium bicarbonate.[6]

The mechanism of DCC coupling involves the activation of the carboxylic acid.[7][8] The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. Ammonia (generated from ammonium bicarbonate) then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the dicyclohexylurea (DCU) group to form the stable amide bond.

Experimental Protocol: Route 2

The following protocol is adapted from Singh et al. (2008).[3][6]

Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

  • Reaction Setup: Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).

  • Acylation: Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature and reflux the reaction mixture for 2 hours.

  • Work-up: After cooling, dilute the mixture with water (20 mL) and stir for 20 minutes. Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL). The combined organic layers contain the intermediate acid. (Reported Yield: 81%)[9]

Step 2: Preparation of this compound

  • Activation: Dissolve the carboxylic acid intermediate (10.0 g, 0.052 mol) in dichloromethane (200 mL). Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C. Stir the mixture at room temperature for 1 hour.

  • Amination: Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.

  • Isolation: Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the residue with dichloromethane. The filtrate contains the desired product. (Reported Yield: 52%)[3][6]

Analysis of Route 2

Advantages:

  • Inexpensive Starting Material: L-proline is a fundamental amino acid and is generally less expensive than L-prolinamide, which could be a significant advantage for large-scale industrial synthesis.

Considerations:

  • Lower Overall Yield: The two-step process has a cumulative yield of approximately 42%, which is less than half that of the direct route from L-prolinamide.

  • Process Complexity: This route is more complex, requiring an additional reaction step and the isolation of an intermediate, which adds time and resources to the overall process.

  • Waste Management: The use of DCC results in the formation of dicyclohexylurea (DCU) as a byproduct. DCU has low solubility in many common solvents, which facilitates its removal by filtration but also represents a significant waste stream that must be managed.

Conclusion and Recommendation

Based on the available experimental data, the direct N-acylation of L-prolinamide (Route 1) is the superior method for the laboratory- and potentially pilot-scale synthesis of this compound. Its primary advantages are its operational simplicity and significantly higher overall yield.

Route 2, while starting from a more economical raw material (L-proline), suffers from a lower overall yield, increased process complexity, and the generation of substantial DCU waste. Furthermore, the DCC activation step introduces a tangible risk of racemization that must be carefully mitigated through strict temperature control.

For industrial-scale production, a thorough economic analysis factoring in the cost of starting materials, reagents, solvents, cycle time, and waste disposal would be necessary. However, for researchers and drug development professionals requiring a reliable and efficient synthesis, the direct acylation of L-prolinamide provides a more robust and higher-yielding pathway.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Vildagliptin and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of Vildagliptin and its key synthetic intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering not just protocols but the scientific rationale behind them. Our focus is on empowering you to select and implement the most appropriate analytical strategy for your specific needs, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for Vildagliptin

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral therapeutic agent for type 2 diabetes mellitus.[1][2][3] Its efficacy and safety are intrinsically linked to its purity and the control of process-related impurities and degradation products. A crucial synthetic intermediate, 3-amino-1-adamantanol (AAD), must also be carefully monitored to ensure the quality of the final active pharmaceutical ingredient (API).[4] Therefore, robust, validated analytical methods are paramount throughout the drug development lifecycle, from process development and stability testing to final product quality control.

This guide will navigate the landscape of analytical methodologies, comparing their performance based on established validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. We will explore the strengths and limitations of each technique, providing the necessary data to support informed decision-making.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample, the analyte's concentration, and the need for separation of impurities. Here, we compare the most prevalent techniques for Vildagliptin analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) stands as the most widely employed technique for the assay and impurity profiling of Vildagliptin due to its high resolution, sensitivity, and robustness.[2][3][5][6][7][8] The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity.

Causality Behind Experimental Choices:

  • Stationary Phase: C18 columns are the most common choice due to their hydrophobicity, which provides excellent retention and separation for a moderately polar compound like Vildagliptin.[2][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH to ensure the consistent ionization state of Vildagliptin, which is crucial for reproducible retention times. The organic modifier is adjusted to control the elution strength and achieve optimal separation.[2][4][7][8][9]

  • Detection: UV detection is widely used, with wavelengths typically set between 210 nm and 227 nm, where Vildagliptin exhibits adequate absorbance.[1][2][3][4]

Data Presentation: Comparison of Validated RP-HPLC Methods for Vildagliptin

Parameter Method 1 [4]Method 2 [2]Method 3 [8]Method 4 [3]
Column Symmetry® Waters C18 (150 mm x 4.6 mm, 5 µm)Inertsil ODS-4 (250 x 4.6 mm, 3 µm)Inertsil C18 (250 mm x 4.6 mm)Altima C18 (150mm x 4.6mm, 5μm)
Mobile Phase Potassium dihydrogen phosphate buffer (pH 4.6) : Acetonitrile : Methanol (30:50:20, v/v/v)1% Perchloric acid and buffer : Acetonitrile : Methanol (870:100:30 v/v/v)Acetonitrile : Phosphate Buffer (60:40), pH 3.6Dilute phosphoric acid solution (pH 2.6) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.5 mL/min
Detection Wavelength 220 nm210 nm215 nm210 nm
Linearity Range 5-200 µg/mL50% to 150% of test concentrationNot Specified5-30 ppm
Retention Time Not Specified~10 min3.924 min3.05 min
Ultra-Performance Liquid Chromatography (UPLC): For Higher Throughput and Resolution

UPLC, an evolution of HPLC, utilizes smaller particle size columns (<2 µm) and higher pressures to deliver faster analysis times and improved resolution. This is particularly advantageous for complex impurity profiling and high-throughput screening. For Vildagliptin, UPLC methods can significantly reduce run times while maintaining or even enhancing separation efficiency compared to conventional HPLC.[10][11][12]

Expertise & Experience Insight: The primary driver for adopting UPLC is the need for increased sample throughput without compromising data quality. The enhanced resolution is also critical for separating closely eluting impurities that might be missed with standard HPLC methods.

Data Presentation: UPLC vs. HPLC for Vildagliptin Analysis

Parameter UPLC Method [12]Conventional HPLC Method [2]
Column Phenomenex C18 (100 mm, 2.1 mm i.d., 1.8 µm)Inertsil ODS-4 (250 x 4.6 mm, 3 µm)
Mobile Phase Potassium di-hydrogen phosphate (pH 4) : Acetonitrile (70:30 v/v)1% Perchloric acid and buffer : Acetonitrile : Methanol (870:100:30 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time 2.02 min~10 min
Linearity Range 0.5-5 µg/mL50% to 150% of test concentration
High-Performance Thin-Layer Chromatography (HPTLC): A Versatile and Cost-Effective Alternative

HPTLC offers a simple, rapid, and cost-effective method for the quantification of Vildagliptin, particularly for routine quality control and stability studies.[1][13][14][15] It allows for the simultaneous analysis of multiple samples, increasing throughput.

Trustworthiness through Self-Validation: The visual nature of HPTLC allows for a direct assessment of separation and the detection of any unexpected spots, providing an inherent self-validating aspect to the analysis.

Data Presentation: Comparison of Validated HPTLC Methods for Vildagliptin

Parameter Method 1 [1]Method 2 [13]Method 3 [14]
Mobile Phase Chloroform : n-Butanol : Methanol (5:2:3 v/v/v)Hexane : Methanol : Acetonitrile : Glacial Acetic Acid (2:3.5:2.5:0.2 v/v/v/v)Ethyl acetate : Methanol (8.5: 1.5, v/v)
Detection Wavelength 227 nm217 nm217 nm
Linearity Range 2000-20,000 ng/bandVildagliptin: 100 ng/band (for system suitability)200-1000 ng/band
Rf Value Not Specified0.73 ± 0.020.37 ± 0.003
LOD 357.31 ng/bandNot SpecifiedNot Specified
LOQ 1082.76 ng/bandNot SpecifiedNot Specified
Spectrophotometric Methods: Simplicity for Routine Quantification

UV-Visible spectrophotometry provides a straightforward and economical approach for the determination of Vildagliptin in bulk and pharmaceutical dosage forms.[16][17][18][19] These methods are often based on direct measurement of absorbance or the formation of a colored complex.

Authoritative Grounding: While simple, the specificity of spectrophotometric methods can be a limitation, as they may be susceptible to interference from excipients or impurities that absorb at the same wavelength. Therefore, their application is often best suited for the analysis of pure drug substances or simple formulations where interference is minimal.

Data Presentation: Comparison of Validated Spectrophotometric Methods for Vildagliptin

Parameter Method 1 [16]Method 2 [17]Method 3 [19]
Principle Charge transfer complex with DDQ, TCNQ, p-chloranilCharge transfer complex with Picric acidDirect UV absorbance
Solvent MethanolChloroformWater, 0.1 N HCl, Phosphate buffer pH 7.4
λmax 461 nm (DDQ), 838 nm (TCNQ), Not specified (p-chloranil)410 nm210 nm
Linearity Range 50-300 µg/mL (DDQ), 10-85 µg/mL (TCNQ), 50-350 µg/mL (p-chloranil)3-32 µg/mL2-12 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Quantification of Impurities

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This makes it an indispensable tool for the identification and quantification of trace-level impurities and degradation products of Vildagliptin.[10][11][20][21] UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers even greater sensitivity and specificity.[10][11]

Expertise & Experience Insight: The primary advantage of LC-MS is its ability to provide structural information about unknown impurities, which is crucial for process optimization and regulatory submissions. The high sensitivity allows for the detection and quantification of genotoxic impurities at parts-per-million (ppm) levels.

Experimental Protocols

The following are detailed, step-by-step methodologies for key analytical techniques, designed to be readily implemented in a laboratory setting.

Protocol: Validated RP-HPLC Method for the Determination of Vildagliptin and its Intermediate (AAD)[4]

1. Chromatographic Conditions:

  • Column: Symmetry® Waters C18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Prepare a filtered and degassed mixture of potassium dihydrogen phosphate buffer (pH 4.6), acetonitrile, and methanol in the ratio of 30:50:20 (v/v/v).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 25 µL

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Vildagliptin and 3-amino-1-adamantanol (AAD) reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL for Vildagliptin and 30 µg/mL for AAD).

3. Sample Solution Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.
  • Accurately weigh a portion of the powder equivalent to a known amount of Vildagliptin and transfer it to a volumetric flask.
  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm membrane filter.

4. System Suitability:

  • Inject the standard solution six times.
  • The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
  • The theoretical plates for the Vildagliptin peak should be greater than 2000.
  • The tailing factor for the Vildagliptin peak should be less than 2.0.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.
  • Calculate the amount of Vildagliptin and AAD in the sample by comparing the peak areas with those of the standard.

Protocol: Stability-Indicating HPTLC Method for Vildagliptin[1]

1. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
  • Mobile Phase: Chloroform : n-Butanol : Methanol (5:2:3 v/v/v).
  • Chamber Saturation: Saturate the chromatographic chamber with the mobile phase for 20 minutes.
  • Development: Develop the plate up to a distance of 80 mm.
  • Detection: Densitometric scanning at 227 nm.

2. Standard Solution Preparation:

  • Prepare a stock solution of Vildagliptin in methanol (e.g., 1000 µg/mL).
  • From the stock solution, prepare working standards in the range of 2000-20,000 ng/band.

3. Sample Application:

  • Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug with 0.1 N HCl at 80°C for 2 hours.
  • Alkali Hydrolysis: Treat the drug with 0.1 N NaOH at 80°C for 2 hours.
  • Oxidative Degradation: Treat the drug with 3% H2O2 at room temperature for 24 hours.
  • Thermal Degradation: Keep the drug in an oven at 105°C for 24 hours.
  • Photolytic Degradation: Expose the drug to UV light (254 nm) for 24 hours.
  • Analyze the stressed samples alongside a non-degraded standard.

Visualization of Workflows

General Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization dev Method Development opt Method Optimization dev->opt protocol Define Validation Parameters (ICH Q2(R1)) opt->protocol spec Specificity protocol->spec lin Linearity protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod LOD protocol->lod loq LOQ protocol->loq rob Robustness protocol->rob report Validation Report routine Routine Use report->routine

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Experimental Workflow for RP-HPLC Analysis of Vildagliptin

G prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection chrom Chromatographic Separation hplc->chrom data Data Acquisition (Chromatogram) chrom->data analysis Data Analysis (Peak Integration, Quantification) data->analysis report Result Reporting analysis->report

Caption: A streamlined workflow for the RP-HPLC analysis of Vildagliptin.

Conclusion

The selection of an appropriate analytical method for Vildagliptin and its intermediates is a critical step in ensuring drug quality and patient safety. This guide has provided a comparative overview of various validated techniques, including HPLC, UPLC, HPTLC, spectrophotometry, and LC-MS. While HPLC remains the gold standard for its robustness and reliability, UPLC offers significant advantages in terms of speed and resolution. HPTLC and spectrophotometric methods provide cost-effective alternatives for routine analysis, whereas LC-MS is unparalleled for impurity identification and trace-level quantification.

The provided protocols and workflows are intended to serve as a practical resource for laboratory professionals. It is imperative to remember that any selected method must be thoroughly validated in the user's laboratory to demonstrate its suitability for the intended purpose, in accordance with the principles of scientific integrity and regulatory expectations.

References

A Comparative Guide to the Identification and Characterization of Vildagliptin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1] Ensuring the purity and safety of this critical therapeutic agent is paramount, necessitating a comprehensive understanding and rigorous control of its potential impurities. This guide provides an in-depth, comparative analysis of the analytical methodologies for the identification and characterization of Vildagliptin impurities, offering field-proven insights for researchers, scientists, and drug development professionals.

The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[1][2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for their detection, identification, and quantification.

The Analytical Arsenal: A Comparative Overview

The characterization of Vildagliptin impurities relies on a suite of sophisticated analytical techniques. The choice of methodology is dictated by the nature of the impurity, the required sensitivity, and the specific goals of the analysis, such as routine quality control or in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are the workhorses for impurity profiling in the pharmaceutical industry. These techniques offer excellent resolution and sensitivity for separating Vildagliptin from its related substances.

Expertise in Action: The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. A reversed-phase C18 column is commonly employed for Vildagliptin and its impurities.[3][4] Gradient elution, where the mobile phase composition is varied over time, is often preferred to effectively separate impurities with a wide range of polarities.[4] The development of a stability-indicating HPLC method is a key objective, ensuring that all significant degradation products are well-resolved from the parent drug peak.[5][6]

Comparative Performance:

FeatureHPLCUPLC
Particle Size 3-5 µm<2 µm
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower
System Pressure LowerHigher

UPLC systems, with their smaller particle-sized columns, provide faster analysis times and improved resolution, making them particularly advantageous for high-throughput screening and complex impurity profiles.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification of unknown impurities, coupling liquid chromatography with mass spectrometry is indispensable. LC-MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the chemical structures of impurities.

Causality in Experimental Design: The choice of ionization source in MS is a critical decision. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Vildagliptin and its degradation products, typically yielding the protonated molecular ion [M+H]⁺.[8][9] Tandem mass spectrometry (MS/MS) further fragments the molecular ion, providing valuable structural information.

A Self-Validating System: The combination of retention time data from LC and mass spectral data from MS provides a high degree of confidence in impurity identification. By comparing the fragmentation patterns of the impurity with that of the parent drug, the site of modification can often be deduced.

Forced Degradation Studies: Unmasking Potential Impurities

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[8][10] By subjecting Vildagliptin to harsh conditions such as acid, base, oxidation, heat, and light, potential degradation pathways can be elucidated, and analytical methods can be validated for their stability-indicating capabilities.[9][11]

Vildagliptin has been shown to be susceptible to degradation under various stress conditions:

  • Acidic and Basic Hydrolysis: Degradation is observed in both acidic and basic media, leading to the formation of several degradation products.[8][12] Studies have shown significant degradation in 1M HCl and 1M NaOH.[8]

  • Oxidative Degradation: Vildagliptin is also prone to degradation in the presence of oxidizing agents like hydrogen peroxide.[8][9]

  • Thermal and Photolytic Stress: While generally more stable under thermal and photolytic conditions, some degradation can occur.[12]

The presence of excipients can also influence the stability of Vildagliptin, sometimes offering a protective effect.[10][12]

Known Impurities of Vildagliptin

Through extensive research and regulatory filings, a number of process-related and degradation impurities of Vildagliptin have been identified and characterized. These are often available as reference standards to aid in analytical method development and validation.[13][14][15]

Impurity Name/IdentifierTypeTypical Formation Conditions
(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E)Process-relatedIdentified in laboratory batches.[16]
(8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F)Degradation product of Impurity-EFormed from the degradation of Impurity-E in diluent.[16]
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acidDegradationFormed under acidic and basic conditions.[8]
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidDegradationFormed under acidic and basic conditions.[8]
Vildagliptin Amide ImpurityDegradationHydrolysis of the nitrile group.
Potentially Genotoxic Impurities (e.g., pyridine, 4-dimethylaminopyridine)Process-relatedUsed in the synthesis process.[17]

Experimental Protocols

Protocol 1: HPLC Method for Vildagliptin and its Impurities

This protocol provides a general framework. Specific parameters should be optimized for the particular instrument and impurities of interest.

  • Chromatographic System: A validated HPLC or UPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: A suitable buffer, such as phosphate or ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient program that allows for the separation of all known and potential impurities.

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm.[5][18]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Vildagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve Vildagliptin in a solution of 1M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.[9] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Vildagliptin in a solution of 0.1M NaOH and keep at room temperature or elevated temperature for a defined period.[9] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Vildagliptin with 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose solid Vildagliptin to dry heat (e.g., 70°C).[11]

  • Photodegradation: Expose a solution of Vildagliptin to UV light.[9]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.

Visualization of Key Processes

Impurity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Characterization Vildagliptin_API Vildagliptin API/ Drug Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Vildagliptin_API->Forced_Degradation Stress Conditions HPLC_UPLC HPLC / UPLC Separation Forced_Degradation->HPLC_UPLC UV_Detector UV Detection HPLC_UPLC->UV_Detector MS_Detector Mass Spectrometry (MS, MS/MS) HPLC_UPLC->MS_Detector Impurity_Profiling Impurity Profiling UV_Detector->Impurity_Profiling Structure_Elucidation Structure Elucidation MS_Detector->Structure_Elucidation Quantification Quantification Impurity_Profiling->Quantification

Caption: Workflow for Vildagliptin Impurity Identification and Characterization.

Vildagliptin_Degradation cluster_degradation Degradation Pathways cluster_products Degradation Products Vildagliptin Vildagliptin Acid_Base Acid/Base Hydrolysis Vildagliptin->Acid_Base Oxidation Oxidation Vildagliptin->Oxidation Amide_Impurity Amide Impurity (Hydrolysis of Nitrile) Acid_Base->Amide_Impurity Oxidative_Degradants Oxidative Degradants Oxidation->Oxidative_Degradants Carboxylic_Acid_Impurity Carboxylic Acid Impurity (Hydrolysis of Amide) Amide_Impurity->Carboxylic_Acid_Impurity

Caption: Simplified Degradation Pathways of Vildagliptin.

Conclusion

The identification and characterization of Vildagliptin impurities is a multifaceted process that is integral to ensuring the quality, safety, and efficacy of this important antidiabetic medication. A thorough understanding of the potential degradation pathways, coupled with the strategic application of advanced analytical techniques such as HPLC, UPLC, and LC-MS, is essential for robust impurity profiling. The experimental protocols and comparative insights provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to develop and validate effective methods for the control of Vildagliptin impurities.

References

A Comparative Guide to Establishing the Stereochemical Purity of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in the chiral environment of the human body. The seemingly minor spatial rearrangement of atoms can be the difference between a potent therapeutic and an inert—or even harmful—substance. This principle is of paramount importance for molecules like (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1][2][3] The biological activity of Vildagliptin is intrinsically linked to the (S)-configuration of the pyrrolidine ring, making the enantiomeric purity of this precursor a critical quality attribute that must be rigorously controlled and validated.[1]

This guide provides an in-depth comparison of two orthogonal analytical techniques for the determination of the stereochemical purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) . We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for stereochemical purity assessment.

The Imperative of Stereochemical Purity in Drug Development

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines regarding the stereochemical characterization of drug substances.[4][5][6][7][8] For a chiral drug developed as a single enantiomer, the drug substance specification must include a validated enantioselective analytical procedure to quantify the undesired enantiomer.[4][7] This is to ensure consistent product quality and to mitigate any potential risks associated with the inactive or potentially toxic enantiomer. The choice of analytical methodology is therefore a critical decision in the drug development process, with implications for process control, stability testing, and final product release.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[6][9][10] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[11] For polar compounds like this compound, polysaccharide-based CSPs are often effective.[12][13]

Causality of Experimental Choices

The selection of a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is based on its proven ability to form transient, diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion phenomena.[11] The mobile phase, a mixture of a non-polar solvent like n-hexane and a more polar alcohol like isopropanol or ethanol, is optimized to achieve a balance between retention and resolution. A small amount of an additive, such as trifluoroacetic acid (TFA), can be used to improve peak shape by minimizing tailing.[12]

Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic standard of 1-(2-Chloroacetyl)pyrrolidine-2-carboxamide at the same concentration to verify the elution order and resolution.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Purity (Enantiomeric Excess - ee):

    • % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

    • % Enantiomeric Excess (ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation: Chiral HPLC
Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) 8.510.2
Peak Area 1,250,0006,250
Resolution (Rs) \multicolumn{2}{c}{ > 2.0 }

Enantiomeric Purity Calculation:

  • % Enantiomeric Purity = [1,250,000 / (1,250,000 + 6,250)] x 100 = 99.5%

  • % Enantiomeric Excess (ee) = [ (1,250,000 - 6,250) / (1,250,000 + 6,250) ] x 100 = 99.0%

Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Sample & Racemic Standard Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Column Chiral Stationary Phase (Chiralcel® OD-H) Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Purity & Excess Integration->Calculation Result Result Calculation->Result Final Report

Caption: Workflow for chiral HPLC analysis.

Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric purity through the use of Chiral Solvating Agents (CSAs).[14][15] CSAs are enantiomerically pure compounds that form non-covalent, diastereomeric complexes with the enantiomers of the analyte.[16][17][18] These transient diastereomeric complexes exhibit different NMR spectra, leading to the splitting of signals for the enantiomers, which can then be quantified.[19]

Causality of Experimental Choices

The choice of a CSA is critical and depends on the functional groups present in the analyte. For this compound, a chiral acid such as (R)-(-)-Mandelic acid can be an effective CSA. The formation of diastereomeric complexes is driven by interactions such as hydrogen bonding between the carboxylic acid of the CSA and the amide groups of the analyte, as well as aromatic stacking interactions. These interactions lead to a sufficiently different magnetic environment for the protons of the (S)- and (R)-enantiomers, resulting in observable chemical shift non-equivalence (Δδ). Deuterated chloroform (CDCl3) is a common solvent for this analysis as it is largely non-interactive and provides a clear spectral window.

Experimental Protocol: NMR with CSA
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Reagents and Solvents:

    • This compound sample.

    • (R)-(-)-Mandelic acid (CSA).

    • Deuterated chloroform (CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in approximately 0.7 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.5 molar equivalents of (R)-(-)-Mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample-CSA mixture.

    • Identify a well-resolved proton signal that shows clear splitting for the two enantiomers (e.g., a proton on the pyrrolidine ring).

  • Data Analysis and Calculation:

    • Integrate the signals corresponding to the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric purity and enantiomeric excess using the same formulas as for HPLC, substituting peak areas with integral values.

Data Presentation: NMR with CSA
EnantiomerChemical Shift (δ, ppm)Integral Value
(S)-enantiomer 4.65 (dd)1.00
(R)-enantiomer 4.62 (dd)0.005

Enantiomeric Purity Calculation:

  • % Enantiomeric Purity = [1.00 / (1.00 + 0.005)] x 100 = 99.5%

  • % Enantiomeric Excess (ee) = [ (1.00 - 0.005) / (1.00 + 0.005) ] x 100 = 99.0%

Visualization: NMR with CSA Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Weigh Test Sample Dissolution Dissolve in CDCl3 Sample->Dissolution Add_CSA Add Chiral Solvating Agent Dissolution->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Signal_Splitting Observe Diastereomeric Signal Splitting Acquire_Spectrum->Signal_Splitting Integration Integrate Split Signals Signal_Splitting->Integration Calculation Calculate Enantiomeric Purity & Excess Integration->Calculation Result Result Calculation->Result Final Report

Caption: Workflow for NMR analysis with a CSA.

Comparison of Chiral HPLC and NMR with CSA

FeatureChiral HPLCNMR with Chiral Solvating Agents
Principle Physical separation based on differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes leading to spectral differentiation.
Sensitivity High (can detect impurities down to ~0.05%).Moderate (typically reliable for impurities >0.5-1%).
Quantification Highly accurate and precise due to baseline separation.Accuracy can be affected by peak overlap and integration challenges.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Relatively rapid; involves screening a few CSAs.
Sample Throughput Higher, with typical run times of 15-30 minutes per sample.Lower, as each sample is prepared and analyzed individually.
Confirmation of Identity Provides retention time, which is not an absolute identifier.Provides structural information, confirming the identity of the enantiomers.
Sample Consumption Low (micrograms per injection).Higher (milligrams per sample).
Robustness Generally very robust and reproducible once the method is validated.Can be sensitive to concentration, temperature, and solvent effects.

Alternative and Complementary Techniques

While HPLC and NMR are workhorse techniques, other methods can also be employed for stereochemical purity analysis.

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC for chiral compounds.[20][21][22][23] It is also considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.[21]

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[24][25] VCD is an absolute method for determining both enantiomeric purity and absolute configuration without the need for a chiral reference standard.[24][26][27][28]

Conclusion and Recommendations

Both Chiral HPLC and NMR with Chiral Solvating Agents are powerful and valid techniques for establishing the stereochemical purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and release testing , where high throughput, sensitivity, and validated quantitation are paramount, Chiral HPLC is the method of choice . Its robustness and ability to detect trace levels of the unwanted enantiomer make it ideal for ensuring product specifications are met.

  • For research and development, process optimization, and as an orthogonal confirmatory technique , NMR with CSAs offers a rapid and structurally informative alternative . It is particularly useful for quick checks of enantiomeric purity without extensive method development.

In a comprehensive drug development program, the use of two orthogonal methods, such as Chiral HPLC and NMR with a CSA, provides a self-validating system and a higher degree of confidence in the stereochemical purity of the target compound. This dual-method approach strengthens the analytical package for regulatory submissions and ensures the consistent quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Analytical Standards for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical standards for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS 214398-99-9), a critical intermediate in the synthesis of the antidiabetic drug Vildagliptin.[1][2][3] For professionals in drug development and quality control, the purity and identity of such intermediates are paramount. This document offers a comparative analysis against its most common related impurities, provides validated experimental protocols, and explains the scientific rationale behind the analytical choices, ensuring robust and reliable characterization.

The Central Role of this compound as a Reference Standard

This compound, hereafter referred to as CPA, is not only a precursor but also a potential process impurity in the Vildagliptin manufacturing chain.[4][5][6][7] An analytical standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. Its primary functions are:

  • Identity Confirmation: To unequivocally confirm the presence of CPA in a sample.

  • Purity Assessment: To quantify the level of CPA and separate it from related substances and degradation products.

  • Assay Determination: To measure the exact concentration of CPA in a substance.

A reliable reference standard, such as those available from suppliers like LGC Standards, is accompanied by a Certificate of Analysis (CoA) that validates its identity via techniques like NMR and Mass Spectrometry (MS) and specifies its purity, often determined by High-Performance Liquid Chromatography (HPLC).[4][5][6]

Comparative Analysis: CPA vs. Key Related Impurities

Effective quality control requires analytical methods that can distinguish CPA from its structurally similar impurities. The two most analytically significant alternatives are its stereoisomer, the (R)-enantiomer, and its potential hydrolysis product, the hydroxy-analog.

ParameterThis compound (CPA) (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide
CAS Number 214398-99-9[4]1211679-98-9[8][9]96166-39-1[8]
Molecular Formula C₇H₁₁ClN₂O₂[4]C₇H₁₁ClN₂O₂[8]C₇H₁₂N₂O₃[8]
Molecular Weight 190.63 g/mol [4]190.63 g/mol [8]172.18 g/mol [8]
Typical Purity >95% (HPLC)[4][6]Typically supplied as a reference materialTypically supplied as a reference material
Primary Analytical Challenge Baseline separation from other impuritiesChiral Separation: Differentiating from the (S)-isomerPolarity Difference: Achieving chromatographic resolution from CPA
The Stereoisomeric Challenge: (S)-CPA vs. (R)-CPA

The most critical analytical task is ensuring the stereochemical purity of CPA. The (S)-configuration is essential for its role in the synthesis of Vildagliptin.[2] Since enantiomers have identical physical properties in a non-chiral environment, standard HPLC methods will not separate them.

  • Causality of Experimental Choice: A chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. The choice of a specific CSP (e.g., polysaccharide-based) is foundational for developing a method to control the enantiomeric excess of the desired (S)-isomer.

The Polarity Challenge: CPA vs. its Hydroxy-Analog

The hydroxy-analog represents a potential impurity formed through hydrolysis of the reactive chloroacetyl group.[2] While structurally similar, the replacement of the chlorine atom with a hydroxyl group significantly increases the molecule's polarity.

  • Causality of Experimental Choice: Reversed-phase HPLC is the ideal technique for this separation. The less polar CPA will interact more strongly with the non-polar C18 stationary phase and thus have a longer retention time than the more polar hydroxy-analog. A gradient elution method is often preferred to ensure sharp peaks and adequate separation (resolution) between the two compounds.

Experimental Methodologies & Self-Validating Protocols

The following protocols are representative methodologies for the analysis of CPA. Each includes a System Suitability Test (SST), a mandatory step that validates the performance of the chromatographic system before sample analysis, making the protocol a self-validating system.

Protocol 1: HPLC-UV Purity Method for CPA and Hydroxy-Analog

This method is designed to determine the purity of CPA and resolve it from its hydroxy-analog and other potential non-chiral impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Prep (1 mg/mL in Mobile Phase A) a1 HPLC System Equilibration p1->a1 a2 System Suitability Test (SST) Inject Standard Solution (5x) a1->a2 d1 Check SST Criteria (RSD <2.0%, Resolution >2.0) a2->d1 a3 Analyze Samples d2 Integrate Peaks & Quantify (% Area Normalization) a3->d2 d1->a1 If Fail d1->a3 If Pass d3 Generate Report d2->d3

Caption: HPLC Purity Analysis Workflow.

Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 210 nmWavelength suitable for detecting the amide chromophore.
Injection Vol. 10 µL

System Suitability Test (SST) Criteria:

  • Resolution: The resolution between the CPA and hydroxy-analog peaks must be greater than 2.0.

  • Tailing Factor: The tailing factor for the CPA peak should be less than 1.5.

  • Precision: The relative standard deviation (RSD) for five replicate injections of the CPA standard should be less than 2.0%.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (S)- and (R)-enantiomers of CPA.

Method Parameters:

ParameterRecommended SettingRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmA polysaccharide-based chiral stationary phase known for broad enantioselectivity.
Mobile Phase Isocratic: n-Hexane / Ethanol (80:20, v/v)Normal-phase conditions are typical for this type of chiral separation.
Flow Rate 0.8 mL/minOptimized for resolution on the chiral column.
Column Temp. 25 °CTemperature can significantly impact chiral separation; consistency is key.
Detector UV at 210 nm
Injection Vol. 10 µL

System Suitability Test (SST) Criteria:

  • Resolution: A standard containing both (S)- and (R)-isomers (a racemic mixture or a spiked sample) must be used. The resolution between the two enantiomer peaks must be greater than 1.5.

  • Precision: The RSD for five replicate injections of the (S)-CPA standard should be less than 2.0%.

Protocol 3: Identity Confirmation by LC-MS

Mass spectrometry is used to confirm the identity by providing molecular weight information. The HPLC method from Protocol 1 can be directly coupled to a mass spectrometer.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for these molecules. Positive mode will detect the protonated molecule [M+H]⁺.
Expected m/z 191.06 ([M+H]⁺ for C₇H₁₁ClN₂O₂)Corresponds to the molecular weight of 190.63 plus a proton.
Scan Range 100 - 500 m/zA range sufficient to capture the parent ion and potential fragments.

Logical Relationships in Vildagliptin Synthesis

The diagram below illustrates the relationship between the final active pharmaceutical ingredient (API), Vildagliptin, its key CPA intermediate, and the related impurities discussed. Understanding these connections is vital for developing a comprehensive control strategy.

G node_api Vildagliptin (API) (S)-Configuration node_cpa This compound (CPA) Key Intermediate node_cpa->node_api Synthesis node_r (R)-Isomer Stereoisomeric Impurity node_cpa->node_r Potential Contaminant node_oh Hydroxy-Analog Hydrolysis Impurity node_cpa->node_oh Degradation Pathway

Caption: Vildagliptin Synthesis and Impurity Relationship.

Conclusion

The analytical control of this compound is a multi-faceted task that relies on the availability of a high-quality reference standard. A comprehensive analytical approach must not only quantify the purity of the intermediate but also possess the specificity to resolve it from critical related impurities, particularly its enantiomer and potential degradants. By employing orthogonal methods such as reversed-phase and chiral HPLC, coupled with mass spectrometry for identity confirmation, researchers can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of the final Vildagliptin drug product. The protocols and rationale outlined in this guide provide a robust framework for achieving this essential objective.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Vildagliptin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) such as Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, demands the highest standards of quality control.[1] The analytical methods employed to quantify the API and its impurities are the bedrock of this quality assurance, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for Vildagliptin, focusing on the critical process of cross-validation to ensure consistency and reliability of results across different analytical techniques.

The Imperative of Analytical Method Validation in Vildagliptin Synthesis

The synthesis of Vildagliptin, (S)-1-[N-(3-hydroxy-1-adamantyl) glycyl] pyrrolidine-2-carbonitrile, involves multiple steps where impurities can be introduced.[2] Therefore, robust analytical methods are essential for in-process controls and final product release. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[3][4]

Cross-validation of analytical methods becomes crucial when, for instance, a manufacturing site needs to transfer a method to a quality control laboratory, or when a new, more efficient method (like UPLC) is intended to replace an older one (like HPLC). It provides documented evidence that different analytical methods yield comparable results, ensuring seamless transitions and consistent product quality.

Comparative Analysis of Key Analytical Methods for Vildagliptin

This guide will focus on two widely employed analytical techniques for Vildagliptin: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While both are powerful separation techniques, they operate on different principles and offer distinct advantages.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[6][7] It is extensively used for the routine quality control of Vildagliptin.

Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Vildagliptin, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. Detection is typically performed using a UV detector.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC is a more recent advancement that utilizes smaller particle sizes in the stationary phase, allowing for faster analysis times and higher resolution compared to traditional HPLC.[8][9][10] Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification.

Principle of Operation: UPLC operates on the same principles as HPLC but at much higher pressures. The MS/MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This allows for unambiguous identification and quantification of Vildagliptin and its impurities, even at very low concentrations.[8][9][10]

Experimental Data and Performance Comparison

The following tables summarize the performance characteristics of representative RP-HPLC and UPLC-MS/MS methods for Vildagliptin analysis, based on published data.

Table 1: Chromatographic Conditions and System Suitability
ParameterRP-HPLC MethodUPLC-MS/MS Method
Column C18 (e.g., 250mm x 4.6mm, 5µm)[11]UPLC C18 (e.g., 50mm x 2.1mm, 1.7µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (85:15 v/v)[11]Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 0.8 mL/min[11]0.4 mL/min
Detection UV at 210 nm[11]ESI-MS/MS
Retention Time ~3 minutes[1]< 2 minutes
Theoretical Plates > 2000> 10000
Tailing Factor < 1.5< 1.2
Table 2: Validation Parameters
ParameterRP-HPLC MethodUPLC-MS/MS Method
Linearity Range 30-100 µg/mL[11]0.1-50 µg/mL
Correlation Coefficient (r²) > 0.999[6]> 0.998[8]
Accuracy (% Recovery) 96.2 - 99.3%[11]98 - 102%
Precision (% RSD) < 2%[11]< 1.5%
Limit of Detection (LOD) ~0.06 µg/mL~0.44 ppm (ng/mL)[9]
Limit of Quantification (LOQ) ~0.21 µg/mL~1.46 ppm (ng/mL)[9]

Cross-Validation Experimental Design

To formally cross-validate these two methods, a well-defined protocol is essential. The objective is to demonstrate that the UPLC-MS/MS method produces results that are equivalent to the established RP-HPLC method for the quantification of Vildagliptin in a given set of samples.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_eval Data Evaluation Sample Vildagliptin Samples (Bulk Drug & Formulations) Prep Prepare Stock & Working Solutions Sample->Prep HPLC Analyze via RP-HPLC Method Prep->HPLC UPLC Analyze via UPLC-MS/MS Method Prep->UPLC Data_HPLC HPLC Results (% Assay, Impurity Profile) HPLC->Data_HPLC Data_UPLC UPLC-MS/MS Results (% Assay, Impurity Profile) UPLC->Data_UPLC Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_UPLC->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of RP-HPLC and UPLC-MS/MS methods.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of Vildagliptin API and finished dosage forms should be selected for the study.

  • Sample Preparation: Prepare a single stock solution from each sample. From this stock, prepare replicate working solutions for analysis by both methods.

  • Analysis:

    • Inject six replicate preparations of each sample into the RP-HPLC system.

    • Inject six replicate preparations of each sample into the UPLC-MS/MS system.

  • Data Collection: Record the peak areas and calculate the % assay of Vildagliptin for each injection. Identify and quantify any impurities.

  • Statistical Analysis:

    • Precision: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from each method.

    • Accuracy (Comparative): Compare the mean % assay results obtained from both methods using a Student's t-test to determine if there is a statistically significant difference.

    • Variance Comparison: Use an F-test to compare the variance of the two methods.

    • Acceptance Criteria: The difference between the mean results of the two methods should not be statistically significant (p > 0.05), and the precision of both methods should meet the pre-defined acceptance criteria (e.g., RSD < 2%).

Causality Behind Experimental Choices

  • Why use the same stock solution? Preparing samples from a common stock solution minimizes variability arising from sample preparation, ensuring that any observed differences are due to the analytical methods themselves.

  • Why replicate injections? Multiple injections are crucial for assessing the precision of each method. A low RSD indicates high repeatability.

  • Why statistical tests? Visual comparison of results is not sufficient. Statistical tests like the t-test and F-test provide a quantitative and objective measure of the equivalence of the two methods.

Logical Relationship of Validation Parameters

ValidationParameters cluster_method Analytical Method cluster_outcome Outcome Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision Reliable Reliable & Consistent Results Accuracy->Reliable Precision->Reliable Robustness Robustness Robustness->Reliable

Caption: Interdependence of analytical validation parameters for reliable results.

Conclusion

Both RP-HPLC and UPLC-MS/MS are powerful and reliable methods for the analysis of Vildagliptin. RP-HPLC serves as an excellent choice for routine quality control due to its robustness and cost-effectiveness. UPLC-MS/MS, with its superior speed, resolution, and sensitivity, is highly advantageous for impurity profiling and in-depth investigations.

The cross-validation of these methods, as outlined in this guide, is a critical exercise to ensure the consistency and reliability of analytical data throughout the lifecycle of the drug product. By demonstrating the statistical equivalence of results, manufacturers can confidently employ the most appropriate analytical technology for a given application without compromising data integrity or product quality. This commitment to rigorous analytical science is fundamental to delivering safe and effective medicines to patients.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. This guide provides a comprehensive framework for benchmarking the efficiency of different catalysts in a given chemical synthesis. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to catalyst comparison.

Foundational Pillars of Catalyst Efficiency: Key Performance Indicators (KPIs)

To objectively compare catalysts, we must first define the metrics by which they are judged. The following Key Performance Indicators (KPIs) provide a quantitative basis for evaluation:

  • Conversion and Yield: Conversion measures the extent to which reactants are transformed into products, while yield quantifies the amount of desired product obtained from a given amount of raw material.[1] High conversion and yield are primary indicators of an effective catalyst, signifying efficient resource utilization.[1]

  • Selectivity: A catalyst's ability to preferentially promote the formation of a desired product over unwanted byproducts is termed selectivity.[2][3][4][5][6] High selectivity is paramount as it minimizes waste and simplifies downstream purification processes, directly impacting the economic viability of a synthesis.[3][4][5]

  • Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated.[7][8][9][10] It is a measure of the catalyst's stability and overall productivity.[7] TOF, on the other hand, is the number of catalytic cycles occurring per unit of time, reflecting the intrinsic activity of the catalyst.[7][8][9][11]

  • Stability and Deactivation: The operational lifetime of a catalyst is a crucial economic consideration.[1] Catalyst deactivation, the loss of activity and/or selectivity over time, can be caused by various factors including poisoning, fouling, sintering, and leaching.[12][13][14][15] Understanding and quantifying a catalyst's stability under reaction conditions is essential for practical applications.

Experimental Design for Catalyst Benchmarking: A Case Study in Suzuki-Miyaura Cross-Coupling

To illustrate the principles of catalyst benchmarking, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[16] This reaction is catalyzed by palladium complexes, and a wide variety of catalysts and ligands are available.[17][18]

Rationale for Experimental Choices

Our goal is to compare the efficiency of two commercially available palladium catalysts, Catalyst A ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and Catalyst B (Tris(dibenzylideneacetone)dipalladium(0) with a suitable phosphine ligand, e.g., XPhos), in the coupling of 4-bromoanisole with phenylboronic acid.

The choice of reactants, solvent, and base is kept constant to isolate the effect of the catalyst. Toluene is a common solvent for this reaction, and a mild base like potassium carbonate is often employed. The reaction temperature will be maintained at 100°C to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

  • 4-bromoanisole (reactant)

  • Phenylboronic acid (reactant)

  • Potassium carbonate (base)

  • Toluene (solvent)

  • Catalyst A: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • Catalyst B precursor: Tris(dibenzylideneacetone)dipalladium(0)

  • XPhos (ligand for Catalyst B)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate (drying agent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Schlenk flasks and Schlenk line for inert atmosphere reactions

  • Magnetic stir bars and stirrer/hotplates

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep_flask Prepare Schlenk flask with stir bar add_reactants Add 4-bromoanisole, phenylboronic acid, and K₂CO₃ prep_flask->add_reactants add_solvent Add toluene add_reactants->add_solvent inert_atm Degas and place under inert atmosphere add_solvent->inert_atm add_catalyst_A Add Catalyst A inert_atm->add_catalyst_A add_catalyst_B Add Catalyst B (precursor + ligand) heat Heat to 100°C with stirring add_catalyst_A->heat add_catalyst_B->heat sampling Take aliquots at specific time points heat->sampling quench Quench aliquots sampling->quench gc_analysis GC-FID analysis for conversion and yield quench->gc_analysis nmr_ms_analysis NMR and MS for product confirmation gc_analysis->nmr_ms_analysis

Caption: Experimental workflow for benchmarking catalyst efficiency.

Step-by-Step Procedure:

  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Inert Atmosphere: Add 5 mL of anhydrous toluene to the flask. Subject the mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the designated catalyst.

    • For Catalyst A: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol, 1 mol%).

    • For Catalyst B: Add Tris(dibenzylideneacetone)dipalladium(0) (0.005 mmol, 0.5 mol%) and XPhos (0.012 mmol, 1.2 mol%).

  • Reaction and Monitoring: Place the flask in a preheated oil bath at 100°C and stir vigorously. At designated time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.[19][20][21]

  • Sample Preparation for Analysis: Quench each aliquot by adding it to a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously and allow the layers to separate. Add a known amount of an internal standard (e.g., dodecane) to the organic layer. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Gas Chromatography (GC): Analyze the organic layer by GC-FID to determine the consumption of the starting material (4-bromoanisole) and the formation of the product (4-methoxybiphenyl).[22] This allows for the calculation of conversion and yield over time.

    • NMR and Mass Spectrometry: At the end of the reaction, isolate the product by column chromatography and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[19][23][24][25]

Data Analysis and Interpretation

The quantitative data obtained from the GC analysis should be tabulated for a clear comparison of the two catalysts.

Table 1: Comparison of Catalyst Performance in Suzuki-Miyaura Coupling

Time (h)Catalyst A - Conversion (%)Catalyst A - Yield (%)Catalyst B - Conversion (%)Catalyst B - Yield (%)
0.2535325553
0.560588583
185829896
29593>99>99
4>99>99>99>99
8>99>99>99>99

Calculating TON and TOF:

  • Turnover Number (TON): TON = (moles of product) / (moles of catalyst)[7][8]

  • Turnover Frequency (TOF): TOF = TON / time (initial rate)[7][8][11]

From the initial rate of the reaction (e.g., at 15 minutes), the TOF can be calculated to compare the intrinsic activity of the catalysts.

Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetal- lation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. By keeping all other reaction parameters constant, any observed differences in reaction rate, yield, and selectivity can be confidently attributed to the catalyst's performance. The use of an internal standard in GC analysis ensures accurate quantification, while the final product characterization by NMR and MS confirms the desired transformation.

Conclusion: An Evidence-Based Approach to Catalyst Selection

Benchmarking catalyst efficiency is not a one-size-fits-all process. It requires a systematic and evidence-based approach tailored to the specific reaction of interest. By focusing on well-defined KPIs, employing rigorous experimental design, and utilizing appropriate analytical techniques, researchers can make informed decisions in catalyst selection. This ultimately leads to the development of more efficient, cost-effective, and sustainable chemical syntheses.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Vildagliptin from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its high purity and specific stereochemistry, which are direct outcomes of the chosen synthetic pathway. The selection of starting materials and intermediates does not merely dictate manufacturing efficiency and cost; it fundamentally influences the impurity profile of the final Active Pharmaceutical Ingredient (API). These impurities, even in trace amounts, can potentially alter the drug's bioactivity, efficacy, and safety. This guide provides an in-depth comparison of Vildagliptin synthesized from different key intermediates, presenting the underlying chemical logic, comparative bioequivalence data, and the rigorous analytical protocols required to ensure therapeutic consistency.

The Mechanism of Action: Why Purity is Paramount

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing this degradation, Vildagliptin prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] This precise biological interaction demands a molecule of exacting structure and stereochemistry. Any structural alteration, such as an enantiomeric impurity or a process-related variant, could lead to reduced binding affinity for DPP-4, altered pharmacokinetics, or even off-target effects.

vildagliptin_moa cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Released Food->Incretins DPP4 DPP-4 Enzyme Insulin ↑ Insulin Secretion (Glucose-dependent) Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Incretins->DPP4 Degradation Blood_Glucose ↓ Lowered Blood Glucose Inactive Inactive Metabolites DPP4->Inactive Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition

Caption: Vildagliptin's mechanism of action as a DPP-4 inhibitor.

Comparative Analysis of Key Synthetic Pathways

The synthesis of Vildagliptin primarily revolves around the coupling of two key intermediates: a chiral pyrrolidine derivative and 3-amino-1-adamantanol. The choice of the starting material for the pyrrolidine moiety is a critical divergence point in many synthetic strategies.

Route A: Synthesis Originating from L-Proline

This is a widely adopted and cost-effective route.[3] L-proline is an inexpensive and readily available chiral starting material.

  • N-Acylation: L-proline is first N-acylated using chloroacetyl chloride. This reaction is typically performed in a non-aqueous solvent like tetrahydrofuran (THF) to prevent hydrolysis of the highly reactive acyl chloride.[4]

  • Carboxylic Acid to Nitrile Conversion: The carboxylic acid group of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then converted into a nitrile. This is a crucial step that can be achieved via multiple methods, such as conversion to an amide followed by dehydration.[5] A more streamlined, one-pot approach involves using sulfuric acid in acetonitrile, which acts as both reagent and solvent.[3]

  • Condensation: The resulting key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is then condensed with the second key intermediate, 3-amino-1-adamantanol, in the presence of a base (like potassium carbonate) to yield Vildagliptin.[5]

Route B: Synthesis Originating from L-Prolinamide

An alternative pathway utilizes L-prolinamide, which simplifies the conversion to the nitrile.[6]

  • N-Acylation: L-prolinamide is acylated with chloroacetyl chloride.

  • Dehydration: The amide group of the resulting (S)-1-(chloroacetyl)-2-pyrrolidinecarboxamide is then directly dehydrated to the corresponding carbonitrile using a dehydrating agent such as trifluoroacetic anhydride, cyanuric chloride, or phosphorus oxychloride.[5][6]

  • Condensation: The subsequent condensation step with 3-amino-1-adamantanol proceeds as in Route A.

The primary advantage of the L-prolinamide route is a potentially more direct conversion to the nitrile intermediate. However, L-prolinamide is more expensive than L-proline, which impacts the overall process economics.[4] The L-proline route, while involving an additional chemical transformation, is often preferred for large-scale manufacturing due to lower starting material costs.[3]

synthetic_routes cluster_route_a Route A cluster_route_b Route B A1 L-Proline A2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid A1->A2 Chloroacetyl Chloride A3 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile A2->A3 Nitrile Formation Vildagliptin Vildagliptin A3->Vildagliptin Condensation B1 L-Prolinamide B2 (S)-1-(chloroacetyl) -2-pyrrolidinecarboxamide B1->B2 Chloroacetyl Chloride B3 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile B2->B3 Dehydration B3->Vildagliptin Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Comparative synthetic routes to Vildagliptin.

The Impact of Synthesis on Impurity Profile and Bioactivity

The choice of synthetic route directly correlates with the potential impurities in the final API. Regulatory authorities like the FDA and EMA require that any impurity exceeding 0.1% be identified and characterized.[4] Common impurities in Vildagliptin synthesis include:

  • Starting Materials: Unreacted L-proline, L-prolinamide, or 3-amino-1-adamantanol.

  • Intermediates: Residual (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • By-products: Products from side reactions, such as the double N-alkylation product.[6]

  • Degradation Products: The most common is the amide impurity ((S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxamide), formed by the hydrolysis of the nitrile group.[7] This can occur under oxidative and alkaline stress conditions.[8][9]

While a well-controlled manufacturing process can produce high-purity Vildagliptin (>99.5%) regardless of the route[6], the critical question is whether subtle differences in the impurity profiles from different processes affect the in vivo bioactivity.

Bioequivalence Data: The Ultimate Test of Performance

Direct comparative bioactivity studies between Vildagliptin batches from explicitly different synthetic routes are not typically published. The most relevant and rigorous data comes from bioequivalence (BE) studies, which compare generic formulations (produced via distinct, proprietary synthetic routes) against the originator product (Novartis's Galvus®). These studies are the gold standard for confirming therapeutic equivalence.

A BE study's primary endpoints are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflect the rate and extent of drug absorption. For two products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the range of 80-125%.[10][11]

Table 1: Summary of Pharmacokinetic Data from Vildagliptin Bioequivalence Studies

Study ReferenceProduct ComparisonPharmacokinetic ParameterGeometric Mean Ratio (90% CI)Bioequivalent?
Schnaars Y, et al. (2022)[10][11]Generic 50 mg Tablet vs. Galvus®Cmax97.91% (92.22% - 103.94%)Yes
AUC₀₋t100.81% (99.00% - 102.66%)Yes
Ali A, et al. (2020)[12]Zomelis® vs. Galvus®Cmax100.14% (100.02% - 100.26%)Yes
AUC₀₋t99.92% (99.71% - 100.13%)Yes
Ali A, et al. (2020)[12]Jalra® vs. Galvus®Cmax100.03% (99.92% - 100.13%)Yes
AUC₀₋t99.88% (99.69% - 100.08%)Yes

Data compiled from published studies. CIs are for the ratio of Test vs. Reference product.

Interpretation: The data consistently show that Vildagliptin produced by different manufacturers—and therefore from different synthetic intermediates and processes—demonstrates bioequivalence to the originator product.[10][12][13] The geometric mean ratios for both Cmax and AUC are very close to 100%, with tight confidence intervals falling well within the regulatory acceptance criteria. This strongly indicates that despite potential variations in synthetic routes, the final drug products deliver a comparable amount of active substance to the systemic circulation at a similar rate, and are thus expected to have the same therapeutic effect and safety profile.

Essential Protocols for Ensuring Bio-Integrity

To guarantee that Vildagliptin from any synthetic route will exhibit the expected bioactivity, rigorous analytical and clinical validation is essential.

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol is designed to separate Vildagliptin from its known process-related and degradation impurities, proving the method's specificity.

Objective: To quantify known and unknown impurities in Vildagliptin API.

Methodology:

  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[9]

  • Mobile Phase: A gradient elution using a buffer (e.g., perchloric acid buffer) and an organic modifier (e.g., acetonitrile/methanol mixture).[9] The specific gradient program must be optimized to achieve separation of all known impurities from the main Vildagliptin peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Sample Preparation: Accurately weigh and dissolve the Vildagliptin API in a suitable diluent (e.g., water:acetonitrile) to a known concentration.

  • Forced Degradation (for method validation): Subject the Vildagliptin sample to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate degradation products.[8]

  • Analysis: Inject the standard solution, sample solution, and stressed samples into the chromatograph.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the Vildagliptin peak in the stressed samples must be confirmed to prove the method is stability-indicating.[8][9]

Protocol 2: Standard Bioequivalence Study Design

This protocol outlines the standard clinical design to compare the in vivo performance of two Vildagliptin formulations.

Objective: To compare the rate and extent of absorption of a Test Vildagliptin product against a Reference product.

be_study_workflow cluster_setup Study Setup cluster_period1 Period 1 cluster_period2 Period 2 Recruit Recruit Healthy Volunteers Screen Screening & Informed Consent Recruit->Screen Random Randomize into Two Sequences (TR, RT) Screen->Random Dose1 Administer Single Dose (Test or Reference) Random->Dose1 Sample1 Serial Blood Sampling (e.g., 0-24h) Dose1->Sample1 Washout Washout Period (e.g., 7 days) Sample1->Washout Analysis Bioanalytical Assay (LC-MS/MS) of Plasma Samples Dose2 Administer Crossover Dose (Reference or Test) Sample2 Serial Blood Sampling (e.g., 0-24h) Dose2->Sample2 Dose2->Analysis Washout->Dose2 PK_Calc Pharmacokinetic Analysis (Calculate Cmax, AUC) Analysis->PK_Calc Stat_Test Statistical Comparison (90% Confidence Intervals) PK_Calc->Stat_Test

Caption: Workflow for a randomized, two-way crossover bioequivalence study.

Methodology:

  • Design: A randomized, open-label, two-treatment, two-period, crossover study design is standard.[10]

  • Subjects: A cohort of healthy adult volunteers.

  • Procedure: a. Period 1: Following an overnight fast, subjects receive a single dose of either the Test (T) or Reference (R) product. Serial blood samples are collected over a defined period (e.g., 24 hours). b. Washout: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug. c. Period 2: Subjects receive the alternate product (R or T). The same blood sampling schedule is followed.

  • Bioanalysis: Plasma concentrations of Vildagliptin are measured using a validated LC-MS/MS method.

  • Pharmacokinetic & Statistical Analysis: Cmax, AUC₀₋t, and AUC₀₋∞ are calculated for each subject for both products. An analysis of variance (ANOVA) is performed on the log-transformed data, and the 90% CIs for the geometric mean ratios are determined.

Conclusion

The synthetic pathway chosen for Vildagliptin, particularly the selection of the initial pyrrolidine intermediate (L-proline vs. L-prolinamide), has significant implications for process chemistry and economics. While different routes can generate unique impurity profiles, the ultimate determinant of therapeutic value is the bioactivity of the final, purified API. Extensive bioequivalence data robustly demonstrates that Vildagliptin produced via different manufacturing processes can achieve identical pharmacokinetic profiles to the originator drug. This underscores a critical principle in drug development: the route may vary, but the final product's quality, purity, and in vivo performance must be rigorously controlled and validated. For researchers and developers, the focus must remain on implementing stringent analytical controls and, where necessary, conducting bioequivalence studies to ensure that any Vildagliptin product, regardless of its synthetic origin, is both safe and effective.

References

A Senior Application Scientist's Guide to the Enantioselective Synthesis and Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the synthesis and enantioselective analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. As a critical chiral intermediate in the production of the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, used in the management of type 2 diabetes, ensuring the stereochemical integrity of this molecule is paramount.[1] The (S)-configuration is essential for the pharmacological activity, while the (R)-enantiomer is considered inactive.[2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols.

Part 1: A Comparative Guide to Enantioselective Synthesis

The synthesis of this compound invariably begins with a chiral pool starting material, typically L-proline or its derivative, L-prolinamide. The primary challenge lies in performing the N-acylation with chloroacetyl chloride without inducing racemization. Below, we compare two prevalent strategies.

Strategy A: N-Acylation of L-Proline followed by Amidation

This classic two-step approach first creates the N-acylated carboxylic acid, which is subsequently converted to the primary amide. This method offers clear, stepwise control over the transformation.

Causality and Experimental Rationale: The initial N-acylation of L-proline with chloroacetyl chloride is a straightforward Schotten-Baumann type reaction. The subsequent step, amidation, requires the activation of the carboxylic acid. The use of dicyclohexylcarbodiimide (DCC) is a common and effective method for forming an active O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia (generated in situ from ammonium bicarbonate).[3] Maintaining a low temperature (10–15°C) during DCC addition is crucial to minimize the formation of the stable N-acylurea byproduct and prevent potential epimerization at the sensitive α-carbon.[2]

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

  • Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a reflux condenser.

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature, add 20 mL of water, and stir for 20 minutes to quench excess chloroacetyl chloride.

  • Perform a liquid-liquid extraction using ethyl acetate (200 mL, then 2 x 50 mL) after adding 20 mL of saturated brine.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.[3]

Step 2: Synthesis of this compound

  • Dissolve the crude carboxylic acid intermediate (10.0 g, ~0.052 mol) in 200 mL of dichloromethane (DCM).

  • Cool the solution to 10–15°C in an ice-water bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for an additional hour.

  • Monitor the reaction by TLC (5% MeOH in CHCl₃).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and excess ammonium salts.

  • Wash the residue with fresh DCM.

  • Combine the filtrates and concentrate under vacuum. The resulting crude product can be purified by column chromatography or crystallization.[3]

Strategy B: Direct N-Acylation of L-Prolinamide

This approach is more convergent, involving a single synthetic step from a commercially available starting material. It is often preferred in industrial settings due to its efficiency and reduced number of unit operations.

Causality and Experimental Rationale: This reaction directly acylates the secondary amine of L-prolinamide. The key challenge is the presence of two nucleophilic sites: the primary amide and the secondary amine. However, the secondary amine is significantly more nucleophilic and less sterically hindered, leading to preferential N-acylation. The reaction is typically performed at low temperature (0°C) to control reactivity and selectivity. A base, such as potassium carbonate, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4]

  • Pre-cool a solution of chloroacetyl chloride (11.5 g, 100 mmol) in 200 mL of THF to 0°C in an ice-salt bath.

  • Add L-prolinamide (11.2 g, 100 mmol) to the solution while maintaining the temperature at 0°C.

  • After 30 minutes of stirring at 0°C, add potassium carbonate (27.3 g, 200 mmol) to the reaction mixture.

  • Continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the consumption of L-prolinamide by Liquid Chromatography (LC).

  • Once the reaction is complete, filter the mixture and wash the filter cake with THF (50 mL).

  • Combine the filtrates and remove the solvent by rotary evaporation.

  • Dissolve the resulting oily residue in ethyl acetate, wash twice with water (50 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield this compound. A reported yield for this method is 90.7%.[4]

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_A Strategy A: From L-Proline cluster_B Strategy B: From L-Prolinamide A_Start L-Proline A_Int (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxylic acid A_Start->A_Int Chloroacetyl Chloride, THF, Reflux A_End (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide A_Int->A_End DCC, NH4HCO3, DCM B_Start L-Prolinamide B_End (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide B_Start->B_End Chloroacetyl Chloride, K2CO3, THF

Caption: Comparative workflows for the synthesis of the target compound.

Comparison of Synthetic Strategies
FeatureStrategy A (from L-Proline)Strategy B (from L-Prolinamide)
Starting Material L-ProlineL-Prolinamide
Number of Steps 21
Key Reagents Chloroacetyl Chloride, DCC, NH₄HCO₃Chloroacetyl Chloride, K₂CO₃
Reported Yield Not specified for combined steps~90.7%[4]
Advantages Stepwise control, avoids handling L-prolinamide which can be hygroscopic.Higher efficiency (one-pot), atom economy, simpler workup.
Disadvantages More steps, use of toxic DCC, formation of DCU byproduct complicates purification.Requires commercially available L-prolinamide, potential for side reactions if not controlled.

Part 2: A Comparative Guide to Enantioselective Analysis

The quantitative determination of the unwanted (R)-enantiomer is a critical quality control parameter. Direct chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.[5] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[6]

Method A: Normal-Phase Chiral HPLC

This method utilizes a polysaccharide-based CSP with a non-polar mobile phase, a classic approach for robust chiral separations. A patent for analyzing a "Vildagliptin intermediate-5" provides a highly relevant method.[7]

Causality and Experimental Rationale: Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support (e.g., CHIRALPAK® AD-H), possess chiral grooves and cavities.[8] Separation in normal-phase mode is governed by interactions like hydrogen bonding, dipole-dipole, and π-π stacking between the analyte and the carbamate groups on the polysaccharide backbone. The specific ratio of n-hexane, ethanol, and methanol in the mobile phase modulates these interactions, allowing for the fine-tuning of retention and resolution.[7]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 4.6 x 250 mm.[7]

  • Mobile Phase: n-hexane / ethanol / methanol (e.g., 65:35 mixture of n-hexane and an ethanol:methanol pre-mixture). The exact ratio should be optimized to achieve baseline separation.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection: UV at 210 nm.[7]

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: The resolution between the (S)- and (R)-enantiomer peaks must be greater than or equal to 1.5.[7]

  • Quantification: The area normalization method is used to calculate the percentage of each enantiomer.[7]

Method B: Reversed-Phase Chiral HPLC/UFLC

Reversed-phase methods are often desirable for their compatibility with aqueous samples and mass spectrometry. While developed for the final product, Vildagliptin, these methods are readily adaptable for its immediate precursor.

Causality and Experimental Rationale: In reversed-phase chiral chromatography, a hydrophobic stationary phase (like Chiralcel® OD-RH) is used with a polar mobile phase. The chiral recognition mechanism still involves interactions with the chiral selector, but hydrophobic interactions also play a significant role. The use of buffers (e.g., borate buffer) and additives (e.g., triethylamine) helps to control the ionization state of the analyte and minimize peak tailing by masking residual silanol groups on the silica support, thereby improving peak shape and resolution.[3][9]

  • Chromatographic System: Ultra-Fast Liquid Chromatograph (UFLC) or HPLC with a UV detector.

  • Chiral Column: Chiralcel® OD-RH, 4.6 x 250 mm, 5 µm.[3][9]

  • Mobile Phase: 20 mM borax buffer (pH 9.0 ± 0.05) / Acetonitrile (ACN) / 0.1% Triethylamine (TEA) (50:50:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[9]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the sample in methanol or mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 20 µL.[9]

  • System Suitability: Ensure baseline resolution between enantiomers (Resolution > 2.0) and acceptable peak tailing (Tailing factor < 1.5).

  • Quantification: Determine the percentage of the (R)-enantiomer relative to the (S)-enantiomer using an external standard of the racemate or the area percent method for impurity profiling.

Analytical Workflow Diagram

Analytical_Workflow cluster_workflow General Chiral HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample onto Chiral HPLC System SamplePrep->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Analysis Analysis (Resolution, Area %, Quantification) Data->Analysis Report Final Report (Enantiomeric Purity) Analysis->Report

Caption: A generalized workflow for enantioselective analysis by HPLC.

Comparison of Analytical Strategies
FeatureMethod A (Normal-Phase)Method B (Reversed-Phase)
Stationary Phase Polysaccharide-coated (e.g., CHIRALPAK® AD-H)[7]Polysaccharide-coated for RP (e.g., Chiralcel® OD-RH)[3]
Mobile Phase Non-polar (e.g., Hexane/Ethanol/Methanol)[7]Polar (e.g., Aqueous Buffer/ACN)[3]
Advantages Often higher selectivity and resolution for many compounds, robust and widely documented.Better compatibility with MS detectors, uses less hazardous solvents than hexane.
Disadvantages Uses flammable and more toxic solvents, less compatible with MS, potential for longer equilibration times.May offer lower selectivity for some analytes, buffer preparation adds complexity.
Typical Application Routine QC, purity testing, method development.Impurity profiling, bioanalytical studies (if adapted), LC-MS applications.

Conclusion

For the synthesis of this compound, the direct acylation of L-prolinamide (Strategy B) presents a more efficient and industrially scalable alternative to the two-step process starting from L-proline (Strategy A). Its single-step nature and high reported yield make it preferable, provided the starting material is readily available.[4]

For the analysis , both normal-phase and reversed-phase chiral HPLC methods are effective. The normal-phase method (Method A) using a CHIRALPAK® AD-H column represents a highly specific and validated approach for quality control.[7] However, the reversed-phase method (Method B) offers greater flexibility, particularly for research environments where LC-MS compatibility is desired for impurity identification.[3][10] The choice between them will depend on the specific laboratory context, available instrumentation, and the ultimate goal of the analysis—be it routine purity assessment or in-depth impurity profiling.

References

Safety Operating Guide

Mastering the Safe Handling of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: A Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and effective handling of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers and drug development professionals, our commitment to safety is paramount. This guide is designed to provide you with essential, immediate safety and logistical information, moving beyond generic protocols to offer in-depth, field-proven insights. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

This compound is a white to pale beige solid.[1] Based on its Safety Data Sheet (SDS) and the known hazards of the alpha-chloroacetamide functional group, this compound presents the following primary hazards:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.[1]

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, pain, and inflammation.[1]

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.[1]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

Furthermore, the related compound 2-chloroacetamide is suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[2][3] Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is not just recommended, but essential.

Your Shield: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is your first and most critical line of defense. A risk assessment should always be conducted before beginning any procedure.[4]

Core PPE Requirements:
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. The inner glove should be a standard nitrile exam glove, and the outer glove should be a thicker, chemical-resistant nitrile glove (minimum 8 mil thickness).The alpha-chloroacetamide functional group is an electrophilic alkylating agent, meaning it can react with nucleophiles in biological molecules. Double-gloving provides an extra layer of protection against potential permeation. Nitrile offers good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for any procedure with a splash hazard (e.g., dissolving the solid, transferring solutions), chemical splash goggles in combination with a full-face shield are mandatory.This dual-layer protection is crucial to prevent both direct splashes and aerosolized particles from reaching the eyes.[6] Standard safety glasses do not provide a seal around the eyes and are inadequate for splash protection.
Body Protection A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.This protects your skin and personal clothing from accidental spills and contamination.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a P100 particulate filter is required.The compound can cause respiratory irritation.[1] A chemical fume hood provides the primary engineering control to prevent respiratory exposure. In its absence, a P100 filter will effectively capture fine dust particles.[4]

Operational Blueprint: From Receipt to Disposal

A meticulous and well-documented workflow is key to safe handling.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Lay down absorbent, plastic-backed bench paper to contain any potential spills.[7] Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the correct sequence for donning PPE: first, the lab coat, then the inner pair of gloves, followed by eye and face protection, and finally the outer pair of gloves.

  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the solid, avoiding the creation of dust. If possible, use a balance with a draft shield.

  • Dissolution: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment.

Decontamination and Cleaning:
  • For routine cleaning of surfaces and glassware, use a detergent and water solution.[7]

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough wash with soap and water.

Waste Management and Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[8] Do not pour this waste down the drain.[8]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]

Emergency Protocols: Swift and Informed Action

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

Visualizing the Path to Safety

To further clarify the procedural logic, the following diagrams illustrate key decision-making processes.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound IsSolid Is the compound in solid form? Start->IsSolid IsSplash Is there a splash hazard? IsSolid->IsSplash No (in solution) FumeHood Work in Chemical Fume Hood IsSolid->FumeHood Yes Respirator Wear NIOSH-approved P100 Respirator IsSolid->Respirator No Fume Hood Available GogglesShield Wear Chemical Goggles and Face Shield IsSplash->GogglesShield Yes SafetyGlasses Wear Safety Glasses with Side Shields IsSplash->SafetyGlasses No FumeHood->IsSplash Respirator->IsSplash DoubleGloves Wear Double Nitrile Gloves GogglesShield->DoubleGloves SafetyGlasses->DoubleGloves LabCoat Wear Flame-Resistant Lab Coat DoubleGloves->LabCoat

Caption: Decision tree for selecting appropriate PPE.

Waste Segregation and Disposal Pathway

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Start Procedure Complete WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solids (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Contaminated Liquid (Solutions, Rinsates) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (Needles, Glassware) WasteType->SharpsWaste Sharps SolidContainer Seal in Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer FinalDisposal Dispose via Licensed Hazardous Waste Contractor SolidContainer->FinalDisposal LiquidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Workflow for proper waste segregation and disposal.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors. Remember, a culture of safety is built on knowledge, preparation, and consistent adherence to best practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.